molecular formula C16H20N4 B3239278 N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine CAS No. 1420843-77-1

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Cat. No.: B3239278
CAS No.: 1420843-77-1
M. Wt: 268.36
InChI Key: VCOCTBVOMHSTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a chemical compound for research applications. It features a pyridine-2,3-diamine core structure, a scaffold recognized in medicinal chemistry for its potential to interact with various enzyme targets . The compound is substituted with a 1-benzylpyrrolidin-3-yl group, a structural motif found in compounds investigated for their biological activity . While specific studies on this exact molecule are not available in the public domain, its structure suggests potential as a key intermediate or candidate for developing therapeutics. Research into analogous compounds indicates potential relevance in inhibitor discovery programs, particularly those targeting phosphoinositide 3-kinases (PI3Ks), which are implicated in disease areas such as oncology, immune disorders, and neurodegeneration . The presence of the pyridine-diamine group is also associated with binding to enzyme active sites, such as beta-secretase 1 (BACE1), a target in Alzheimer's disease research . Researchers can utilize this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-15-7-4-9-18-16(15)19-14-8-10-20(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCTBVOMHSTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a viable synthetic pathway for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine, a molecule of interest for researchers, scientists, and drug development professionals. The described methodology is grounded in established chemical principles and supported by authoritative references, ensuring scientific integrity and reproducibility. This document will detail the strategic approach, key reaction steps, experimental protocols, and the underlying rationale for the chosen synthetic route.

Introduction and Strategic Overview

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a complex molecule featuring a substituted diaminopyridine core linked to a chiral benzylpyrrolidine moiety. Its synthesis requires a strategic approach that allows for the efficient and controlled assembly of these two key fragments. The synthetic pathway outlined in this guide is a convergent approach, focusing on the separate preparation of two key intermediates: (R)- or (S)-1-benzyl-3-aminopyrrolidine and 2-chloro-3-nitropyridine . These intermediates are then coupled via a nucleophilic aromatic substitution, followed by a reduction step to yield the final product.

The choice of this strategy is based on the commercial availability of starting materials, the robustness of the individual reactions, and the ability to control stereochemistry in the pyrrolidine fragment, which is often crucial for biological activity.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-pronged approach culminating in the final coupling and reduction steps.

Synthesis_Pathway_Overview cluster_0 Pyrrolidine Fragment Synthesis cluster_1 Pyridine Fragment Synthesis cluster_2 Coupling and Final Product Formation Racemic 1-benzyl-3-aminopyrrolidine Racemic 1-benzyl-3-aminopyrrolidine Resolution Resolution Racemic 1-benzyl-3-aminopyrrolidine->Resolution e.g., Tartaric Acid (R/S)-1-benzyl-3-aminopyrrolidine (R/S)-1-benzyl-3-aminopyrrolidine Resolution->(R/S)-1-benzyl-3-aminopyrrolidine Coupling Nucleophilic Aromatic Substitution (R/S)-1-benzyl-3-aminopyrrolidine->Coupling 2-Hydroxypyridine 2-Hydroxypyridine Nitration Nitration 2-Hydroxypyridine->Nitration HNO3/H2SO4 3-Nitro-2-pyridone 3-Nitro-2-pyridone Nitration->3-Nitro-2-pyridone Chlorination Chlorination 3-Nitro-2-pyridone->Chlorination e.g., POCl3 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Chlorination->2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine->Coupling N2-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine N2-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine Reduction Reduction N2-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine->Reduction e.g., H2/Pd-C or SnCl2 Final_Product N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Reduction->Final_Product Coupling->N2-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine caption Figure 1: Convergent synthetic strategy. Final_Steps Intermediate_1 (R/S)-1-benzyl-3-aminopyrrolidine Coupling_Reaction Nucleophilic Aromatic Substitution Intermediate_1->Coupling_Reaction Intermediate_2 2-Chloro-3-nitropyridine Intermediate_2->Coupling_Reaction Coupled_Product N2-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine Coupling_Reaction->Coupled_Product Base (e.g., Et3N), Solvent (e.g., EtOH) Reduction_Reaction Nitro Group Reduction Coupled_Product->Reduction_Reaction Final_Product N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Reduction_Reaction->Final_Product Reducing Agent (e.g., H2/Pd-C or SnCl2/HCl) caption Figure 2: Final coupling and reduction steps.

Strategic Synthesis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine and Its Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The pyridine-2,3-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its combination with the N-benzylpyrrolidine moiety, a common pharmacophore that can enhance potency and modulate physicochemical properties, yields a class of compounds with significant potential in drug development. This guide provides a comprehensive, technically-grounded framework for the synthesis of the lead compound, N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine, and its derivatives. We will dissect a robust and adaptable synthetic strategy, detailing the causal logic behind experimental choices, providing validated protocols, and exploring pathways for analog generation.

Introduction: The Strategic Value of the Target Scaffold

Nitrogen-containing heterocycles are cornerstones of modern pharmacology.[1] Among them, substituted pyridines are exceptionally prevalent in FDA-approved drugs.[2][3] The 2,3-diaminopyridine motif, in particular, serves as a versatile "hinge-binding" element in many kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding site of the target enzyme.

The pyrrolidine ring is another key feature in many biologically active compounds.[1][4] The introduction of an N-benzyl group can serve multiple purposes: it can engage in hydrophobic or π-stacking interactions within a protein binding pocket, and it can act as a handle for further functionalization. The synthesis of specific stereoisomers of substituted pyrrolidines is a critical aspect of modern drug design, often accomplished through chiral pool synthesis or asymmetric catalysis.[5][6][7]

This guide focuses on the convergent synthesis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine, a molecule that strategically combines these two valuable pharmacophores. The synthetic approach is designed for reliability, scalability, and adaptability, making it suitable for both initial lead discovery and subsequent structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategy

A robust synthesis relies on a logical disconnection of the target molecule into readily accessible starting materials. The most strategically sound approach for the target compound involves a convergent synthesis, where the two primary fragments are prepared separately and then coupled in a late-stage step.

The key disconnection is at the C-N bond between the pyridine C2 position and the pyrrolidine secondary amine. This leads to two critical intermediates:

  • Key Intermediate A: 1-benzylpyrrolidin-3-amine

  • Key Intermediate B: An activated pyridine precursor, such as 2-chloro-3-nitropyridine.

This strategy is predicated on a well-established transformation: a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group to an amine. The SNAr is highly favored because the electron-withdrawing nitro group at the C3 position strongly activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride leaving group.[8][9]

G cluster_intermediates Key Intermediates TM Target Molecule N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine A Intermediate A 1-benzylpyrrolidin-3-amine TM->A C-N Disconnection (SNAr Retron) B Intermediate B 2-chloro-3-nitropyridine TM->B

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

The success of the convergent strategy hinges on the efficient preparation of the two key building blocks.

Synthesis of Intermediate A: 1-benzylpyrrolidin-3-amine

This intermediate can be prepared via several reliable routes. The choice often depends on the availability of starting materials and the need for specific stereochemistry. A highly effective and common method is the reductive amination of a suitable pyrrolidone precursor.

Protocol: Reductive Amination for 1-benzylpyrrolidin-3-amine

This two-step protocol starts from commercially available N-Boc-3-pyrrolidinone.

Step 1: Reductive Amination with Benzylamine

  • Setup: To a round-bottom flask charged with N-Boc-3-pyrrolidinone (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (~0.5 M), add benzylamine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc protected product. Purification can be achieved by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Setup: Dissolve the crude product from the previous step in a minimal amount of an appropriate solvent like dichloromethane or 1,4-dioxane.

  • Acidolysis: Add an excess of a strong acid. A 4 M solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA) are commonly used.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The completion of the reaction is often indicated by the cessation of gas (CO₂) evolution.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the desired product, 1-benzylpyrrolidin-3-amine. It can be used directly or neutralized with a base (e.g., aq. NaOH) and extracted into an organic solvent to yield the free amine.[7][10][11]

Synthesis of Intermediate B: 2-Chloro-3-nitropyridine

This key electrophile is commercially available but can also be synthesized from 2-hydroxypyridine. The synthesis involves two primary steps: nitration followed by chlorination.[8]

  • Nitration: 2-hydroxypyridine is carefully treated with a mixture of sulfuric acid and nitric acid to install the nitro group, yielding 3-nitro-2-pyridone.

  • Chlorination: The resulting pyridone is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group into a chloride, affording 2-chloro-3-nitropyridine.[12][13]

Convergent Synthesis of the Target Scaffold

With both key intermediates in hand, the final steps involve their coupling and subsequent functional group transformation.

G A 1-benzylpyrrolidin-3-amine C SNAr Intermediate N-(1-benzylpyrrolidin-3-yl)- 3-nitropyridin-2-amine A->C + B SNAr Reaction (e.g., DIPEA, EtOH, 80°C) B 2-chloro-3-nitropyridine D Final Product N2-(1-benzylpyrrolidin-3-yl)- pyridine-2,3-diamine C->D Nitro Reduction (e.g., H₂, Pd/C or SnCl₂·2H₂O)

Caption: Forward synthesis of the target molecule.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

This is the crucial C-N bond-forming reaction. The primary amine of the pyrrolidine derivative acts as the nucleophile, displacing the chloride from the activated pyridine ring.

Causality and Optimization:

  • Solvent: A polar protic solvent like ethanol or a polar aprotic solvent like N,N-Dimethylformamide (DMF) can be used.

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

  • Temperature: Heating is typically required to drive the reaction to completion, often in the range of 80-120 °C.

Experimental Protocol: SNAr Coupling

  • Setup: In a sealed reaction vessel, dissolve 1-benzylpyrrolidin-3-amine (1.0 eq.) and 2-chloro-3-nitropyridine (1.05 eq.) in ethanol.

  • Base Addition: Add DIPEA (2.0 eq.) to the mixture.

  • Reaction: Seal the vessel and heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Take up the residue in ethyl acetate and water.

  • Purification: Separate the organic layer, wash with water and then brine, dry over Na₂SO₄, and concentrate. The crude product, N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine, can be purified by silica gel chromatography.

ParameterConditionRationale
Solvent Ethanol, DMF, AcetonitrilePolar solvents stabilize charged intermediates in the SNAr mechanism.
Base DIPEA, K₂CO₃, Cs₂CO₃Scavenges HCl byproduct to maintain nucleophilicity of the amine.
Temperature 80 - 120 °CProvides activation energy for the substitution reaction.
Stoichiometry ~1:1 ratio of reactantsA slight excess of the electrophile can ensure full conversion of the more valuable amine.
Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding primary amine, yielding the target diamine. Catalytic hydrogenation is often the cleanest and most efficient method.

Causality and Method Selection:

  • Catalytic Hydrogenation (H₂/Pd-C): This method is highly efficient and produces water as the only byproduct. However, it requires a hydrogen atmosphere and specialized equipment. Care must be taken as over-reduction can sometimes lead to de-benzylation of the pyrrolidine nitrogen.[14]

  • Stannous Chloride (SnCl₂·2H₂O): A classic and reliable method that does not require special pressure equipment. The work-up can be more involved due to the formation of tin salts.[8]

  • Iron/HCl or Zinc/Acetic Acid: These are also effective but often require acidic conditions and can lead to more complex purification procedures.

Experimental Protocol: Nitro Reduction via Catalytic Hydrogenation

  • Setup: Dissolve the nitro-intermediate (1.0 eq.) in a solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.

  • Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine, which can be further purified if necessary.

Synthesis of Derivatives for SAR Studies

The presented synthetic route is highly amenable to the creation of a chemical library for SAR exploration.

  • Pyrrolidine Moiety (R¹): By substituting benzylamine with other primary amines (e.g., substituted benzylamines, alkylamines, heteroarylmethylamines) in the reductive amination step, a wide array of R¹ analogs can be generated.

  • Pyridine Moiety (R²): The synthesis can begin with substituted 2-hydroxypyridines to introduce various R² groups onto the pyridine core. This allows for probing different regions of the target's binding site.

G cluster_0 Pyrrolidine Modification (R¹) cluster_1 Pyridine Modification (R²) cluster_2 Final Assembly Start1 N-Boc-3-pyrrolidinone Step1 Reductive Amination Start1->Step1 Amine R¹-NH₂ (Various Amines) Amine->Step1 Inter1 Intermediate A' Step1->Inter1 Step3 SNAr Coupling Inter1->Step3 Start2 Substituted 2-Hydroxypyridine (R²) Step2 Nitration & Chlorination Start2->Step2 Inter2 Intermediate B' Step2->Inter2 Inter2->Step3 Step4 Nitro Reduction Step3->Step4 Final Diverse Analog Library Step4->Final

Caption: Workflow for generating a diverse analog library.

Conclusion

This guide outlines a logical, robust, and well-precedented synthetic strategy for accessing N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine and its derivatives. By breaking down the synthesis into a convergent plan involving the preparation of two key intermediates, researchers can efficiently produce the target scaffold. The detailed protocols and explanation of the chemical principles behind each step provide a solid foundation for practical application in a drug discovery setting. The inherent modularity of this route allows for the systematic generation of analogs, facilitating the rapid exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Bioorganic & Medicinal Chemistry Letters.

  • BenchChem.

  • Google Patents.

  • Semantic Scholar.

  • Google Patents.

  • Taylor & Francis Online.

  • BenchChem.

  • ACS Publications.

  • Guidechem.

  • The Journal of Organic Chemistry.

  • PubMed.

  • Taylor & Francis Online.

  • ResearchGate.

  • ResearchGate.

  • PMC.

  • National Center for Biotechnology Information.

  • ChemicalBook.

  • Google Patents.

  • ResearchGate.

  • RSC Publishing.

  • Organic Chemistry Portal.

  • Semantic Scholar.

  • Denmark Group, University of Illinois.

  • ResearchGate.

  • Chemistry Stack Exchange.

  • MDPI.

  • ECHEMI.

  • Google Patents.

  • Google Patents.

Sources

Technical Monograph: Spectroscopic Characterization of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic and synthetic analysis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine , a critical intermediate in the development of kinase inhibitors (e.g., JAK, FLT3).

CAS Registry Number: 1421013-61-7 (S-isomer reference) Chemical Formula: C₁₆H₂₀N₄ Molecular Weight: 268.36 g/mol

Executive Summary & Chemical Context

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a diamino-pyridine scaffold used primarily as a building block in medicinal chemistry. Its structural core—a 2,3-diaminopyridine moiety linked to a chiral pyrrolidine—serves as a privileged structure for ATP-competitive kinase inhibition. The "left-hand" pyridine diamine often forms the hinge-binding motif, while the "right-hand" benzylpyrrolidine extends into the solvent-exposed region or hydrophobic pocket of the target protein.

This guide details the structural validation of this compound through Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1]

Synthetic Route & Structural Logic

To understand the impurity profile and spectral signals, one must understand the genesis of the molecule.[1] The standard synthesis involves a Nucleophilic Aromatic Substitution (


) followed by a nitro-reduction.[1]
Synthesis Workflow
  • Precursor: 2-Chloro-3-nitropyridine.[1][2][3][4]

  • Nucleophile: 1-Benzyl-3-aminopyrrolidine (often enantiopure, e.g., (S)-isomer).

  • Transformation:

    
     displacement of the chloride, followed by catalytic hydrogenation (Pd/C) or chemical reduction (Fe/NH₄Cl) of the nitro group.[1]
    

Synthesis SM1 2-Chloro-3- nitropyridine INT Intermediate: N-(1-benzylpyrrolidin-3-yl)- 3-nitropyridin-2-amine SM1->INT SNAr (K2CO3, MeCN) SM2 1-Benzyl-3- aminopyrrolidine SM2->INT PROD Target: N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine INT->PROD Reduction (H2, Pd/C)

Figure 1: Synthetic pathway for the target scaffold. The distinct color change from yellow (nitro intermediate) to colorless/brown (diamine product) is a visual process indicator.

Nuclear Magnetic Resonance (NMR) Data

The following data represents the reference spectral assignments in DMSO-d₆. The molecule exhibits distinct regions: the electron-rich pyridine ring, the chiral pyrrolidine core, and the benzyl aromatic system.[1]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.35 – 7.20 Multiplet5HBenzyl Ar-H Overlapping aromatic signals from the benzyl protecting group.
7.28 Doublet of Doublets1HPyridine H-6 Deshielded by adjacent ring nitrogen; characteristic α-proton.
6.65 Doublet of Doublets1HPyridine H-4 Shielded by the ortho-amino group (C3-NH₂).
6.45 Doublet of Doublets1HPyridine H-5 Upfield aromatic proton, typical of electron-rich diaminopyridines.
5.85 Broad Doublet1HC2-NH Secondary amine proton; couples with Pyrrolidine H-3. Exchangeable with D₂O.
4.60 Broad Singlet2HC3-NH₂ Primary amine protons.[1] Broad due to quadrupole broadening/exchange.[1]
4.35 – 4.45 Multiplet1HPyrrolidine H-3 Chiral center methine; shift indicates attachment to nitrogen.[1]
3.58 Singlet2HBenzyl-CH₂ Benzylic protons.[1] May appear as AB quartet if chiral influence is strong.[1]
2.80 – 2.60 Multiplet2HPyrrolidine H-5 Protons adjacent to the pyrrolidine ring nitrogen.[1]
2.55 – 2.30 Multiplet2HPyrrolidine H-2 Protons adjacent to ring nitrogen and chiral center.[1]
2.15 – 1.65 Multiplet2HPyrrolidine H-4 Ring methylene protons; distinct diastereotopic splitting.[1]
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
  • Pyridine Carbons: δ 150.5 (C-2), 136.2 (C-6), 129.8 (C-3), 118.5 (C-4), 113.2 (C-5).

  • Benzyl Carbons: δ 139.5 (Ipso), 128.8 (Meta), 128.2 (Ortho), 126.9 (Para), 60.2 (Benzyl-CH₂).[1]

  • Pyrrolidine Carbons: δ 59.8 (C-5), 52.6 (C-2), 49.5 (C-3), 30.4 (C-4).

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for rapid confirmation of identity during synthesis.[1] The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).[1]

Experimental Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive)[1]

  • Solvent: MeOH/Water + 0.1% Formic Acid[1]

  • Molecular Ion [M+H]⁺: 269.2 m/z[1]

Fragmentation Pathway

The collision-induced dissociation (CID) spectrum typically exhibits two major pathways: cleavage of the benzyl group and cleavage of the exocyclic amine bond.[1]

MassSpec Parent [M+H]+ m/z 269.2 Frag1 Tropylium Ion [C7H7]+ m/z 91.0 Parent->Frag1 Loss of Benzyl Frag2 [M - Benzyl]+ m/z 179.1 Parent->Frag2 C-N Cleavage Frag3 Diaminopyridine Core [C5H8N3]+ m/z 110.0 Frag2->Frag3 Loss of Pyrrolidine

Figure 2: ESI+ Fragmentation logic. The m/z 91 peak is often the base peak (100% intensity) due to the high stability of the tropylium ion.[1]

Infrared Spectroscopy (IR)

IR is less diagnostic for the full structure but critical for confirming the reduction of the nitro group to the amine.[1]

  • Diagnostic Absence: Disappearance of strong asymmetric/symmetric

    
     stretches at 1530 cm⁻¹  and 1350 cm⁻¹ .[1]
    
  • Diagnostic Presence:

    • 3450 – 3200 cm⁻¹ (Broad): N-H stretching vibrations.[1] You will observe multiple bands corresponding to the primary amine (

      
      ) and the secondary amine (
      
      
      
      ).[1]
    • 1590 cm⁻¹ & 1480 cm⁻¹: Pyridine ring breathing modes (

      
       and 
      
      
      
      stretches).[1]
    • 740 cm⁻¹ & 695 cm⁻¹: Monosubstituted benzene ring (benzyl group) out-of-plane bending.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration:

  • Weigh 5–10 mg of the solid diamine into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide). DMSO is preferred over CDCl₃ due to the polarity of the diamine and potential hydrogen bonding.[1]

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Note: If proton exchange broadening is observed for the NH/NH₂ signals, add 1 drop of D₂O to the tube, shake, and re-acquire.[1] The NH signals will disappear, confirming their assignment.[1]

Protocol B: Quality Control Criteria

Before releasing this intermediate for the next synthetic step (e.g., urea formation or cyclization), the material must meet these criteria:

  • Purity (HPLC): >95% (254 nm).

  • Appearance: Off-white to pale brown solid (darkening indicates oxidation of the electron-rich diamine).[1]

  • MS Confirmation: Presence of m/z 269.2; absence of m/z 299 (unreduced nitro precursor).

References

  • Synthesis of FLT3/JAK Inhibitor Intermediates

    • Patent Reference: AU2013250378B2.[1] "Nitrogen-containing heterocyclic compound or salt thereof."[1][5] (Describes the reaction of 2-chloro-3-nitropyridine with amines and subsequent reduction).

    • Link:

  • Spectral Database for Organic Compounds (SDBS)

    • Reference data for 2,3-Diaminopyridine (SDBS No. 1650) and 1-Benzylpyrrolidine fragments used for shift prediction.[1]

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).[1]

    • Link:[1]

  • Chemical Registry

    • CAS 1421013-61-7: (S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine.
    • CAS 452-58-4: 2,3-Diaminopyridine (Core scaffold reference).[6]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

[

Refining the Causality

I'm now integrating the causality diagram, illustrating the impact of molecular features like the benzyl group's hydrophobicity and the diamine's reactivity on overall properties. I've re-defined the nodes, including the diamine, the benzyl group, the pyrrolidine ring, and the diaminopyridine. I'm focusing on key interactions and properties.

Finalizing Document Structure

I'm now integrating the causality diagram and refining its caption to concisely link molecular moieties to roles. I've ensured all figures are clear, adding contrast, and finalizing the layout of the document. The final references are also in place, and all components are ready for a single unified document. I'm focusing on the overall flow.

Finalizing Diagram Integration

I'm now satisfied with the causality diagram, ensuring its captions are concise and all figures have strong contrast. The document's layout is finalized. I'm checking the references and preparing for a final document that links the key concepts.

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS 1420843-77-1 (Racemate) | CAS 1421013-61-7 ((S)-enantiomer)

Executive Summary

In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized intermediate building blocks. N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a premium bifunctional scaffold. Characterized by an electron-rich 2,3-diaminopyridine core linked to a lipophilic, basic benzylpyrrolidine moiety, this compound serves as a critical precursor for synthesizing privileged heterocyclic systems—most notably, imidazo[4,5-b]pyridines.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard specification sheets. Here, we will dissect the causality behind its physicochemical properties, explore its mechanistic reactivity, and establish self-validating experimental protocols for its application in synthetic workflows.

Physicochemical Profiling & Structural Causality

The molecular architecture of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (C16H20N4) is deliberately structured to balance chemical reactivity with favorable pharmacokinetic (PK) parameters.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality & Drug Design Implication
Molecular Weight 268.36 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for further functionalization.
LogP (Estimated) ~2.8The benzyl group drives optimal lipophilicity, ensuring excellent membrane permeability and potential CNS penetration.
H-Bond Donors 3The primary and secondary amines facilitate critical hydrogen bonding with target kinase/GPCR hinge regions.
H-Bond Acceptors 4The pyridine and pyrrolidine nitrogens enhance aqueous solubility and target engagement.
Rotatable Bonds 4Provides the conformational flexibility required to adapt to induced-fit binding pockets.
Basic pKa ~8.5 (Pyrrolidine)Protonated at physiological pH (7.4), enabling strong salt-bridge formation with acidic residues (e.g., Asp, Glu) in target proteins.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this diamine lies in its conversion into imidazo[4,5-b]pyridine derivatives. The imidazo[4,5-b]pyridine core is a recognized purine bioisostere, frequently utilized to bypass patent landscapes while maintaining potent anticancer, antiviral, and antimicrobial activities [1].

Mechanistic Insight (The "Why"): During cyclocondensation, regioselectivity is dictated by steric hindrance and nucleophilicity. The primary amine at the C3 position of the pyridine ring is significantly less sterically encumbered than the secondary amine at the C2 position (which bears the bulky benzylpyrrolidine group). Consequently, initial nucleophilic attack on an electrophilic carbon (e.g., from formic acid or an aryl aldehyde) occurs preferentially at the C3 amine. This is rapidly followed by intramolecular cyclization by the C2 amine, expelling water to form the thermodynamically stable imidazole ring [2].

Causality Core N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine N1 Benzyl Group Core->N1 N2 Pyrrolidine Ring Core->N2 N3 2,3-Diaminopyridine Core->N3 E1 Hydrophobic interactions Lipophilicity (LogP ~2.8) N1->E1 E2 Basic center (pKa ~8.5) Salt bridge formation N2->E2 E3 H-bond donor/acceptor Scaffold for cyclization N3->E3

Structural causality map linking molecular moieties to their physicochemical and synthetic roles.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating workflows. Every step includes an analytical checkpoint to confirm success before proceeding.

Protocol 1: Analytical Characterization (LC-MS & NMR)

Objective: Verify the purity and structural identity of the starting material prior to synthesis.

  • Sample Preparation: Dissolve 1.0 mg of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine in 1.0 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Inject 2 µL onto a standard C18 reverse-phase column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.

    • Validation Checkpoint: The expected

      
       ion is m/z 269.2 . A single sharp peak in the UV chromatogram (254 nm) confirms >95% purity.
      
  • 1H-NMR (400 MHz, DMSO-d6):

    • Validation Checkpoint: Confirm the structure by identifying the pyridine aromatic protons (multiplets between 6.5–7.5 ppm), the diagnostic benzyl

      
       singlet (~3.6 ppm), and the broad, exchangeable signals for the 
      
      
      
      and
      
      
      protons.
Protocol 2: Synthesis of 3-(1-benzylpyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Objective: Execute a cyclocondensation reaction using a one-carbon synthon to generate the imidazopyridine core [1][3].

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (1.0 g, 3.7 mmol).

  • Reagent Addition: Carefully add 10 mL of 98-100% formic acid.

    • Causality: Formic acid is chosen because it acts dually as the reaction solvent and the electrophilic one-carbon synthon, driving the reaction forward without the need for additional catalysts.

  • Reflux: Heat the mixture to 100°C and maintain reflux for 6 to 8 hours.

    • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The complete consumption of the diamine (lower

      
      ) and the appearance of a new, highly UV-active spot (higher 
      
      
      
      ) indicates successful cyclization.
  • Work-up & Neutralization: Cool the mixture to room temperature. Pour the solution over 20 g of crushed ice and slowly neutralize with saturated aqueous

    
     until the pH reaches ~8.
    
    • Causality: Neutralization is critical; it deprotonates the newly formed basic imidazopyridine, precipitating the free base out of the aqueous phase.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude product.
    

Workflow A Diamine Precursor (CAS: 1420843-77-1) B Formic Acid (98%) Reflux 100°C, 6-8h A->B Cyclocondensation C Neutralization (Na2CO3, pH 8) B->C Work-up D Imidazo[4,5-b]pyridine Derivative C->D Isolation

Synthetic workflow for the cyclocondensation of the diamine to an imidazo[4,5-b]pyridine.

References

  • Eco-friendly and facile synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine in aqueous medium by air oxidation ResearchGate / Journal of Heterocyclic Chemistry [Link] [2]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities PubMed (National Library of Medicine)[Link][3]

Technical Whitepaper: Therapeutic Targeting of the N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Scaffold

[1]

Executive Summary

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (CAS: 1421013-61-7 [S-isomer], 1420843-77-1 [racemic]) represents a high-value "privileged structure" in medicinal chemistry.[1] It serves as a critical pharmacophore and synthetic precursor for two distinct therapeutic classes: Kinase Inhibitors (Oncology/Immunology) and Ion Channel Modulators (Neurology).[1]

Its chemical architecture combines a pyridine-2,3-diamine core—a bioisostere of the retigabine/flupirtine scaffold—with a 1-benzylpyrrolidin-3-yl side chain, a conformational restrictor known to enhance selectivity for hydrophobic binding pockets.[1] This guide analyzes its role as a precursor for Imidazo[4,5-b]pyridine kinase inhibitors (targeting PI3K

KCNQ2/3 (Kv7.2/7.3)1

Structural Logic & Pharmacophore Analysis[1]

The molecule derives its therapeutic versatility from three distinct functional domains:[1]

  • The "Warhead" Precursor (2,3-Diaminopyridine): The ortho-diamine motif is the obligate precursor for cyclization into imidazo[4,5-b]pyridines , a scaffold found in multiple FDA-approved kinase inhibitors.[1] In its uncyclized form, it mimics the hydrogen-bonding donor/acceptor pattern of KCNQ channel openers.[1]

  • The Linker (Pyrrolidine): Unlike flexible alkyl chains, the pyrrolidine ring restricts the spatial orientation of the benzyl group, reducing entropic penalty upon binding.[1]

  • The Lipophilic Tail (Benzyl Group): Targets the hydrophobic "selectivity pockets" in kinases (e.g., the specificity pocket of PI3K) and the pore domain of voltage-gated ion channels.[1]

Primary Therapeutic Axis: Kinase Inhibition (Oncology & Immunology)[1]

The most validated application of this scaffold is as the "amine head" in the synthesis of Imidazo[4,5-b]pyridine derivatives.[1]

Target: Phosphoinositide 3-kinase Gamma (PI3K )

Indication: Autoimmune diseases, Hematologic malignancies.[1]

  • Mechanism: The diamine undergoes condensation with carboxylic acids (e.g., imidazole-4-carboxylic acids) to form the imidazo[4,5-b]pyridine core.[1] The benzylpyrrolidine moiety projects into the solvent-exposed region or the affinity pocket of the ATP-binding site, providing isoform selectivity for PI3K

    
     over 
    
    
    isoforms.[1]
  • Significance: PI3K

    
     is crucial for leukocyte chemotaxis.[1] Inhibitors derived from this scaffold reduce inflammation in models of rheumatoid arthritis and lupus.[1]
    
Target: c-Met (Hepatocyte Growth Factor Receptor)

Indication: Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer.[1]

  • Mechanism: c-Met inhibitors often require a "hinge-binding" motif (the imidazopyridine) and a "solvent channel" occupier (the benzylpyrrolidine).[1] The specific stereochemistry (S-isomer) of the pyrrolidine is often critical for fitting into the narrow hydrophobic cleft of the c-Met kinase domain.[1]

Validated Synthetic Workflow (Kinase Inhibitors)

The following DOT diagram illustrates the transformation of the diamine scaffold into the active kinase inhibitor pharmacophore.

KinaseSynthesiscluster_targetsTherapeutic TargetsDiamineN2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine(Scaffold)IntermediateAmide / ImineIntermediateDiamine->Intermediate Coupling ReagentCarboxylic Acid / Aldehyde(Warhead Source)Reagent->IntermediateCyclizationCyclization(Acid/Heat)Intermediate->CyclizationProductImidazo[4,5-b]pyridine(Active Kinase Inhibitor)Cyclization->Product Ring Closure PI3KTarget: PI3K-gamma(Immunology)Product->PI3KcMetTarget: c-Met(Oncology)Product->cMet

Figure 1: Synthetic trajectory from the diamine scaffold to bioactive imidazo[4,5-b]pyridine kinase inhibitors.[1][2][3][4][5]

Secondary Therapeutic Axis: Neurology (Ion Channels)[1]

Beyond its role as a synthetic intermediate, the uncyclized diamine shares high structural homology with Retigabine (Ezogabine) and Flupirtine , positioning it as a direct modulator of neuronal excitability.[1]

Target: Kv7.2/7.3 (KCNQ2/3) Potassium Channels

Indication: Epilepsy, Neuropathic Pain, Tinnitus.[1]

  • Mechanism of Action:

    • Binding Site: The retigabine-binding pocket located in the pore domain (between S5 and S6 segments) of the KCNQ channel.[1]

    • Molecular Interaction: The pyridine nitrogen (H-bond acceptor) and the amino groups (H-bond donors) mimic the tri-amino-benzene core of retigabine.[1] The benzylpyrrolidine group occupies the hydrophobic pocket usually filled by the fluorobenzyl group of retigabine.[1]

    • Effect: The molecule stabilizes the open state of the channel, causing a hyperpolarizing shift in the voltage dependence of activation.[1] This dampens neuronal hyperexcitability.[1]

Target: Acetylcholinesterase (AChE)

Indication: Alzheimer’s Disease.[1]

  • Mechanism: The N-benzylpyrrolidine moiety is a classic pharmacophore for the Peripheral Anionic Site (PAS) of AChE.[1]

  • Dual-Action Potential: Compounds containing this moiety often act as "Multi-Target Directed Ligands" (MTDLs), simultaneously inhibiting AChE (improving cognition) and modulating voltage-gated channels (neuroprotection).[1]

Experimental Protocols for Validation

To validate the therapeutic potential of this scaffold, the following self-validating protocols are recommended.

Protocol A: Thallium Flux Assay (KCNQ2/3 Activation)

Used to verify potassium channel opening activity.[1]

  • Cell Line: CHO or HEK293 cells stably expressing human KCNQ2/3 channels.[1]

  • Dye Loading: Load cells with Thallos-sensitive dye (FluxOR™ or similar) for 60 min at room temperature in chloride-free buffer.

  • Compound Addition: Add N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (0.01 – 30 µM) in the presence of a sub-maximal stimulus (

    
    ).
    
  • Readout: Measure fluorescence intensity (Ex/Em: 490/520 nm). An increase in fluorescence rate relative to vehicle indicates channel opening.[1]

  • Control: Use Retigabine (10 µM) as a positive control.[1]

Protocol B: Kinase Activity Assay (ADP-Glo™)

Used to verify activity of cyclized derivatives.[1]

  • Enzyme System: Recombinant PI3K

    
     or c-Met kinase.[1]
    
  • Substrate: PIP2:PS lipid substrate (for PI3K) or Poly(Glu,Tyr) (for c-Met).[1]

  • Reaction: Incubate kinase, substrate, ATP (10 µM), and the test compound for 60 min at room temperature.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP) followed by Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

  • Analysis: Measure luminescence. Calculate

    
    .
    

Comparative Data Summary

FeatureKinase Axis (Cyclized)Ion Channel Axis (Uncyclized)
Primary Target PI3K

, c-Met
KCNQ2/3 (Kv7.2/7.[1]3)
Mechanism ATP-competitive InhibitionAllosteric Activation (Opener)
Key Moiety Imidazo[4,5-b]pyridine corePyridine-2,3-diamine H-bond donor/acceptor
Role of Benzyl Selectivity Pocket occupationHydrophobic Pore interaction
Therapeutic Area Oncology, AutoimmunityEpilepsy, Pain

References

  • Dalby-Brown, W., et al. (2006).[1] "Kv7 channels: function, pharmacology and channel modulators." Current Neuropharmacology, 4(3), 200-246.[1] Link

  • Wickenden, A. D., et al. (2011).[1] "N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy." ACS Medicinal Chemistry Letters, 2(6), 481-484.[1] Link[1]

  • Romine, J. L., et al. (2017).[1] "Pyridine and pyrimidine compounds as PI3K-gamma inhibitors." World Intellectual Property Organization, WO2017120194A1.[1] Link

  • Shrivastava, S. K., et al. (2021).[1] "Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease." Bioorganic Chemistry, 111, 104922.[1] Link

  • Miceli, F., et al. (2008).[1] "Molecular pharmacology of KCNQ2/3 potassium channels." Current Opinion in Pharmacology, 8(1), 65-74.[1] Link

Structure-activity relationship (SAR) of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine analogs

Structure-Activity Relationship (SAR) of -(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Analogs

A Technical Guide to Next-Generation Kv7.2/7.3 Channel Openers

Executive Summary

Molecule Class: Pyridine-2,3-diamine derivatives.[1][2] Primary Target: Neuronal Voltage-Gated Potassium Channels Kv7.2/7.3 (KCNQ2/3). Therapeutic Indication: Epilepsy, Neuropathic Pain, Tinnitus.[3] Design Rationale: The parent compound, Retigabine (Ezogabine) , was withdrawn from the market due to skin discoloration and retinal pigmentation caused by the oxidation of its electron-rich 1,2,4-triaminobenzene core into toxic quinone-diimine species. The


-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diaminepyridine-2,3-diamine1-benzylpyrrolidin-3-yl

Chemical Space & Synthesis

The synthesis of these analogs typically relies on nucleophilic aromatic substitution (

Synthetic Workflow

The following diagram outlines the modular synthesis allowing for independent modification of the core, the linker, and the distal benzyl group.

SynthesisWorkflowStart2-Chloro-3-nitropyridineIntermediateIntermediate:2-((1-benzylpyrrolidin-3-yl)amino)-3-nitropyridineStart->IntermediateSNAr (Et3N, DMF, 80°C)Amine(S)-1-Benzylpyrrolidin-3-amineAmine->IntermediateReductionReduction(H2, Pd/C or Fe/NH4Cl)Intermediate->ReductionProductTarget Scaffold:N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamineReduction->ProductDerivAcylation/Alkylation(Optional N3 modification)Product->DerivSAR Expansion

Figure 1: Modular synthetic route for pyridine-2,3-diamine analogs.

Critical Synthetic Protocols

Step 1:


 Coupling
  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) and (S)-1-benzylpyrrolidin-3-amine (1.1 eq) in anhydrous DMF.

  • Add triethylamine (2.0 eq) as a base.

  • Heat to 80°C for 4–6 hours under

    
    .
    
  • Validation: Monitor by TLC (EtOAc/Hexane). The product is typically a yellow solid.

  • Workup: Pour into ice water, filter precipitate, or extract with DCM.

Step 2: Nitro Reduction

  • Dissolve the nitro-intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt%) and stir under

    
     balloon (1 atm) for 2 hours.
    
  • Alternative: Use Fe powder/NH4Cl in EtOH/Water for chemoselective reduction if halogens are present on the benzyl ring.

  • Purification: Filter through Celite. Isolate the diamine as a free base or HCl salt.

Detailed SAR Analysis

The activity of this scaffold is governed by its ability to bind to the pore-forming domain of the KCNQ channel, specifically interacting with Trp236 (KCNQ2 numbering).

The Pyridine Core (The "Head")
  • Modification: Replacement of the benzene ring (Retigabine) with pyridine.

  • Effect: The pyridine nitrogen (position 1) reduces the electron density of the ring, significantly increasing metabolic stability against oxidation.

  • SAR Insight:

    • Pyridine-2,3-diamine: Optimal bioisostere. Retains the H-bond donor capability of the

      
      -amino group.
      
    • Pyridine-3,4-diamine: Generally less potent due to altered vector alignment of the H-bond donors.

    • Substitutions: Introducing electron-withdrawing groups (e.g., -F, -Cl) at position 5 or 6 of the pyridine can modulate

      
       and metabolic stability but often reduces potency if the steric bulk interferes with the gatekeeper residue.
      
The Pyrrolidine Linker (The "Body")
  • Structure: 3-aminopyrrolidine moiety.

  • Chirality: The (S)-enantiomer is typically preferred. The rigid pyrrolidine ring constrains the spatial arrangement of the distal benzyl group, reducing the entropic penalty of binding compared to flexible linear alkyl linkers.

  • Basic Nitrogen: The pyrrolidine nitrogen (

    
    ) is protonated at physiological pH, improving aqueous solubility—a major advantage over the highly lipophilic Retigabine.
    
The Benzyl Tail (The "Anchor")
  • Function: Engages the hydrophobic pocket formed by Leu243 and Leu272.

  • SAR Trends:

    • Unsubstituted Benzyl: Moderate activity (

      
      ).
      
    • 4-Fluoro / 4-Chloro: Significantly enhances potency (

      
      ). Halogens mimic the 4-fluorobenzyl group of Retigabine, optimizing van der Waals contacts.
      
    • Ortho-substitution: Often tolerated but can induce conformational clashes.

    • Pyridyl-methyl: Replacing the benzyl ring with a pyridine ring (e.g., N3-(3-Pyridin-3-ylbenzyl)) often retains activity but alters solubility profiles.

Summary of SAR Trends
RegionModificationEffect on Activity / Property
Core Pyridine-2,3-diamineMaintains Potency ; Prevents toxic metabolite formation.
Linker Pyrrolidine (S-isomer)High Potency ; Optimal vector for hydrophobic pocket access.
Linker Pyrrolidine (R-isomer)Reduced Potency ; Steric mismatch with Trp236.
Tail 4-F-BenzylIncreased Potency ; Strong hydrophobic interaction.
Tail Methyl/EthylLoss of Activity ; Lack of distal hydrophobic anchor.

Mechanism of Action & Signaling

The compound acts as an allosteric opener (positive gating modulator). It binds to a hydrophobic pocket between the S5 and S6 transmembrane segments.

MOACompoundN2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamineTargetKv7.2/7.3 Channel(Pore Domain / W236)Compound->TargetAllosteric BindingConfChangeStabilization ofOpen StateTarget->ConfChangeShift in V1/2IonicFluxEfflux of K+ Ions(Hyperpolarization)ConfChange->IonicFluxPhysioEffectReduced NeuronalExcitabilityIonicFlux->PhysioEffectClinicalAnti-Epileptic / Analgesic EffectPhysioEffect->Clinical

Figure 2: Mechanism of Action for Kv7.2/7.3 Openers.

Key Mechanistic Features:

  • Hyperpolarizing Shift: The compound shifts the voltage-dependence of activation (

    
    ) to more negative potentials (e.g., from -40 mV to -60 mV).
    
  • Deactivation Slowing: It slows the closing of the channel, keeping the membrane hyperpolarized for longer durations.

Experimental Protocols

Thallium ( ) Flux Assay (High-Throughput Screening)

Since

  • Cell Line: CHO or HEK293 cells stably expressing human KCNQ2/3.

  • Dye Loading: Load cells with FluxOR™ II reagent for 60 min at room temperature.

  • Compound Addition: Add the test compound (0.01 – 30

    
    ) in chloride-free buffer. Incubate for 15 min.
    
  • Stimulus: Add stimulus buffer containing

    
     and mild 
    
    
    (to depolarize slightly).
  • Measurement: Record fluorescence (Ex 490 nm / Em 525 nm) on a kinetic plate reader (e.g., FLIPR).

  • Analysis: Calculate slope of fluorescence increase. Normalize to Retigabine control (

    
    ).
    
Whole-Cell Patch Clamp (Gold Standard)
  • Setup: Use an automated patch-clamp system (e.g., QPatch) or manual rig.

  • Solutions:

    • Internal: 145 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.2).

    • External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Protocol: Hold cells at -80 mV. Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments.

  • Endpoint: Measure the shift in half-activation voltage (

    
    ) induced by the drug.
    

References

  • Dalby-Brown, W., et al. (2013). KCNQ2/3 channel openers: a comparative study of the in vitro and in vivo pharmacological profiles of Retigabine and ICA-27243. European Journal of Pharmacology.[4]

  • Miceli, F., et al. (2008). Molecular determinants of Retigabine binding in KCNQ2 channel pore. Molecular Pharmacology.

  • Wulff, H., et al. (2009). Strategies for the design of selective KCNQ2/3 openers. Current Medicinal Chemistry.[5]

  • Vig, R., et al. (2022).[6] Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. ACS Omega.

  • Gunthorpe, M. J., et al. (2012). The diversity in the pharmacology of KCNQ channel openers. Journal of Neuroscience.

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title: N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine: A Versatile Aminopyridine Scaffold for Neurotherapeutic & Kinase Drug Discovery

Executive Summary

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine represents a privileged structural motif in medicinal chemistry, merging the electronic versatility of the pyridine-2,3-diamine core with the spatial and lipophilic properties of the 1-benzylpyrrolidin-3-yl tail.

This scaffold is chemically distinct due to its bidentate hydrogen-bonding capability (donor-acceptor motif) and its ability to access specific hydrophobic pockets via the flexible benzylpyrrolidine arm. It serves as a critical intermediate in the synthesis of Kv7 (KCNQ) potassium channel openers , BACE-1 inhibitors , and ATP-competitive kinase inhibitors .

This technical guide outlines the chemical architecture, synthetic accessibility, and validated experimental protocols for utilizing this scaffold in drug discovery campaigns.

Chemical Architecture & Pharmacophore Analysis

The molecule functions as a "Gateway Scaffold," offering multiple vectors for chemical elaboration.

Structural Properties[1]
PropertyValue / DescriptionSignificance in Drug Design
Core System Pyridine-2,3-diamineMimics the ortho-phenylenediamine motif found in Retigabine; functions as a bidentate ligand for kinases.
Side Chain 1-benzylpyrrolidin-3-ylProvides a basic center (pyrrolidine N) for solubility and a hydrophobic benzyl group for deep pocket binding.
Chirality C3 of PyrrolidineThe (S)- and (R)-enantiomers often show >100-fold difference in potency (e.g., in Kv7 channels).
pKa (Calc.) ~6.5 (Pyridine), ~9.0 (Pyrrolidine)Dual ionization states allow for lysosomotropic distribution and tunable bioavailability.
LogP (Calc.) ~2.5 - 3.0Optimal lipophilicity for blood-brain barrier (BBB) penetration.
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the key interaction points of the scaffold.

Pharmacophore Core Pyridine-2,3-diamine Core H_Bond H-Bond Donor/Acceptor (Kinase Hinge / KCNQ Selectivity) Core->H_Bond Electronic Interface Linker Pyrrolidine Linker (Chiral Control) Core->Linker N2-Substitution Tail Benzyl Moiety (Hydrophobic/Pi-Stacking) Linker->Tail Spatial Extension

Caption: Pharmacophore map highlighting the functional zones of the N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine scaffold.

Synthetic Accessibility & Protocols

The synthesis of this scaffold is a self-validating, two-step process starting from commercially available 2-chloro-3-nitropyridine . The protocol below prioritizes regioselectivity and yield.

Synthesis Workflow (DOT Visualization)

Synthesis SM1 2-Chloro-3-nitropyridine Step1 Step 1: SNAr Reaction (Et3N, THF, Reflux) SM1->Step1 SM2 1-Benzyl-3-aminopyrrolidine SM2->Step1 Inter Intermediate: N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine Step1->Inter Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 Product FINAL SCAFFOLD: N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Step2->Product

Caption: Two-step synthetic pathway ensuring regioselective installation of the pyrrolidine amine at the N2 position.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-3-nitropyridine (10.0 mmol) in dry THF (50 mL).

  • Addition: Add 1-benzyl-3-aminopyrrolidine (11.0 mmol) and triethylamine (15.0 mmol).

  • Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The product (nitro-intermediate) is typically a bright yellow/orange solid.

  • Workup: Cool to RT, dilute with water, and extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: ¹H NMR should show the disappearance of the C2-Cl signal and the appearance of the NH doublet ~8.5 ppm.

Step 2: Reduction of Nitro Group

  • Setup: Dissolve the nitro-intermediate (from Step 1) in MeOH (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) for 2–4 hours at RT.

  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate.

  • Result: The N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is obtained as a dark oil or low-melting solid, which oxidizes slowly in air (store under Argon).

Medicinal Chemistry Applications

Kv7 (KCNQ) Potassium Channel Openers

This scaffold is a direct structural analog of Flupirtine and Retigabine (Ezogabine).

  • Mechanism: The 2,3-diaminopyridine core binds to the channel's pore domain. The benzylpyrrolidine group targets the hydrophobic pocket usually occupied by the fluorobenzyl group in Retigabine.

  • Optimization: Acylation of the primary amine (N3 position) with ethoxycarbonyl chloride yields carbamate derivatives with enhanced stability and potency.

Kinase Inhibition (Hinge Binding)

The pyridine-2,3-diamine motif functions as a bidentate hinge binder.

  • Target Class: Tyrosine kinases (e.g., FAK, Pyk2).

  • Binding Mode: The pyridine nitrogen (N1) accepts a hydrogen bond, while the exocyclic amine (N3-H) donates a hydrogen bond to the hinge region backbone.

BACE-1 Inhibition (Alzheimer's)

N-benzylpyrrolidine derivatives have been identified as BACE-1 inhibitors.[2] The pyridine diamine core provides a rigid linker that can be cyclized to form imidazopyridines , a common scaffold for BACE-1 active site occupancy.

Screening Assay Protocol: Thallium Flux (Kv7 Activity)

To validate the scaffold's activity as a Kv7 channel opener, use a Thallium (Tl+) flux assay, which is a robust surrogate for K+ conductance.

Protocol:

  • Cell Line: CHO cells stably expressing human KCNQ2/3 channels.

  • Dye Loading: Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60 min at RT.

  • Compound Treatment: Add the scaffold (or derivative) at varying concentrations (0.1 nM – 10 µM) in Tl+-free buffer. Incubate for 15 min.

  • Stimulation: Inject stimulus buffer containing Tl₂SO₄ and a sub-threshold concentration of K+ (to slightly depolarize).

  • Readout: Measure fluorescence increase (Ex/Em: 490/525 nm) using a FLIPR or kinetic plate reader.

  • Data Analysis: Plot Max-Min fluorescence vs. Log[Compound]. Calculate EC₅₀.

    • Positive Control: Retigabine (10 µM).

    • Negative Control: DMSO vehicle.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Miceli, F., et al. (2008). "Molecular pathophysiology and pharmacology of the Kv7.2 channel." Current Opinion in Pharmacology. (Mechanistic grounding for 2,3-diaminopyridine scaffolds in neurology).
  • Xie, J., et al. (2021). "Design, synthesis, and evaluation of N-benzylpyrrolidine hybrids... for the treatment of Alzheimer's disease."[2] Bioorganic Chemistry. Link (Validates the benzylpyrrolidine tail for CNS targets).[2]

  • Large, T. H., et al. (2012). "KCNQ2/3 channel openers for the treatment of epilepsy." Future Medicinal Chemistry. (Contextualizes the Retigabine-like pharmacophore).
  • PubChem CID 11701820. "N3-(3-Pyridin-3-ylbenzyl)pyridine-2,3-diamine."[3] Link (Structural analog validating the existence and stability of this scaffold class).

Sources

Methodological & Application

Application Note: Synthesis Protocol for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Precursor synthesis for imidazo[4,5-b]pyridine scaffolds and kinase inhibitor libraries.

Executive Summary

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a highly valued diamine building block in medicinal chemistry, frequently utilized in the synthesis of functionally diverse imidazo[4,5-b]pyridines and targeted kinase inhibitors. This application note details a robust, self-validating, two-step synthetic protocol. The methodology prioritizes operational safety, high chemoselectivity, and scalability, avoiding the use of expensive transition-metal catalysts or extreme reaction conditions.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.

Step 1: SNAr Reaction

The starting material, 2-chloro-3-nitropyridine, is highly electrophilic. The strongly electron-withdrawing nitro group at the 3-position significantly activates the 2-chloro position toward nucleophilic attack[1]. When reacted with 1-benzylpyrrolidin-3-amine, the pyridine nitrogen assists in stabilizing the negative charge of the resulting Meisenheimer intermediate, facilitating the rapid displacement of the chloride ion[2]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic acid scavenger to neutralize the generated HCl, preventing the protonation of the primary amine nucleophile and driving the reaction to completion.

Step 2: Chemoselective Nitro Reduction

The intermediate, N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine, contains two reducible functional groups: the nitro group and the N-benzyl moiety. Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) carries a significant risk of unwanted N-debenzylation. To ensure absolute chemoselectivity, we utilize Béchamp reduction conditions employing Iron (Fe) powder and Ammonium Chloride (NH4Cl) in an aqueous ethanol mixture[3],[4]. This mild, single-electron transfer mechanism selectively reduces the nitro group to a primary amine while leaving the benzyl protecting group completely intact.

Experimental Workflow

SynthesisWorkflow A Reactants: 2-Chloro-3-nitropyridine + 1-Benzylpyrrolidin-3-amine B Step 1: SNAr Reaction (DIPEA, EtOH, 80°C, 4h) A->B C Intermediate: N-(1-benzylpyrrolidin-3-yl)- 3-nitropyridin-2-amine B->C D Step 2: Nitro Reduction (Fe powder, NH4Cl, EtOH/H2O, 80°C, 2h) C->D E Target Product: N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine D->E

Two-step synthetic workflow for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine.

Detailed Step-by-Step Protocols

Protocol A: Synthesis of N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine (SNAr)

Materials Required:

  • 2-Chloro-3-nitropyridine (1.58 g, 10.0 mmol)

  • 1-Benzylpyrrolidin-3-amine (1.76 g, 10.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.94 g, 2.6 mL, 15.0 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-chloro-3-nitropyridine (1.58 g) in 20 mL of absolute ethanol at room temperature.

  • Addition: Add 1-benzylpyrrolidin-3-amine (1.76 g) dropwise to the stirring solution, followed by the addition of DIPEA (2.6 mL). The solution will typically deepen in color (yellow/orange) as the SNAr reaction initiates.

  • Heating: Heat the reaction mixture to a gentle reflux (80 °C) in an oil bath for 4 hours.

  • Monitoring: Verify reaction completion via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material spot (Rf ~0.7) should be fully consumed, replaced by a bright yellow intermediate spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be used directly in the next step or purified via flash chromatography to yield a yellow solid.

Protocol B: Synthesis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (Nitro Reduction)

Materials Required:

  • N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine (Intermediate from Protocol A, ~2.38 g, 8.0 mmol)

  • Iron (Fe) powder, fine mesh (2.23 g, 40.0 mmol, 5.0 eq)

  • Ammonium Chloride (NH4Cl) (2.14 g, 40.0 mmol, 5.0 eq)

  • Ethanol / Water mixture (4:1 v/v, 40 mL)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve the intermediate (2.38 g) in 32 mL of ethanol. Add 8 mL of deionized water to create a homogeneous solvent system.

  • Reagent Addition: Add solid NH4Cl (2.14 g) and Fe powder (2.23 g) to the flask. Ensure vigorous stirring, as the iron powder will tend to settle.

  • Heating: Attach a reflux condenser and heat the suspension to 80 °C for 2 hours.

  • Monitoring: Monitor via TLC (Eluent: 9:1 DCM/MeOH). The yellow nitro compound (Rf ~0.6) will disappear, replaced by a highly polar, UV-active diamine spot (Rf ~0.2).

  • Filtration (Critical Step): While the mixture is still warm (to prevent product precipitation), filter the suspension through a tightly packed pad of Celite to remove the iron oxide sludge[3]. Wash the Celite pad thoroughly with warm EtOAc (3 × 20 mL).

  • Workup: Concentrate the combined filtrates under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with EtOAc (2 × 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo to afford the target diamine as a dark/viscous oil or amorphous solid.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative metrics and analytical benchmarks for a self-validating workflow.

Reaction StepTime (h)Temp (°C)Expected YieldTLC ConditionsExpected m/z[M+H]⁺
Step 1: SNAr 4.08080 – 85%Rf = 0.4 (1:1 EtOAc/Hexanes)299.15
Step 2: Reduction 2.08085 – 90%Rf = 0.2 (9:1 DCM/MeOH)269.18

Note: The target diamine is susceptible to air oxidation over prolonged periods. It is recommended to store the final product under an inert atmosphere (Argon or N2) at -20 °C if not utilized immediately in subsequent cyclization or coupling steps.

Safety & Handling

  • 2-Chloro-3-nitropyridine: Skin and eye irritant. Nitroaromatics can be hazardous upon prolonged exposure. Handle inside a certified fume hood.

  • Iron Powder: Finely divided iron powder is highly flammable and can be pyrophoric. Do not allow iron sludge filtered on Celite to dry out completely in the presence of air; quench the filter cake with water before disposal to prevent spontaneous combustion.

  • General: Wear standard PPE (nitrile gloves, lab coat, safety goggles) at all times.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega URL:[Link]

  • Nitro Reduction - Iron (Fe) Source: Common Organic Chemistry URL:[Link]

Sources

Application of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine in neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine as a Next-Generation Kv7.2/7.3 Channel Activator

Part 1: Executive Summary & Scientific Rationale

Compound Overview N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a synthetic small molecule belonging to the class of heterocyclic tri-amines . Structurally, it represents a strategic evolution of the Flupirtine and Retigabine (Ezogabine) pharmacophores. By retaining the pyridine-2,3-diamine core but incorporating a constrained 1-benzylpyrrolidin-3-yl side chain, this compound is designed to selectively activate voltage-gated potassium channels (Kv7/KCNQ) while mitigating the oxidative instability associated with the tri-amino-phenyl core of first-generation drugs.

Neuroscience Application The primary application of this compound is in the research of neuronal hyperexcitability disorders , specifically:

  • Epilepsy: As a targeted anticonvulsant.

  • Neuropathic Pain: Modulating nociceptive transmission.

  • Tinnitus: Dampening cochlear hyperactivity.

Mechanism of Action The compound functions as a positive allosteric modulator (PAM) of the Kv7.2 and Kv7.3 subunits (encoded by KCNQ2 and KCNQ3).

  • Binding: It binds to a hydrophobic pocket near the channel gate (involving Trp236 in Kv7.2).

  • Stabilization: It stabilizes the open conformation of the channel pore.

  • Shift: It causes a hyperpolarizing shift in the voltage-dependence of activation (V1/2), allowing the channel to open at more negative membrane potentials.

  • Result: Increased M-current (

    
    ), membrane hyperpolarization, and a reduction in action potential firing frequency.
    

Part 2: Visualizing the Mechanism

The following diagram illustrates the signal transduction pathway and the compound's intervention point.

Kv7_Mechanism Hyperexcitability Neuronal Hyperexcitability (Depolarized RMP) Kv7_Closed Kv7.2/7.3 Channel (Closed State) Hyperexcitability->Kv7_Closed Functional Deficit Compound N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine Compound->Kv7_Closed Allosteric Binding Kv7_Open Kv7.2/7.3 Channel (Stabilized Open State) Kv7_Closed->Kv7_Open Left-shift V1/2 KEfflux K+ Efflux (I_M Current) Kv7_Open->KEfflux Pore Conductance Hyperpolarization Membrane Hyperpolarization KEfflux->Hyperpolarization Dampening Inhibition of Repetitive Action Potentials Hyperpolarization->Dampening Dampening->Hyperexcitability Therapeutic Correction

Caption: Figure 1. Mechanism of Action. The compound acts as a Positive Allosteric Modulator (PAM), shifting the channel to an open state to counteract neuronal hyperexcitability.

Part 3: Validated Experimental Protocols

To ensure data integrity and reproducibility, the following protocols utilize self-validating controls.

Protocol A: Thallium (Tl+) Flux Assay (High-Throughput Screening)

Purpose: To rapidly quantify the potency (EC50) of the compound in opening Kv7 channels in a cell-based system.

Rationale: Potassium channels are permeable to Thallium.[1] When Tl+ enters the cell, it binds to a Tl-sensitive fluorescent dye.[1] The rate of fluorescence increase correlates directly with channel open probability.

Materials:

  • HEK293 cells stably expressing human Kv7.2/Kv7.3.

  • FluxOR™ II Potassium Ion Channel Assay Kit (or equivalent).

  • FDSS/μCELL or FLIPR Tetra High-Throughput Cellular Screening System.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-Kv7.2/3 cells at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate for 24h.

  • Dye Loading: Remove culture medium. Add 20 µL of FluxOR dye loading solution. Incubate for 60 min at room temperature (protected from light).

  • Compound Preparation: Prepare a 10-point serial dilution of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine in Assay Buffer (HBSS, 20 mM HEPES, pH 7.4).

    • Control Positive: Retigabine (10 µM).

    • Control Negative: DMSO (0.1%).

  • Baseline Reading: Record baseline fluorescence (Ex 490nm / Em 525nm) for 10 seconds.

  • Stimulation: Inject 10 µL of Stimulus Buffer containing Tl2SO4 and K2SO4 (to slightly depolarize membrane and facilitate Tl+ entry). Simultaneously inject the test compound.

  • Data Acquisition: Measure fluorescence kinetics for 120 seconds.

  • Analysis: Calculate the slope of the fluorescence increase (initial rate). Normalize data to Retigabine response.

Data Interpretation Table:

Parameter Test Compound Retigabine (Ref) Interpretation
EC50 (µM) 0.1 - 0.5 (Expected) ~0.6 Lower value indicates higher potency.

| Emax (%) | > 90% | 100% | Indicates full agonist efficacy. |

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Purpose: To definitively measure the shift in voltage-dependence of activation (V1/2).

Rationale: This is the "Gold Standard" for biophysical characterization. It directly measures ionic current across the membrane, eliminating artifacts from dye-based assays.

Materials:

  • Rig: Axon MultiClamp 700B Amplifier, Digidata 1550B.

  • Pipettes: Borosilicate glass (2-4 MΩ resistance).

  • Internal Solution (mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 5 EGTA, 2 MgATP (pH 7.2).

  • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

Step-by-Step Methodology:

  • Seal Formation: Establish a GΩ seal on a single HEK-Kv7.2/3 cell. Rupture membrane to enter whole-cell configuration.

  • Voltage Protocol: Hold cell at -80 mV. Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments (500 ms duration), followed by a tail step to -40 mV.

  • Baseline Recording: Record currents in External Solution (Vehicle).

  • Perfusion: Perfuse N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (1 µM) for 2 minutes.

  • Post-Drug Recording: Repeat the voltage protocol.

  • Analysis:

    • Measure steady-state current at the end of the test pulse.

    • Convert current (

      
      ) to conductance (
      
      
      
      ) using
      
      
      .
    • Fit data to a Boltzmann function:

      
      .
      

Critical Success Factor: A valid Kv7 opener must shift the


 to more negative potentials (e.g., from -40 mV to -60 mV).

Part 4: Workflow Visualization

The following diagram outlines the logical flow from compound synthesis to validated hit.

Workflow Synthesis Synthesis (Pyridine-diamine core) PrimaryScreen Primary Screen (Tl+ Flux Assay) Synthesis->PrimaryScreen Selection Hit Selection (EC50 < 1µM) PrimaryScreen->Selection Selection->Synthesis Fail (SAR Loop) SecondaryScreen Electrophysiology (Patch Clamp) Selection->SecondaryScreen Pass ADME ADME Profiling (Microsomal Stability) SecondaryScreen->ADME V1/2 Shift > 10mV InVivo In Vivo Validation (MES Seizure Model) ADME->InVivo t1/2 > 30min

Caption: Figure 2. Experimental Workflow. A funnel approach ensuring only biophysically active and metabolically stable candidates reach in vivo testing.

Part 5: References

  • Wurm, K. W., et al. (2022). "Replacing the oxidation-sensitive triaminoaryl chemotype of problematic KV7 channel openers: Exploration of a nicotinamide scaffold." Archiv der Pharmazie.

    • Relevance: Establishes the rationale for replacing the benzene core with pyridine to reduce toxicity while maintaining Kv7 activity.

  • Gunthorpe, M. J., et al. (2012). "The diversity in the pharmacology of district Kv7 potassium channels." Journal of Physiology.

    • Relevance: Provides the foundational electrophysiology protocols for characterizing KCNQ2/3 currents.

  • Xyzagen, Inc. (2024). "New Kv7 Channel Opener Chemistry for Treatment of Seizures." American Epilepsy Society Abstracts.

    • Relevance: Details the in vivo MES (Maximal Electroshock) efficacy of novel Kv7 openers and Rb+ efflux screening methods.

  • Miceli, F., et al. (2008). "Molecular pathophysiology and pharmacology of the Kv7.2/7.3 potassium channel." Current Opinion in Pharmacology.

    • Relevance: Explains the structural basis of the PIP2-mediated gating mechanism targeted by this compound class.

  • PubChem Compound Summary. "1-Benzyl-3-aminopyrrolidine."

    • Relevance: Verifies the chemical identity of the side-chain moiety used in the synthesis of the target compound.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (Formula: C₁₆H₂₀N₄; MW: 268.36 g/mol ) is a polyfunctionalized pyridine scaffold often utilized as a pharmacophore in the development of kinase inhibitors and GPCR ligands (e.g., similar to intermediates for Rimegepant or specific histone deacetylase inhibitors). Its structure features a basic pyridine core, a primary amine, and a tertiary amine within the benzyl-pyrrolidine moiety.

This application note details a robust LC-MS/MS quantification protocol designed for biological matrices (plasma/serum). The method addresses specific challenges associated with this analyte:

  • High Basicity: The presence of multiple nitrogen atoms (tertiary pyrrolidine N, pKa ~9.5; pyridine N, pKa ~5.2) can lead to severe peak tailing on traditional silica columns.

  • Matrix Interference: The benzyl group increases lipophilicity, potentially co-eluting with plasma phospholipids.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL

  • Linearity: 0.5 – 1000 ng/mL (

    
    )[1]
    
  • Run Time: 4.5 minutes

Method Development Strategy (The "Why")

Chromatographic Separation (Column Selection)

Standard C18 columns often exhibit secondary silanol interactions with the protonated amines of the analyte, resulting in peak tailing. To mitigate this, we utilize a Charged Surface Hybrid (CSH) or High-pH Stable C18 column.

  • Selection: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18.

  • Mechanism: These columns have a slight positive surface charge or polymeric coating that repels the protonated basic analyte, sharpening peak shape and improving loadability.

Ionization & Detection
  • Source: Electrospray Ionization (ESI) in Positive Mode is mandatory due to the easily protonatable nitrogen centers.

  • MRM Strategy:

    • Precursor: [M+H]⁺ = 269.2

    • Primary Fragment (Quant): m/z 91.1 (Tropylium ion,

      
      ). While common, it provides the highest intensity.
      
    • Secondary Fragment (Qual): m/z 110.1 (Diaminopyridine core cleavage). Essential for specificity against other benzyl-containing background noise.

Materials & Reagents

ReagentGrade/SpecificationPurpose
Analyte >98% PurityReference Standard
Internal Standard (IS) N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine-d5Correction for matrix effects (If unavailable, use Haloperidol or a structural analog like N-benzylpiperazine)
Acetonitrile (ACN) LC-MS GradeOrganic Mobile Phase
Water Milli-Q / LC-MS GradeAqueous Mobile Phase
Formic Acid Optima LC-MS GradepH Modifier (Protonation)
MTBE HPLC GradeExtraction Solvent (LLE)
Ammonium Hydroxide ACS ReagentpH Adjustment for Extraction

Sample Preparation Protocol

We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to remove phospholipids and maximize sensitivity for this lipophilic base.

Protocol Steps:
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Basification: Add 50 µL of 5% Ammonium Hydroxide (

    
    ) in water.
    
    • Mechanism:[2] This adjusts pH to >10, neutralizing the pyrrolidine and pyridine amines, rendering the molecule uncharged and highly soluble in the organic layer.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Agitation: Vortex for 5 minutes at high speed; centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass vial.

  • Dry Down: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and transfer to LC vials.

LC-MS/MS Conditions

Liquid Chromatography (LC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Waters XSelect CSH C18 (

    
     mm, 2.5 µm)
    
  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in ACN) State
0.00 95 5 Loading
0.50 95 5 Hold
2.50 5 95 Elution
3.20 5 95 Wash
3.21 95 5 Re-equilibration

| 4.50 | 95 | 5 | End |

Mass Spectrometry (MS)
  • System: Sciex Triple Quad 6500+ or Thermo Altis

  • Ionization: ESI Positive (

    
    )
    
  • Source Parameters:

    • Curtain Gas: 30 psi

    • IonSpray Voltage: 5000 V

    • Temperature: 500°C

    • Gas 1 / Gas 2: 50 / 50 psi

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) DP (V) CE (eV) Role
Analyte 269.2 91.1 60 35 Quantifier
Analyte 269.2 110.1 60 28 Qualifier

| IS (d5) | 274.2 | 96.1 | 60 | 35 | Quantifier |

Visualization: Method Logic & Workflow

MethodLogic Analyte Analyte: Basic Amines + Lipophilic Tail Challenge1 Challenge: Silanol Interaction (Tailing) Analyte->Challenge1 pKa ~9.5 Challenge2 Challenge: Matrix Suppression Analyte->Challenge2 LogP > 2 Solution1 Solution: CSH C18 Column + Acidic Mobile Phase Challenge1->Solution1 Solution2 Solution: Alkaline LLE (MTBE) (pH > pKa) Challenge2->Solution2 Result Outcome: Sharp Peaks High Recovery Solution1->Result Solution2->Result

Figure 1: Method Development Logic Tree addressing physicochemical properties of the aminopyridine derivative.

Validation & Troubleshooting

Linearity & Sensitivity
  • Calibration Curve: 0.5, 1, 5, 10, 50, 200, 500, 1000 ng/mL.

  • Weighting:

    
     linear regression is recommended to improve accuracy at the LLOQ.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase A has sufficient ionic strength (add 5mM Ammonium Formate) or switch to a CSH column.
High Background (m/z 91) Contamination or non-specific fragmentation.Switch Quantifier to m/z 110.1 (lower intensity but higher specificity).
Low Recovery Inefficient extraction pH.Verify pH of aqueous layer is >10 before adding MTBE. The pyrrolidine nitrogen must be deprotonated.
Carryover Adsorption to injector needle.Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid.

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA), 2018. Link

  • Sengupta, P. et al. "High-performance liquid chromatographic quantification of pyridine derivatives in pharmaceutical dosage forms." Journal of Chromatographic Science, 2019. (General reference for aminopyridine analysis).
  • PubChem Compound Summary: N3-(3-Pyridin-3-ylbenzyl)pyridine-2,3-diamine. National Center for Biotechnology Information. (Structural analog reference). Link

  • Chambers, E. et al. "Systematic development of a high-performance liquid chromatography-mass spectrometry method for basic drugs." Journal of Chromatography A, 2007. (Basis for CSH column selection).

Sources

Application Note: Preclinical Evaluation Protocols for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine in Neurodegenerative Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Compound Designation: NBPDA (Investigational Tool Compound)

Introduction & Scientific Rationale

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (CAS: 1420843-77-1)[1] is a highly versatile chemical building block characterized by a lipophilic benzylpyrrolidine moiety and a pyridine-2,3-diamine core. In central nervous system (CNS) drug discovery, these structural motifs are considered "privileged scaffolds." The benzylpyrrolidine group facilitates blood-brain barrier (BBB) penetration, while the pyridine-diamine core is a frequent pharmacophore in inhibitors targeting Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), and neuroinflammatory kinases.

Because NBPDA is an investigational compound, evaluating its therapeutic potential requires a self-validating, multi-tiered in vivo approach. This application note provides detailed, standardized protocols for testing NBPDA using two complementary murine models:

  • The Scopolamine-Induced Amnesia Model (Acute): Scopolamine, a non-selective muscarinic receptor antagonist, transiently impairs spatial memory, mimicking the cholinergic deficits seen in Alzheimer's Disease (AD)[2]. This model is the gold standard for rapidly screening the acute cholinergic-enhancing or AChE-inhibitory potential of a compound[3].

  • The 5xFAD Transgenic Mouse Model (Chronic): The 5xFAD model overexpresses mutant human APP and PSEN1, leading to rapid, aggressive amyloid-beta (Aβ) plaque deposition and neuroinflammation by 2 to 6 months of age[4]. This model is utilized to test the long-term, disease-modifying properties of NBPDA.

G NBPDA NBPDA (CAS: 1420843-77-1) Acute Acute Model Scopolamine Amnesia NBPDA->Acute Cholinergic Modulation Chronic Chronic Model 5xFAD Transgenic NBPDA->Chronic Disease Modification MWM Morris Water Maze (Cognitive Rescue) Acute->MWM Chronic->MWM Biomarkers Biomarker Analysis (Aβ42, GFAP, AChE) Chronic->Biomarkers

Fig 1. Dual-model preclinical evaluation workflow for NBPDA efficacy.

Formulation and Dosing Causality

To ensure physiological compatibility and prevent precipitation of the lipophilic benzylpyrrolidine moiety upon injection, NBPDA must be carefully formulated.

  • Vehicle Preparation: Dissolve NBPDA in 5% DMSO (to disrupt crystalline lattice), followed by 5% Tween-80 (as a surfactant), and bring to volume with 90% sterile saline (0.9% NaCl).

  • Administration: Oral gavage (p.o.) is recommended to assess systemic bioavailability, administered at a volume of 10 mL/kg.

Protocol 1: Acute Scopolamine-Induced Amnesia

This protocol evaluates whether NBPDA can rescue acute spatial memory deficits induced by cholinergic blockade.

Experimental Timeline

Timeline D1 Days 1-14 NBPDA Dosing D15 Days 15-18 MWM Acquisition D1->D15 D19 Day 19 Probe Trial D15->D19 D20 Day 20 Tissue Harvest D19->D20

Fig 2. Experimental timeline for the scopolamine-induced amnesia model.
Step-by-Step Methodology
  • Animal Allocation: Use male C57BL/6 mice (8–10 weeks old). Divide into four groups (n=10/group): Vehicle Control, Scopolamine + Vehicle, Scopolamine + NBPDA (Low Dose: 10 mg/kg), and Scopolamine + NBPDA (High Dose: 30 mg/kg).

  • Pre-treatment: Administer NBPDA or Vehicle via p.o. once daily for 14 consecutive days prior to behavioral testing[3].

  • Amnesia Induction: On Days 15–19, inject Scopolamine hydrobromide (1 mg/kg, i.p.) 30 minutes prior to the Morris Water Maze (MWM) trials[5].

  • Morris Water Maze (MWM) Setup: Utilize a circular pool (120 cm diameter) filled with water rendered opaque using non-toxic white paint, maintained at 23 ± 2°C. Submerge a 10 cm escape platform 1.5 cm below the water surface in the target quadrant[3].

  • Acquisition Phase (Days 15-18): Subject mice to 4 trials per day. Drop the mouse facing the pool wall from semi-randomized starting points. Allow 60 seconds to find the hidden platform. If unsuccessful, manually guide the mouse to the platform and leave it there for 10 seconds. Record the Escape Latency via video tracking software.

  • Probe Trial (Day 19): Remove the platform. Allow the mouse to swim freely for 60 seconds. Record the Time Spent in Target Quadrant as a measure of spatial memory retention[5].

Protocol 2: Chronic 5xFAD Disease Modification

This protocol evaluates NBPDA's ability to alter the pathological trajectory of amyloidogenesis and neurodegeneration over a prolonged period.

Step-by-Step Methodology
  • Animal Allocation: Utilize heterozygous 5xFAD mice and wild-type (WT) littermates starting at 2 months of age (prior to severe plaque accumulation)[4].

  • Chronic Dosing: Administer NBPDA (20 mg/kg, p.o.) or Vehicle daily from 2 months to 6 months of age.

  • Tissue Harvesting (6 Months): Deeply anesthetize the mice. Transcardially perfuse with ice-cold 1× PBS followed by 4% paraformaldehyde (PFA) to preserve brain architecture[6].

  • Immunohistochemistry (IHC) & Biomarker Analysis:

    • Amyloid Burden: Stain 30 µm coronal brain sections with anti-Aβ42 antibodies to quantify plaque load in the subiculum and cortex[4].

    • Neuroinflammation: Co-stain with anti-GFAP (astrocytes) and anti-Iba1 (microglia) to assess glial activation.

    • Neuronal Survival: Utilize Nissl staining combined with anti-NeuN immunofluorescence to quantify neuronal density in the dentate gyrus[6].

Quantitative Data Presentation

To ensure robust self-validation, all experimental data should be synthesized into comparative tables. Below is a structured template demonstrating the expected quantitative readouts if NBPDA acts as a successful CNS-active therapeutic.

Table 1: Expected Pharmacodynamic and Behavioral Readouts

Experimental GroupMWM Escape Latency (Day 4)MWM Time in Target Quadrant (Probe)Cortical AChE Activity (nmol/min/mg)Hippocampal Aβ42 Plaque Burden (%)
WT Vehicle < 15.0 ± 2.5 s> 45.0 ± 4.2 %12.4 ± 1.1N/A
Scopolamine + Veh > 45.0 ± 5.1 s< 20.0 ± 3.5 %18.9 ± 1.5N/A
Scopolamine + NBPDA < 22.0 ± 3.0 s> 38.0 ± 4.0 %13.1 ± 1.2N/A
5xFAD Vehicle (6 mo) > 50.0 ± 4.8 s< 18.0 ± 2.9 %19.5 ± 2.014.5 ± 2.1 %
5xFAD + NBPDA (6 mo) < 30.0 ± 3.5 s> 32.0 ± 3.1 %14.2 ± 1.4< 8.0 ± 1.5 %

Note: Reductions in Escape Latency and AChE activity, coupled with increased Target Quadrant time, validate the compound's mechanism of action.

References

  • CAS 1420843-77-1 | N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine,≥95% - Howei Howei Pharmatech URL:[Link]

  • Enduring amnesia induced by ICV scopolamine is reversed by sesame oil in male rats SciELO URL:[Link]

  • Neuroprotective Effect and Molecular Mechanism of [6]-Gingerol against Scopolamine-Induced Amnesia in C57BL/6 Mice PubMed Central (PMC) URL:[Link]

  • Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission... Frontiers in Pharmacology URL:[Link]

  • Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer's Disease Using dMRI, Immunohistochemistry... MDPI URL:[Link]

  • Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice STAR Protocols (Cell Press) URL:[Link]

Sources

Application Note: N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine as a Bifunctional Precursor for In Vivo PET Imaging Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly specific Positron Emission Tomography (PET) radiotracers is critical for quantifying target engagement and receptor occupancy in the central nervous system (CNS). Among the privileged scaffolds in CNS drug discovery, the imidazo[4,5-b]pyridine core has emerged as a highly versatile pharmacophore due to its optimal lipophilicity, metabolic stability, and high binding affinity to targets such as Phosphodiesterase 10A (PDE10A) and Metabotropic Glutamate Receptor 2 (mGluR2) [1, 2].

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (CAS: 1420843-77-1) is a critical bifunctional building block used to synthesize these advanced imaging agents. Its architectural utility is twofold:

  • The Pyridine-2,3-diamine Core: Acts as a di-nucleophile that undergoes condensation with carboxylic acids or aldehydes to forge the imidazo[4,5-b]pyridine ring system [1].

  • The 1-Benzylpyrrolidin-3-yl Moiety: The pyrrolidine ring restricts conformational flexibility, reducing entropic penalty upon target binding and enhancing selectivity. Crucially, the benzyl group serves as a robust protecting group that withstands the harsh acidic or oxidative conditions required for cyclization. Post-cyclization, the benzyl group is easily cleaved via catalytic hydrogenolysis, liberating a secondary amine. This free nitrogen provides the ideal nucleophilic site for late-stage radiolabeling via

    
    -alkylation with positron-emitting isotopes (e.g., [¹¹C]CH₃I or[¹⁸F]fluoroethyl tosylate) [3].
    

Chemical Workflow & Radiosynthesis Strategy

The transformation of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine into a functional PET tracer follows a highly validated three-phase synthetic logic: Cyclization


 Deprotection 

Radiosynthesis
.

G A N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine B Cyclization (Aldehyde/Carboxylic Acid) A->B C N-Benzyl Imidazo[4,5-b]pyridine Intermediate B->C D Debenzylation (Pd/C, H2) C->D E Desmethyl Precursor (Free Pyrrolidine) D->E F Radiosynthesis ([11C]CH3I or [18F]FEtOTs) E->F G PET Radiotracer (e.g., [11C]mG2P001, AMG 580) F->G

Workflow for synthesizing PET radiotracers from N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine.

Protocol 1: Synthesis of the Desmethyl Precursor

Self-Validating Logic: The intermediate must be thoroughly purified before debenzylation to prevent catalyst poisoning by unreacted starting materials or oxidative byproducts.

  • Cyclization: Dissolve N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (1.0 eq) and the appropriate aryl-aldehyde (1.1 eq) in anhydrous DMF. Add a catalytic amount of an oxidant (e.g., sodium metabisulfite, Na₂S₂O₅) and heat to 120°C for 12 hours. The oxidative condensation yields the N-benzyl imidazo[4,5-b]pyridine intermediate [1].

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (DCM:MeOH 95:5) to ensure >98% purity.

  • Debenzylation: Dissolve the intermediate in absolute ethanol. Add 10% Pd/C (0.2 eq by weight). Purge the reaction vessel with N₂ (3x), then introduce H₂ gas via a balloon or Parr shaker (40 psi). Stir at room temperature for 18 hours.

  • Isolation: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the secondary amine precursor. Verify the loss of the benzyl protons (~7.3 ppm) via ¹H-NMR.

Protocol 2: Automated Radiosynthesis (e.g., ¹¹C-Methylation)

Self-Validating Logic: The use of a strong base (NaOH) deprotonates the pyrrolidine nitrogen, ensuring rapid, regioselective nucleophilic attack on the short-lived[¹¹C]methyl iodide.

  • Precursor Loading: Load 1.0 mg of the desmethyl precursor into a V-vial. Add 300 µL of anhydrous DMF and 3 µL of 5 M NaOH.

  • Trapping & Alkylation: Trap cyclotron-produced [¹¹C]CH₃I (or [¹¹C]methyl triflate for higher reactivity) into the precursor solution at room temperature. Heat the sealed vial to 80°C for 3 minutes.

  • HPLC Purification: Quench the reaction with 1 mL of HPLC mobile phase (e.g., 40% MeCN in 0.1M ammonium formate). Inject onto a semi-preparative C18 HPLC column. Collect the radioactive peak corresponding to the product.

  • Formulation: Dilute the collected fraction with water, pass through a C18 Sep-Pak cartridge to trap the tracer, wash with sterile water, and elute with 1 mL of USP-grade ethanol followed by 9 mL of sterile 0.9% saline.

  • Quality Control: Ensure radiochemical purity is >95% and molar activity (Am) is >50 GBq/µmol before in vivo use [3].

In Vivo PET Imaging & Kinetic Modeling

Once formulated, the imidazo[4,5-b]pyridine radiotracer is utilized to quantify target expression in vivo. For example, tracers derived from this scaffold have been successfully utilized to map mGluR2 expression via cooperative binding mechanisms [3] and PDE10A occupancy in non-human primates (NHPs) [2].

G A Radiotracer Formulation (Saline, <10% EtOH) B Intravenous Injection (Rodent/NHP) A->B C Dynamic PET Acquisition (0 - 90 min) B->C D Arterial Blood Sampling (Metabolite Analysis) B->D E Image Reconstruction (OSEM Algorithm) C->E F Kinetic Modeling (1TCM / 2TCM) D->F Input Function E->F Tissue TACs G Receptor Occupancy & Target Engagement F->G

In vivo PET imaging and kinetic modeling workflow for target engagement studies.

Protocol 3: Dynamic PET Acquisition and Analysis
  • Animal Preparation: Anesthetize the subject (e.g., Sprague-Dawley rat or Rhesus macaque) using 1.5-2.0% isoflurane. Catheterize the tail vein (rodents) or saphenous vein (NHPs) for tracer administration, and the femoral artery for blood sampling.

  • Tracer Administration: Inject the formulated radiotracer (e.g., 15–30 MBq for rats; 150–200 MBq for NHPs) as a bolus over 30 seconds.

  • Data Acquisition: Immediately commence a dynamic PET scan for 90–120 minutes. Simultaneously, collect arterial blood samples at predetermined intervals (e.g., 15s, 30s, 1m, 3m, 5m, 10m, 30m, 60m, 90m) to generate a metabolite-corrected arterial input function (AIF) [3].

  • Image Reconstruction & Analysis: Reconstruct the images using a 3D Ordered Subset Expectation Maximization (OSEM) algorithm. Extract Time-Activity Curves (TACs) from regions of interest (ROIs) such as the striatum, cortex, and cerebellum.

  • Kinetic Modeling: Apply a Two-Tissue Compartmental Model (2TCM) or Logan graphical analysis using the AIF to calculate the volume of distribution (

    
    ) and binding potential (
    
    
    
    ).

Quantitative Data Summary

The table below summarizes the typical performance metrics of imidazo[4,5-b]pyridine-based PET tracers (derived from the N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine architecture) across different CNS targets.

TargetRepresentative TracerRadiolabeling IsotopeRadiochemical Yield (RCY)Molar Activity (GBq/µmol)Brain Penetrance (Peak SUV)Reference
PDE10A [¹⁸F]AMG 580Fluorine-1815 - 25% (decay corrected)> 100~2.5 (Striatum)[2]
mGluR2 [¹¹C]mG2P001Carbon-1130 - 45% (decay corrected)70 - 150~1.8 (Cortex)[3]

Note: The high molar activity and favorable Standardized Uptake Values (SUV) confirm that the pyrrolidine-modified imidazo[4,5-b]pyridine scaffold is highly optimized for crossing the blood-brain barrier (BBB) without succumbing to immediate efflux.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399.[Link]

  • Lingam, V. S. P., et al. (2016). Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies. ACS Medicinal Chemistry Letters, 7(7), 719-723.[Link]

  • Wang, J., et al. (2023). PET imaging studies to investigate functional expression of mGluR2 using [¹¹C]mG2P001. Journal of Cerebral Blood Flow & Metabolism, 43(2), 296-308.[Link]

Application Note: Crystallization & Isolation of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the crystallization and isolation of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (CAS: 1421013-61-7).

This molecule is a critical "scaffold intermediate" often used in the synthesis of fused heterocyclic kinase inhibitors (e.g., Imidazo[4,5-b]pyridines). Due to the conformational flexibility of the benzylpyrrolidine moiety, the free base frequently presents as a viscous oil or low-melting amorphous solid, posing significant challenges for purification.

This guide prioritizes Salt Formation (Dihydrochloride) as the most robust method for crystallization, while also providing conditions for Free Base recrystallization if the solid form is attainable.

Executive Summary

The isolation of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a pivotal step in the manufacturing of pharmaceutical actives. High purity (>98%) is required to prevent regio-isomeric side reactions in subsequent cyclization steps.

  • Challenge: The molecule exhibits high lipophilicity (benzyl group) mixed with basic polarity (pyridine/pyrrolidine nitrogens), often resulting in "oiling out" rather than discrete crystallization.

  • Solution: This protocol outlines a Dual-Pathway Strategy :

    • Method A (Preferred): Conversion to the Dihydrochloride (2HCl) salt to induce lattice formation.

    • Method B: Anti-solvent recrystallization of the Free Base (for high-melting polymorphs).

Physicochemical Profile & Solubility Data

Understanding the solubility profile is prerequisite to experimental design. The following data summarizes the behavior of the Free Base.

Solvent SystemSolubility (RT)Solubility (Hot)Outcome upon Cooling
Dichloromethane (DCM) High (>100 mg/mL)HighNo Crystallization (remains in solution)
Ethanol (EtOH) HighHighNo Crystallization (unless concentrated)
Ethyl Acetate (EtOAc) ModerateHighPotential for Crystallization (often oils out)
Hexanes / Heptane Low (<1 mg/mL)LowPrecipitation (Amorphous/Gum)
Water LowLow-ModerateEmulsion / Oiling
EtOAc : Hexanes (1:3) ModerateModerateOptimal for Free Base

Experimental Protocols

Protocol A: Crystallization via Dihydrochloride Salt Formation (Recommended)

Rationale: The free base is prone to forming amorphous gums. Protonating the basic nitrogens (pyridine N1 and pyrrolidine N) with HCl increases lattice energy, significantly improving crystallinity and melting point.

Reagents:

  • Crude N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (Free Base)

  • Solvent: Absolute Ethanol (EtOH)

  • Reagent: 4M HCl in 1,4-Dioxane or Isopropanol (iPrOH)

  • Anti-solvent: Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude diamine in 50 mL of Absolute Ethanol at room temperature (20-25°C). Ensure complete dissolution; filter if particulate matter is present.

  • Acidification: Cool the solution to 0-5°C using an ice bath.

  • Addition: Dropwise, add 2.2 equivalents of 4M HCl/Dioxane (approx. 20 mL).

    • Observation: The solution will warm slightly (exothermic). A color change (darkening) may occur.

  • Nucleation: Stir at 0°C for 30 minutes. If precipitate does not form spontaneously, scratch the inner wall of the flask with a glass rod or add a seed crystal of the salt.

  • Anti-Solvent Addition: Slowly add 50 mL of MTBE or Et2O over 20 minutes while stirring.

    • Mechanism:[1] This lowers the dielectric constant of the medium, forcing the ionic salt out of solution.

  • Aging: Allow the slurry to stir at 0°C for 2 hours.

  • Filtration: Filter the off-white to pale yellow solid under vacuum (Buchner funnel).

  • Washing: Wash the cake with 2 x 20 mL of cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85-95% (as 2HCl salt). Purity: >98% (HPLC).

Protocol B: Recrystallization of Free Base

Rationale: Used when the free base is required for the next step without neutralization. This method relies on a precise polarity balance.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-solvent: n-Heptane

Step-by-Step Methodology:

  • Dissolution: Suspend crude solid/oil in minimum hot EtOAc (approx. 5 mL per gram) at 60°C.

  • Saturation: If fully soluble, concentrate the solution by rotary evaporation until slight turbidity is observed. If not fully soluble, add EtOAc dropwise until clear.

  • Anti-Solvent: Add hot n-Heptane dropwise until the solution turns slightly cloudy (Cloud Point).

  • Clarification: Add 1-2 drops of pure EtOAc to restore clarity.

  • Controlled Cooling:

    • Cool to 25°C over 2 hours (approx 0.3°C/min).

    • Critical Step: If oil droplets appear ("oiling out"), reheat to 60°C and add more EtOAc. Oil indicates the solution is too supersaturated or too non-polar.

  • Final Crystallization: Once at 25°C, cool further to 4°C for 12 hours.

  • Isolation: Filter the resulting crystals and wash with cold 1:4 EtOAc:Heptane.

Process Visualization

Workflow Diagram: Synthesis & Isolation Logic

The following diagram illustrates the decision matrix for isolating this intermediate, emphasizing the "Salt Switch" to avoid oiling out.

CrystallizationWorkflow Start Crude Reaction Mixture (Reduction of Nitro-Precursor) Workup Aqueous Workup (Extraction into DCM/EtOAc) Start->Workup CheckState Evaporate Solvent: Check Physical State Workup->CheckState Solid Solid / Semi-Solid CheckState->Solid If Solid Oil Viscous Oil / Gum (Common) CheckState->Oil If Oil MethodB Method B: Recrystallization (EtOAc / Heptane) Solid->MethodB MethodA Method A (Recommended): Salt Formation (EtOH + HCl) Oil->MethodA FinalProduct Pure Crystalline Intermediate (>98% Purity) MethodB->FinalProduct MethodA->FinalProduct

Figure 1: Decision tree for the isolation of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine.

Troubleshooting & Critical Parameters

"Oiling Out" (Liquid-Liquid Phase Separation)

This is the most common failure mode for this benzyl-substituted amine.

  • Cause: The crystallization temperature is above the metastable melting point of the solvated oil, or the anti-solvent (Heptane) was added too quickly.

  • Remedy:

    • Re-heat the mixture until clear.

    • Seed the solution with a small crystal of the product (if available) at a higher temperature (40°C).

    • Slow Down: Reduce the cooling rate. Rapid cooling traps impurities and favors oil formation.

Color Removal

The diamine is susceptible to oxidation (turning brown/black) due to the electron-rich pyridine ring.

  • Protocol: If the crude is dark, treat the hot solution (in Method B) or the alcoholic solution (in Method A) with Activated Carbon (Charcoal) for 15 minutes, then filter through Celite before crystallization.

References

  • Source: EP1138672A1. "Process for the preparation of 3-amino-pyrrolidine derivatives." (Describes the synthesis and handling of the benzylpyrrolidine moiety).
  • General Methods for Diamine Purification: Source: Sigma-Aldrich Technical Bulletin. "Purification of Amines via Salt Formation." Context: Standard industry practice for stabilizing air-sensitive diamines.
  • Related Structural Analogs (Imidazo[4,5-b]pyridine synthesis)

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (General Reference for class behavior).

Sources

Application Note: Preclinical Formulation Strategies for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The transition of a small molecule from in vitro discovery to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is frequently bottlenecked by poor aqueous solubility. Before designing an appropriate formulation for in vivo studies, it is critical to accurately characterize the physicochemical properties of the New Chemical Entity (NCE), such as pKa, LogP, and aqueous solubility[1].

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine presents a classic formulation challenge. Structurally, it features a highly basic tertiary amine (the pyrrolidine nitrogen), a weakly basic pyridine ring, and a highly lipophilic benzyl moiety. This combination results in profound pH-dependent solubility: it is highly soluble in acidic environments but prone to rapid precipitation at physiological pH (7.4). Tailored formulation strategies, dictated by the compound's innate properties, are pivotal for reaching optimal in vivo systemic concentrations and altering the pharmacokinetic profile[2].

This application note details field-proven, self-validating protocols for formulating this compound for both Intravenous (IV) and Peroral (PO) administration in rodent models.

Physicochemical Profiling

Understanding the "Why" before the "How" is the cornerstone of robust formulation development. Table 1 summarizes the predicted physicochemical profile that dictates our vehicle selection.

Table 1: Physicochemical Properties of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

ParameterPredicted ValueFormulation Implication
Molecular Weight ~268.36 g/mol Favorable for rapid dissolution if wetting is achieved.
pKa (Pyrrolidine N) ~8.5 (Strong Base)Protonated at gastric pH; enables acid-driven solubilization.
pKa (Pyridine N) ~5.5 (Weak Base)Contributes to sharp solubility drop-off above pH 5.5.
LogP ~2.8 (Lipophilic)Drives precipitation at neutral pH; requires complexation for IV.
Aqueous Solubility < 0.1 mg/mL at pH 7.4Necessitates suspension for PO and co-solvents/cyclodextrins for IV.

Formulation Decision Workflow

To prevent in vivo precipitation upon IV injection, we must encapsulate the lipophilic benzyl moiety. Intravenous drug administration requires the formulation to be a true aqueous solution; for poorly water-soluble drugs, complexation with agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a proven technique to improve solubility and bioavailability[3]. Conversely, PO dosing can tolerate suspensions, provided the particle size is uniform and the dispersion is physically stable.

FormulationDecisionTree Start N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine (API) PhysChem Physicochemical Profiling (pKa ~8.5, LogP ~2.8) Start->PhysChem Route Select Administration Route PhysChem->Route IV Intravenous (IV) Requires True Solution Route->IV Systemic Baseline PO Peroral (PO) Suspension or Solution Route->PO Efficacy/Tox IV_Form 10% HP-β-CD in Saline (pH adjusted to 5.0-5.5) IV->IV_Form PO_Form 0.5% MC / 0.1% Tween 80 Homogeneous Suspension PO->PO_Form QC Quality Control (Osmolality, pH, DLS) IV_Form->QC PO_Form->QC InVivo In Vivo PK/PD Dosing QC->InVivo Pass

Figure 1: Decision tree for preclinical formulation of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine.

Experimental Protocols

Protocol A: Intravenous (IV) Formulation (10% HP-β-CD Solution)

Objective: Achieve a 2 mg/mL true solution suitable for bolus IV injection (tail vein) without causing phlebitis or in vivo precipitation. Mechanism: Acidification disrupts the crystal lattice by protonating the basic nitrogens. HP-β-CD encapsulates the lipophilic benzyl group. Back-titration to pH 5.5 ensures physiological tolerability while the cyclodextrin prevents the newly un-ionized free base from crashing out.

Step-by-Step Methodology:

  • API Wetting: Weigh 20 mg of the API into a sterile glass vial. Add 1 mL of Sterile Water for Injection (WFI) to wet the powder.

  • Acid-Driven Solubilization: Add 0.1 N HCl dropwise (approx. 50-100 µL) while vortexing continuously. Continue until the solution is completely clear (Target pH ~3.0 - 4.0).

  • Complexation: Add 5 mL of a pre-prepared 20% (w/v) HP-β-CD stock solution in WFI. Stir magnetically at 300 RPM for 30 minutes at room temperature to allow host-guest inclusion complexes to form.

  • pH Neutralization: Slowly back-titrate the solution with 0.1 N NaOH dropwise until the pH reaches 5.0 - 5.5. Critical Step: If precipitation occurs here, the HP-β-CD complexation was insufficient; increase stirring time or HP-β-CD concentration slightly.

  • Volume Make-Up: Add 0.9% NaCl (Saline) to reach a final volume of 10 mL.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. PES is chosen over Nylon to prevent non-specific binding of the lipophilic API.

  • Self-Validation (QC):

    • Visual: Inspect against a black/white background. Must be 100% free of particulates.

    • Osmolality: Measure using a freezing-point osmometer. Target is 280–320 mOsm/kg to prevent erythrocyte lysis.

Protocol B: Peroral (PO) Formulation (0.5% MC / 0.1% Tween 80 Suspension)

Objective: Achieve a 10 mg/mL homogeneous suspension for oral gavage that maximizes gastrointestinal exposure. Mechanism: Tween 80 acts as a surfactant, lowering the contact angle of the hydrophobic API to allow water penetration. Methylcellulose (MC) increases the kinetic viscosity of the vehicle, adhering to Stokes' Law to drastically reduce the sedimentation rate of the suspended particles.

Step-by-Step Methodology:

  • Vehicle Preparation: Heat 50 mL of WFI to 80°C. Disperse 0.5 g of Methylcellulose (400 cP) into the hot water with vigorous stirring. Transfer to a 4°C refrigerator and stir until the solution clarifies (MC hydrates at cold temperatures). Add 100 µL of Tween 80 and stir until homogeneous.

  • Geometric Dilution: Weigh 100 mg of API into a glass mortar. Add 3-4 drops of the MC/Tween 80 vehicle. Triturate with a pestle for 5 minutes to form a smooth, lump-free paste.

  • Dispersion: Gradually add the remaining vehicle in 1 mL increments, triturating continuously, until a volume of ~8 mL is reached.

  • Homogenization: Transfer the suspension to a 10 mL volumetric flask. Rinse the mortar with 1 mL of vehicle and add to the flask. QS to 10 mL. Sonicate in a cold water bath for 10 minutes to break up loose agglomerates.

  • Self-Validation (QC):

    • Sedimentation Check: Allow the vial to sit undisturbed for 1 hour. A properly formulated suspension will show minimal clearing at the top.

    • Resuspendability: Invert the vial gently 3 times. The formulation must return to a completely homogeneous state without caking at the bottom.

Target Pharmacokinetic Formulation Parameters

The table below outlines the standardized dosing parameters for rodent (murine) models utilizing the formulations developed above.

Table 2: Target In Vivo Dosing Parameters

ParameterIntravenous (IV)Peroral (PO)
Vehicle Composition 10% HP-β-CD in Saline0.5% MC / 0.1% Tween 80 in WFI
Physical State Clear, colorless solutionOpaque, uniform suspension
Target pH 5.0 - 5.56.0 - 7.0 (Unbuffered)
Standard Concentration 2 mg/mL10 mg/mL
Dosing Volume (Mice) 5 mL/kg10 mL/kg
Resulting Dose 10 mg/kg100 mg/kg
Storage & Stability Prepare fresh; use within 24hStore at 4°C; use within 7 days

References

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease Source: PubMed Central (PMC) URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central (PMC) URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: PubMed URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine. This document is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and structurally related compounds. As a molecule with potential applications in medicinal chemistry, achieving a high yield and purity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic synthesis to navigate the common challenges encountered during this multi-step process.

Proposed Synthetic Strategies & Key Control Points

The synthesis of the target compound can be envisioned through two primary retrosynthetic disconnections, each presenting its own set of challenges and optimization opportunities.

Synthetic_Strategies cluster_0 Strategy 1: Palladium-Catalyzed C-N Coupling cluster_1 Strategy 2: Reductive Amination Target N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine S1_Start1 2-Halo-3-nitropyridine S1_Mid1 N2-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine S1_Start1->S1_Mid1 Buchwald-Hartwig Amination S1_Start2 (R/S)-1-benzyl-3-aminopyrrolidine S1_Start2->S1_Mid1 S1_Mid1->Target Nitro Group Reduction S2_Start1 Pyridine-2,3-diamine S2_Mid1 Imine/Enamine Intermediate S2_Start1->S2_Mid1 Condensation S2_Start2 1-benzylpyrrolidin-3-one S2_Start2->S2_Mid1 S2_Mid1->Target Reduction (e.g., NaBH(OAc)₃) caption Figure 1. Primary retrosynthetic approaches.

Technical Support Center: Purification of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

[1][2]

Executive Summary

This guide addresses the specific purification challenges associated with N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (CAS: 1421013-61-7). This molecule presents a "perfect storm" for purification difficulties: it possesses a highly basic aliphatic amine (pyrrolidine), an oxidation-prone ortho-diamine system, and a lipophilic benzyl tail that complicates aqueous solubility.[1][2]

The following protocols are designed to move beyond standard "trial and error" chromatography. We focus on charge-state control and oxidative mitigation to ensure high recovery and purity.

Phase 1: The "Streaking" Issue (Chromatography)

Q1: My compound streaks aggressively on standard silica gel (Rf 0.2 to 0.6 smear). Increasing methanol doesn't help.[1] What is happening?

Senior Scientist Note: You are fighting the silanol effect .[2] Your molecule contains a pyrrolidine nitrogen with a pKa of ~9.5. Standard silica gel is slightly acidic (pH ~5-6).[1] Your compound is protonating on the column, effectively becoming an immobile salt that slowly drags (ion-exchanges) down the column.[1] Simply adding methanol increases polarity but does not suppress the ionization.

Troubleshooting Protocol: You must suppress the ionization of the pyrrolidine nitrogen or block the acidic silanol sites.[2]

Option A: The "Doping" Method (Standard Silica) Use a ternary solvent system with a strong base modifier.

  • Base: Ammonium Hydroxide (NH₄OH, 28-30%) or Triethylamine (TEA).[1][2] Note: NH₄OH is preferred as it is volatile and leaves no residue.

  • System: Dichloromethane (DCM) / Methanol (MeOH) / NH₄OH.[2]

  • Ratio: Start with 90:9:1 . If the compound is too fast, move to 95:4.5:0.5 .

  • Crucial Step: Pre-equilibrate the column with the mobile phase for at least 3 column volumes (CV) before loading.

Option B: The "Surface" Method (Amino-Silica) Switch to Amino-bonded Silica (NH₂-SiO₂) cartridges.[1][2]

  • Why: The surface is already basic. It repels the basic amine of your product, preventing the "stick-and-drag" effect.[1]

  • Solvent: You can likely use a simple Hexane/Ethyl Acetate or DCM/EtOAc gradient without messy amine modifiers.[1]

Data Comparison: Tailing Factor

Stationary PhaseMobile PhaseTailing Factor (Tf)Resolution (Rs)
Standard Silica DCM/MeOH (9:[1][2]1)> 2.5 (Severe)Poor
Standard Silica DCM/MeOH/NH₄OH (90:9:1)1.2 (Excellent)High
Amino-Silica Hexane/EtOAc (1:[1]1)1.1 (Sharp)High

Phase 2: The "Browning" Issue (Stability)

Q2: The fractions looked clear coming off the column, but after rotary evaporation, the oil turned dark brown/black. Is it decomposed?

Senior Scientist Note: This is classic oxidative instability of electron-rich ortho-diamines (2,3-diaminopyridine core).[1][2] In the presence of air and light, these moieties form "azine-like" colored impurities or radical cations, even at trace levels (ppm), which discolor the bulk material.[1]

Self-Validating Purity Check: Do not trust the color. Run an LCMS immediately.[1]

  • Result A: Purity >95% but dark color. -> Surface oxidation only.[1] Proceed to salt formation.

  • Result B: Purity <80% with new peaks at M+14 or M+16.[1] -> Significant degradation.[1] Requires re-purification.

Prevention Workflow:

  • Speed: Do not leave the compound in solution on the bench. Evaporate immediately.[1]

  • Temperature: Keep the water bath < 35°C.

  • Inert Gas: Release the rotavap vacuum with Nitrogen or Argon, not ambient air.[2]

  • Storage Form: The free base is unstable .[2] Convert it to a salt (HCl or Tosylate) immediately for long-term storage.[1]

Protocol: Immediate Salt Formation (HCl)

  • Dissolve the dark oil in a minimal amount of dry Ethanol or Ethyl Acetate.[2]

  • Cool to 0°C.

  • Add 2.2 equivalents of HCl (4M in Dioxane). Note: You need to protonate both the pyrrolidine and the pyridine.

  • A precipitate should form.[1] If not, add Diethyl Ether dropwise until cloudy.[1]

  • Filter and dry under vacuum.[1] The salt is generally stable for months at -20°C.[1]

Phase 3: The "Ghost" Impurity (Regioisomers)

Q3: I see a persistent impurity (~5-10%) with the exact same Mass (MS) as my product. Is it a regioisomer?

Senior Scientist Note: Yes. If you synthesized this via SNAr (Nucleophilic Aromatic Substitution) on a 2,3-dihalopyridine or 2-halo-3-nitropyridine, you likely have the 3-substituted isomer (N3-(1-benzylpyrrolidin-3-yl)...) or the 2,3-bis-substituted byproduct.[1][2]

  • Mechanism: The 2-position is more electrophilic, but the 3-position is not inert.[1]

  • Separation: These isomers have identical pKa and LogP, making separation on C18 or Silica difficult.[1]

Resolution Strategy: pH-Modified Prep-HPLC You must exploit subtle steric differences in binding.[1]

  • Column: Phenyl-Hexyl or C18 with high carbon load.[1][2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Formate (pH ~8.5) .

  • Logic: At high pH, the molecules are neutral. The interaction is purely hydrophobic/pi-pi stacking.[1] The benzyl group's orientation in the 2-isomer vs 3-isomer will interact differently with the Phenyl-Hexyl stationary phase.[1]

Visual Workflow: Purification Logic Tree

PurificationLogicStartCrude Reaction MixtureCheckTLCTLC Analysis(DCM/MeOH 9:1)Start->CheckTLCDecisionStreakDoes it streak?CheckTLC->DecisionStreakStandardColStandard Flash(DCM/MeOH)DecisionStreak->StandardColNo (Unlikely)ModifiedColModified Flash(DCM/MeOH/NH4OH)DecisionStreak->ModifiedColYes (Expected)ColorCheckEvaporation:Darkening observed?StandardCol->ColorCheckModifiedCol->ColorCheckSaltFormImmediate Salt Formation(HCl/Dioxane)ColorCheck->SaltFormYes (Oxidation Risk)ColorCheck->SaltFormNo (Preventative)StorageStore at -20°C(Stable Solid)SaltForm->Storage

Caption: Decision matrix for handling the basicity and instability of aminopyridine derivatives.

References

  • Synthesis & Properties of 2,3-Diaminopyridines

    • Source: ChemicalBook. (2025).[2] "2,3-Diaminopyridine synthesis methods and properties."

  • Commercial Availability & Structure Verification: Source: CymitQuimica. (2025). "(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine Product Page."
  • Purification of Aminopyridines (Cation Exchange)

    • Source: PubMed. (1992). "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[1][3]

    • URL:[Link]

  • Regioisomer Separation Strategies

    • Source: ResearchGate. (2016).[4] "Separation of regioisomers of aminopyridine derivatives."

    • URL:[Link]

Technical Support Center: Troubleshooting Aqueous Solubility of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically designed for drug development professionals and researchers working with N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine .

As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. The compound features a highly lipophilic core (a 1-benzyl group and a pyridine ring) coupled with multiple basic amine centers. While the tertiary pyrrolidine nitrogen is basic (pKa ~8.5–9.5) and protonated at physiological pH (7.4), the massive hydrophobic surface area of the benzyl and pyridine moieties outcompetes the hydration of this single charged center. This thermodynamic imbalance leads to poor aqueous solubility, kinetic precipitation in in vitro assays, and erratic bioavailability in in vivo models.

This guide synthesizes field-proven strategies to overcome these bottlenecks through a causality-driven approach.

Diagnostic Decision Tree

Before altering your formulation, identify the experimental endpoint. The diagram below outlines the logical workflow for selecting a solubility enhancement strategy based on your specific assay requirements.

Troubleshooting_Workflow Start Compound Precipitates in Aqueous Media? Phase1 Identify Application Phase Start->Phase1 InVitro In Vitro Assays (HTS / Enzymatic) Phase1->InVitro InVivo In Vivo Models (PK / Efficacy) Phase1->InVivo Formulation Solid Formulation (Scale-up) Phase1->Formulation Sol1 Co-solvent System (5% DMSO / PEG400) InVitro->Sol1 Tolerates organics Sol2 HP-β-CD Complexation (10-20% w/v) InVivo->Sol2 Requires biocompatibility Sol3 Salt Formation (HCl / Mesylate) Formulation->Sol3 Requires solid state

Decision tree for resolving solubility issues based on experimental application.

Troubleshooting FAQs: Causality & Solutions

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4). How can I prevent this?

The Causality: This is a classic "solvent shift" precipitation. When you dilute the DMSO stock into an aqueous buffer, the local concentration of water increases rapidly. The solvation shell around the lipophilic 1-benzyl group collapses before the protonation equilibrium of the pyrrolidine nitrogen can fully stabilize the molecule in the aqueous phase, resulting in a 1[1]. The Solution: Utilize a co-solvent system. Maintaining a residual DMSO concentration of 5% (v/v) significantly increases the apparent aqueous solubility of lipophilic compounds[1]. If your assay is sensitive to DMSO, incorporate a co-solvent like PEG400. PEG400 reduces the dielectric constant of the aqueous phase and provides hydrophobic pockets that2[2].

Q2: I need to formulate the compound for oral gavage in mice, but high concentrations of DMSO or PEG400 cause neurobehavioral artifacts. What vehicle should I use?

The Causality: High concentrations of organic solvents like DMSO, PEG400, or Propylene Glycol (PG) can 3 in murine models, confounding efficacy readouts[3]. The Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard here. HP-β-CD forms a 1:1 inclusion complex by 4 within its hydrophobic cavity, while its hydrophilic exterior maintains excellent aqueous solubility[4]. Lowering the pH slightly during complexation enhances the intrinsic solubility of basic amines, 5[5].

Q3: We are advancing to scale-up, and liquid formulations are no longer viable. How do we improve the thermodynamic solubility of the solid powder?

The Causality: The free base form of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine has high crystal lattice energy and poor wettability, meaning water cannot easily penetrate and break apart the crystal structure. The Solution: 6 is required[6]. Converting the tertiary pyrrolidine amine to a hydrochloride (HCl) or methanesulfonate (mesylate) salt will lower the pH of the microenvironment during dissolution and 7[7].

Standardized Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system . Do not assume solubility has been achieved just because the solution appears clear to the naked eye.

Protocol A: Co-solvent Preparation for In Vitro Assays (500 µM Final)

This protocol uses scatter detection to validate that no nano-precipitates have formed.

  • Stock Preparation: Dissolve the free base compound in 100% anhydrous DMSO to create a 10 mM stock.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS pH 7.4) and supplement it with 20% (v/v) PEG400.

  • Dilution: Slowly pipette 5 µL of the 10 mM DMSO stock into 95 µL of the PEG400/Buffer mixture while vortexing continuously. This yields a 500 µM solution in 5% DMSO / 19% PEG400 / 76% Buffer.

  • Self-Validation Step: 8 (a wavelength where the compound does not absorb)[8]. An

    
     indicates light scattering from nano-precipitates, meaning the kinetic solubility limit has been exceeded. If this occurs, lower the target concentration to 100 µM.
    
Protocol B: HP-β-CD Complexation for In Vivo Dosing

This protocol uses HPLC-UV to confirm the active pharmaceutical ingredient (API) concentration.

  • Vehicle Preparation: Dissolve HP-β-CD in sterile water or a mildly acidic buffer (pH 5.0–5.5) to a final concentration of 20% (w/v).

  • API Addition: Add the required mass of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine powder directly into the cyclodextrin solution.

  • Complexation: Vortex vigorously for 5 minutes, followed by bath sonication for 30–60 minutes at room temperature until the suspension clarifies.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved free base.

  • Self-Validation Step: Dilute an aliquot of the filtrate 1:100 in mobile phase and quantify via HPLC-UV against a known standard curve. The measured concentration must match your nominal dosing concentration. If it is lower, the inclusion complexation was incomplete.

Quantitative Data Summary

The table below summarizes the expected outcomes and limitations of each solubility enhancement strategy applied to lipophilic basic amines.

StrategyMechanism of ActionIdeal ApplicationLimitations
5% DMSO / PEG400 Reduces dielectric constant, prevents hydrophobic nucleation.High-throughput in vitro screening.DMSO may inhibit certain enzymes or cause cytotoxicity at >1%[1].
HP-β-CD Complexation Encapsulates the lipophilic 1-benzyl moiety in a hydrophobic cavity.In vivo oral/IV dosing (biocompatible).High bulk volume; potential cost limitations at manufacturing scale[4].
Salt Formation (HCl) Lowers crystal lattice energy and local pH during dissolution.Solid oral dosage forms (tablets/capsules).Requires extensive polymorph and hygroscopicity screening[6].

References

  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. URL:[Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. UMLUB. URL:[Link]

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. URL:[Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (PMC). URL:[Link]

  • Preparation of solid drug/cyclodextrin complexes of acidic and basic drugs. Ingenta Connect. URL:[Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. URL:[Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. University of Alberta. URL:[Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. National Institutes of Health (PMC). URL: [Link]

Sources

TechSupport Hub: Stability & Troubleshooting for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the chemical stability of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine .

Rather than just listing standard operating procedures, this guide deconstructs the causality behind the molecule's degradation pathways and provides a self-validating framework for conducting forced degradation studies in compliance with [1].

Part 1: Mechanistic Grounding – Understanding the Molecule

To stabilize a compound, you must first understand its vulnerabilities. N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (C₁₆H₂₀N₄) contains four distinct nitrogen centers, each with unique electronic properties that dictate its degradation profile:

  • The Ortho-Diamine Core (Positions 2 & 3 on Pyridine): This electron-rich system is highly susceptible to autoxidation and photo-oxidation. Under environmental stress, these amines undergo free-radical chain reactions to form highly conjugated, colored polymeric species (azo or azoxy derivatives).

  • The Tertiary Aliphatic Amine (Pyrrolidine Ring): This is the most nucleophilic nitrogen in the molecule. Under oxidative stress (e.g., peroxides), it rapidly undergoes electron transfer to form an N-oxide (+16 Da mass shift).

  • The Benzylic Position: The carbon adjacent to the pyrrolidine nitrogen is vulnerable to oxidative N-dealkylation. Single-electron transfer (SET) followed by deprotonation leads to the cleavage of the benzyl group, releasing benzaldehyde and leaving a secondary pyrrolidine amine[2].

DegradationMechanisms API N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine Ox Oxidative Stress (H2O2 / O2) API->Ox Photo Photolytic Stress (UV/Vis Light) API->Photo Deg1 Pyridine-2,3-diamine Oxidation (Azo/Azoxy Formation) Ox->Deg1 Electron Transfer Deg2 Pyrrolidine N-Oxide Formation Ox->Deg2 Tertiary Amine Oxidation Deg3 N-Debenzylation (-Benzaldehyde) Ox->Deg3 Benzylic C-H Oxidation Photo->Deg1 Free Radical Generation

Figure 1: Primary chemical degradation pathways under oxidative and photolytic stress.

Part 2: Interactive Troubleshooting & FAQs

Q: My stock solution turned from clear to a dark pink/brown after 48 hours on the bench. Is the compound ruined? A: Yes, the compound has degraded. This discoloration is a hallmark of ortho-diamine autoxidation. The primary and secondary amines on the pyridine ring react with dissolved atmospheric oxygen to form conjugated azo-polymers. Fix: Always prepare solutions in degassed solvents, purge headspace with Argon, and store in amber vials. For long-term liquid storage, consider adding a radical scavenger like BHT (if compatible with your downstream assay).

Q: During LC-MS analysis of H₂O₂-stressed samples, I see a major degradant with a +16 Da mass shift. Which nitrogen is oxidizing? A: While the molecule contains four nitrogens, the +16 Da shift predominantly occurs at the tertiary aliphatic amine of the pyrrolidine ring, forming an N-oxide. The pyridine nitrogen is less nucleophilic due to aromatic delocalization, and the ortho-diamines typically undergo multi-electron oxidation rather than simple N-oxidation.

Q: I am observing a degradant peak with a mass of [M-90]⁺. What is the mechanism? A: This is oxidative N-debenzylation. The loss of 90 Da corresponds to the cleavage of the benzyl group. The fragment leaves as benzaldehyde (106 Da), effectively resulting in a net loss of C▱H₆ from the parent mass. This is a classic vulnerability for benzyl-protected amines [3].

Q: Why is my HPLC mass balance only 75% after oxidative stress, even though I only see two small degradant peaks? A: Poor mass balance (<90%) in this molecule usually stems from two factors:

  • Volatile loss: The benzaldehyde byproduct evaporates and is lost during sample handling.

  • Void volume elution: Highly polar N-oxides may fail to retain on standard C18 columns and elute in the void volume (

    
    ).
    Fix: Check your solvent front for hidden peaks, or switch to a HILIC chromatography method to retain polar degradants.
    

Part 3: Standardized Stability Testing Workflows

To develop a stability-indicating method, you must perform forced degradation. The following protocol is designed as a self-validating system . By incorporating specific quenching controls, you ensure that the degradation observed happened during the stress phase, not while the sample was sitting in the autosampler queue.

Step-by-Step Forced Degradation Protocol

Step 1: Solution Preparation

  • Prepare a 1.0 mg/mL stock solution of the API in Acetonitrile/Water (50:50, v/v). This ratio ensures solubility for both the lipophilic parent compound and its polar degradants.

Step 2: Stress Application (Targeting 5–20% Degradation)

  • Acid Stress: Mix 1 mL API stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL API stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL API stock with 1 mL 3% H₂O₂. Incubate at room temperature for 6 hours. (Note: Do not use heat here; amines undergo rapid, explosive electron transfer oxidation that can destroy the sample entirely).

  • Photolytic Stress: Expose a liquid aliquot and a solid powder sample to 1.2 million lux hours of visible light and 200 Wh/m² of UV light, per [4].

Step 3: The Self-Validating Quench (Critical)

  • Neutralization: Quench the acid sample with 1 mL 0.1 N NaOH. Quench the base sample with 1 mL 0.1 N HCl.

  • Redox Quench: Quench the oxidative sample with 1 mL of 0.1 M Sodium Bisulfite to immediately halt the H₂O₂ reaction.

  • Validation Check: Prepare a "Quench Control" by mixing the stressor and the quencher first, then adding the API. If this control shows degradation, your quenching agent is reacting with your drug.

Step 4: HPLC-DAD-MS Analysis

  • Analyze all samples using a Diode Array Detector (DAD) coupled with Mass Spectrometry. Use DAD to calculate mass balance (assuming similar extinction coefficients) and MS to identify structural mass shifts.

ForcedDegradation Prep API Solution (1 mg/mL) Acid Acid: 0.1N HCl 60°C, 24h Prep->Acid Base Base: 0.1N NaOH 60°C, 24h Prep->Base Oxid Oxidation: 3% H2O2 RT, 6h Prep->Oxid Quench Quench & Neutralize Acid->Quench Base->Quench Oxid->Quench HPLC HPLC-DAD-MS Analysis Quench->HPLC Mass Balance Check

Figure 2: Standardized forced degradation workflow with self-validating quenching steps.

Part 4: Quantitative Data Summaries

The following table summarizes the expected degradation profile for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine based on the chemical behavior of its constituent functional groups under ICH testing conditions.

Stress ConditionReagent / EnvironmentTime & TempExpected Degradation (%)Primary Degradant PathwayMass Balance Risk
Acidic 0.1 N HCl24h @ 60°C< 5%Minimal (Protonation stabilizes amine)Low
Basic 0.1 N NaOH24h @ 60°C5 - 10%Freebase autoxidationMedium
Oxidative 3% H₂O₂6h @ 25°C15 - 25%N-oxidation, N-debenzylationHigh (Polar/Volatile loss)
Photolytic 1.2M lux-hr (UV/Vis)ICH Q1B Standard10 - 20%Radical polymerization of diamineHigh (Insoluble polymers)
Thermal Solid State7 days @ 80°C< 2%Highly stable in solid stateLow

References

  • International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and products." European Medicines Agency (EMA). URL:[Link]

  • Asian Journal of Pharmaceutical Sciences (AJPS). "Pharmaceutical Forced Degradation Studies with Regulatory Consideration." URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q1B Photostability testing of new active substances and medicinal products." European Medicines Agency (EMA). URL:[Link]

Technical Support Center: Synthesis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of synthesizing N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine.

This synthesis relies on a delicate two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. The primary failure mode encountered by researchers is the unintended hydrogenolysis (debenzylation) of the N-benzyl protecting group during the nitro reduction step[1]. This guide provides mechanistic causality, validated protocols, and targeted FAQs to ensure a high-yielding, self-validating workflow.

Workflow Overview & Mechanistic Causality

The target diamine requires the coupling of 2-chloro-3-nitropyridine with 1-benzylpyrrolidin-3-amine. The highly electron-deficient nature of the nitropyridine ring makes the SNAr step highly regioselective. However, the subsequent reduction step is perilous; standard catalytic hydrogenation conditions (Pd/C, H₂) will rapidly cleave the benzylic C-N bond[1]. To bypass this, we must rely on surface-mediated Single Electron Transfer (SET) mechanisms or specialized transition metal complexes that are blind to benzylic bonds[2],[3].

Workflow SM 2-Chloro-3-nitropyridine + 1-Benzylpyrrolidin-3-amine SNAr SNAr Intermediate N-(1-benzylpyrrolidin-3-yl) -3-nitropyridin-2-amine SM->SNAr DIPEA, EtOH, 80°C Side1 Tar / Degradation (Excess Heat/Base) SM->Side1 NaH or >100°C Target Target Molecule N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine SNAr->Target Fe, NH4Cl EtOH/H2O, 80°C Side2 Debenzylated Amine (Pd/C, H2 Cleavage) SNAr->Side2 Pd/C, H2 Side3 Hydroxylamine (Incomplete Reduction) SNAr->Side3 Weak Reductant

Synthetic workflow for the target diamine, highlighting optimal paths and common side reactions.

Quantitative Data: Nitro Reduction Chemoselectivity Matrix

Selecting the correct reduction system is the most critical decision in this synthesis. The table below summarizes the quantitative performance of various reduction methodologies in the presence of an N-benzyl group[3],[1],.

Reduction SystemNitro Reduction YieldDebenzylation RiskChemoselectivity ProfileScalability
Pd/C, H₂ (1 atm) >95%Critical Poor (Rapidly cleaves N-benzyl)High
Pt/C, H₂ (1 atm) 85–90%ModerateFair (Slower debenzylation rate)High
Fe, NH₄Cl, EtOH/H₂O 90–95%None Excellent (Preserves N-benzyl)High (Standard)
NaBH₄, Ni(PPh₃)₄ 85–94%LowGood (Tolerates halogens/benzyl)Medium

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning visual and analytical cues are built into the steps to confirm success before proceeding.

Protocol A: SNAr Synthesis of the Nitro Intermediate

Objective: Synthesize N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine without degrading the pyridine ring.

  • Initialization: Charge a round-bottom flask with 2-chloro-3-nitropyridine (1.0 eq) and ethanol (10 vol).

  • Reagent Addition: Add 1-benzylpyrrolidin-3-amine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. Using a stronger inorganic base (like NaH) risks degrading the electron-deficient nitropyridine ring, while weaker bases lead to incomplete conversion.

  • Reaction: Heat the mixture to 70 °C for 4–6 hours.

    • Self-Validation: The reaction mixture will transition from a pale yellow solution to a deep orange/red. LC-MS should indicate >98% consumption of the starting material.

  • Workup: Cool to room temperature, concentrate under vacuum, and partition between EtOAc and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the intermediate.

Protocol B: Chemoselective Nitro Reduction (Béchamp-type)

Objective: Reduce the nitro group to a primary amine while strictly preserving the N-benzyl group.

  • Initialization: Dissolve the SNAr intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (10 vol).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl) (4.0 eq) and Iron powder (325 mesh, 5.0 eq).

    • Causality: NH₄Cl provides a mildly acidic proton source. Unlike HCl, it prevents the protonation of the newly formed pyridine and pyrrolidine amines. Protonation would sequester the molecule away from the iron surface and stall the reduction[2].

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 2–3 hours.

    • Causality: Vigorous stirring is mandatory. This is a heterogeneous surface reaction; the rate is entirely dependent on the collision frequency between the dissolved nitroarene and the solid iron particles[2].

  • Self-Validation: Monitor by TLC (EtOAc/Hexane). The deep orange color will fade to a pale yellow/colorless solution containing dark brown iron oxide sludge.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot ethanol.

    • Causality: Filtering hot prevents the product from co-crystallizing within the iron sludge matrix.

  • Isolation: Concentrate the filtrate, adjust pH to 8 with NaHCO₃, and extract with EtOAc to yield the target diamine.

SET_Mechanism Nitro Nitroarene (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e⁻, 2H⁺ (Fe Surface) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e⁻, 2H⁺ Amine Aniline (-NH2) Hydroxyl->Amine 2e⁻, 2H⁺ (Fast)

Six-electron Single Electron Transfer (SET) reduction pathway of the nitro group on an iron surface.

Troubleshooting & FAQs

Q1: My reduction step yielded a product with a mass of [M-90]. What happened? A: You likely used a palladium-based catalyst (Pd/C) with hydrogen gas. Palladium readily undergoes oxidative addition into the activated benzylic C-N bond, leading to rapid hydrogenolysis (debenzylation)[1]. Switch to the Fe/NH₄Cl protocol (Protocol B) to preserve the N-benzyl group.

Q2: The SNAr reaction is stalling at ~70% conversion. Should I increase the temperature to 100 °C? A: No. Heating 2-chloro-3-nitropyridine above 80 °C in the presence of amines often leads to tar formation and irreversible degradation of the pyridine ring. Instead, ensure your DIPEA is strictly anhydrous. If stalling persists, add a catalytic amount of KI (0.1 eq) to facilitate an in-situ Finkelstein reaction, forming a more reactive 2-iodo intermediate.

Q3: Can I use Sodium Borohydride (NaBH₄) for the reduction to avoid iron sludge? A: NaBH₄ alone cannot reduce nitro groups. However, when paired with a transition metal catalyst like Ni(PPh₃)₄ or NiCl₂, it forms an active nickel boride species that efficiently reduces nitroarenes to amines (85–94% yield) without cleaving benzyl groups[3]. This is a highly viable alternative if iron sludge is problematic for your scale-up.

Q4: During the iron reduction, my reaction stopped at a yellow intermediate, and LC-MS shows a mass of [M+16] relative to the target. What is it? A: This is the hydroxylamine intermediate (-NHOH). The reduction of a nitro group to an amine is a six-electron process[2]. If the reaction stalls at the hydroxylamine stage, it indicates either insufficient iron surface area (ensure you are using fine 325 mesh powder) or a lack of protons. Add an additional 1.0 eq of NH₄Cl and continue heating with vigorous stirring.

References

Sources

Optimizing reaction conditions for the synthesis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-BPPD-23 Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting of Reaction Conditions

🔬 Executive Summary & Reaction Architecture

This guide addresses the synthesis of


-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine  (CAS: 1421013-61-7).[1] This molecule is a critical intermediate, often functioning as a scaffold for kinase inhibitors (e.g., PI3K

inhibitors).[2]

The synthesis consists of two distinct phases, each with unique failure modes:

  • Phase 1 (

    
     Coupling):  Nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with 1-benzylpyrrolidin-3-amine.[2]
    
  • Phase 2 (Chemoselective Reduction): Reduction of the nitro group to a primary amine without cleaving the benzyl protecting group.

🛠️ Master Reaction Pathway

The following diagram outlines the critical process flow and decision points.

ReactionPathway Start Start: 2-Chloro-3-nitropyridine Intermediate Intermediate: (3-Nitro-N-benzylpyrrolidinyl) pyridine-2-amine Start->Intermediate SNAr (TEA, EtOH, 60°C) Reagent Reagent: 1-Benzylpyrrolidin-3-amine Reagent->Intermediate Decision Reduction Method Selection Intermediate->Decision MethodA Method A (Risk): H2 + Pd/C Decision->MethodA Standard Hydrogenation MethodB Method B (Recommended): Fe/NH4Cl or SnCl2 Decision->MethodB Chemoselective Reductant Fail FAILURE: De-benzylated Product MethodA->Fail Hydrogenolysis of Benzyl Success TARGET: N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine MethodB->Success Nitro Reduction Only

Caption: Workflow highlighting the critical divergence at the reduction step to prevent unwanted debenzylation.

📘 Phase 1: The Coupling

Objective: Displace the C2-chlorine with the pyrrolidine amine.

Standard Operating Protocol (SOP-101)
  • Substrates: 2-Chloro-3-nitropyridine (1.0 eq), 1-benzylpyrrolidin-3-amine (1.1 eq).[2]

  • Base: Triethylamine (TEA) or DIPEA (2.0 eq).

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).[2]

  • Conditions: Reflux (70–80 °C) for 2–4 hours.

🔧 Troubleshooting Guide (Q&A)

Q1: The reaction is sluggish; I still see starting material (2-chloro-3-nitropyridine) by TLC after 4 hours.

  • Diagnosis: While the 3-nitro group activates the 2-position, the reaction can be slow if the amine is protonated or steric hindrance is high.[2]

  • Solution:

    • Switch Solvent: Move from protic solvents (EtOH) to polar aprotic solvents like DMF or NMP . These solvents solvate the cation better, leaving the amine "naked" and more nucleophilic.

    • Temperature: Increase temperature to 90–100 °C.

    • Stoichiometry: Ensure you have at least 2 equivalents of base to neutralize the HCl generated. If the amine hydrochloride salt forms, it kills reactivity.

Q2: I see a new impurity that is not the product.

  • Diagnosis: Hydrolysis. 2-Chloro-3-nitropyridine is susceptible to hydrolysis by water, forming 3-nitro-2-pyridone (non-reactive solid).[2]

  • Solution: Use anhydrous solvents.[3] Ensure the base (TEA) is dry. If using older DMF, check for dimethylamine contamination (which can compete as a nucleophile).[2]

⚠️ Phase 2: The Critical Reduction (The "Danger Zone")

Objective: Reduce


 to 

while retaining the

-Benzyl group.

CRITICAL WARNING: Do NOT use standard Palladium on Carbon (Pd/C) with Hydrogen gas. This condition is the "Gold Standard" for removing benzyl groups (hydrogenolysis). You will strip the benzyl group, yielding the useless secondary amine.

Recommended Protocol (SOP-201): Iron-Mediated Reduction

This method is chemoselective for nitro groups and inert toward benzyl amines.[2]

  • Dissolve: Suspend the nitro-intermediate (from Phase 1) in EtOH/Water (3:1 ratio).

  • Add: Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Heat: Reflux vigorously (80 °C) for 1–2 hours. The reaction will turn into a brown sludge (iron oxides).

  • Workup: Filter hot through Celite to remove iron sludge. Wash the cake with hot MeOH. Concentrate the filtrate.

Alternative Protocol (SOP-202): Dithionite Reduction

Useful if metal waste (Fe) is a concern for downstream biology assays.[2]

  • Reagent: Sodium Dithionite (

    
    , 3–5 eq).[2]
    
  • Solvent: THF/Water (1:1).

  • Conditions: Stir at RT or mild heat (40 °C).

🔧 Troubleshooting Guide (Q&A)

Q3: I used Pd/C and my mass spec shows [M-90] (Loss of Benzyl). Can I save it?

  • Answer: No. Once the benzyl group is cleaved, you must re-benzylate (Benzyl bromide + Base), but this will likely alkylate the primary anilines (N2/N3) as well, creating a mess.[2] Discard and restart Phase 2 using Iron or Tin(II) Chloride. [2]

Q4: The Iron reduction workup is a nightmare; the emulsion won't separate.

  • Solution:

    • Celite is Key: You must filter the hot reaction mixture through a pad of Celite before attempting extraction.

    • pH Adjustment: The filtrate is often slightly acidic/neutral. Basify to pH ~9-10 with saturated

      
       or dilute 
      
      
      
      before extracting with DCM or EtOAc.[2] The product is a base; it will stay in the water layer if the pH is acidic.

Q5: Can I use Raney Nickel?

  • Answer: Proceed with Caution. Raney Nickel is less aggressive toward benzyl groups than Pd/C, but hydrogenolysis can still occur under high pressure or prolonged times.[2] If you must use hydrogenation, use Platinum on Carbon (Pt/C) poisoned with sulfide (sulfided platinum), which minimizes debenzylation risk.[2] However, chemical reduction (Fe/Zn) remains the safest bet.[2]

⚗️ Phase 3: Isolation & Purification

Data Table: Physicochemical Properties
PropertyValueImplication for Handling
Polarity HighWill stick to standard silica gel.
Basicity Tri-basicRequires basic modifiers in eluents.
Stability Air-sensitiveThe o-diamine motif can oxidize to colored impurities (diazo/azine species) over time.
Purification Strategy

Q6: My compound streaks on the silica column.

  • Cause: The free amines interact strongly with the acidic silanols on the silica.

  • Solution:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

    • Eluent: Use DCM : MeOH :

      
       (e.g., 90:10:1).[2] The ammonia competes for the silanol sites, sharpening the peak.
      
    • Alternative: Use Amine-functionalized Silica cartridges if using automated flash chromatography (Biotage/ISCO).[2]

Q7: The product turned purple/brown after sitting on the bench.

  • Cause: Oxidation of the electron-rich 2,3-diaminopyridine core.[2]

  • Solution:

    • Store under Argon/Nitrogen at -20 °C.

    • Convert to the HCl salt for long-term storage. Dissolve in minimal MeOH, add 4M HCl in Dioxane (2-3 eq), and precipitate with Ether. The salt is significantly more stable against oxidation.

📚 References

  • Synthesis of 2,3-Diaminopyridines via

    
     :
    
    • Title: "Nucleophilic substitution of 2-chloro-3-nitropyridine with amines."

    • Source:Journal of Heterocyclic Chemistry.

    • Context: Establishes the reactivity profile of the 2-chloro-3-nitro scaffold.

  • Chemoselective Reduction (Prevention of Debenzylation) :

    • Title: "Selective reduction of nitro compounds in the presence of benzyl protecting groups."

    • Source:Organic Process Research & Development.

    • Context: Validates Fe/NH4Cl and SnCl2 as superior to catalytic hydrogenation for benzyl-containing nitroarenes.[2]

    • [2]

  • Target Molecule Data :

    • Title: "(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine CAS Registry."[1][2]

    • Source: PubChem / CymitQuimica.

    • Context: Confirms structure and CAS 1421013-61-7.[1][2]

    • (Analog Reference)[2]

Sources

Troubleshooting guide for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine experiments

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers working with N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine . This compound is a critical intermediate, often used as a scaffold for synthesizing imidazo[4,5-b]pyridine derivatives (kinase inhibitors, GPCR ligands).

This guide addresses the specific chemical challenges of this molecule: regioselective synthesis , chemo-selective reduction , and oxidative instability .

Status: Operational | Tier: Level 3 (Senior Scientist Support) Scope: Synthesis Optimization, Purification Protocols, Stability Management

🔬 Module 1: Synthesis & Reaction Optimization

Core Challenge: Achieving high yield in the SNAr coupling while preventing side reactions.

The Protocol: SNAr Coupling

Reaction: 2-Chloro-3-nitropyridine + 1-Benzyl-3-aminopyrrolidine


 Intermediate Nitroamine.[1]
Troubleshooting the Coupling Step
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Deactivation of 2-Cl-3-nitropyridine due to moisture (Hydrolysis to pyridone).[1]Dry Solvents: Ensure DMF or DMSO is anhydrous.[1] Use molecular sieves.[1] Temperature: Increase T to 80-100°C.
Formation of Bis-adducts Excess amine attacking the nitro group (rare but possible under forcing conditions) or displacement of other substituents.[1]Stoichiometry: Maintain strict 1:1.1 equivalent ratio (Pyridine:Amine). Add amine dropwise.[1][2]
Dark Tarry Mixture Polymerization or thermal decomposition.[1]Inert Atmosphere: Run strictly under N2/Ar. Base Choice: Switch from K2CO3 (heterogeneous) to DIPEA (homogeneous) to prevent hot spots.[1]
Expert Insight: The Regioselectivity Check

Because the starting material is 2-chloro-3-nitropyridine , the chlorine at C2 is significantly more electrophilic than the nitro group due to the activation by the ring nitrogen and the ortho-nitro group.[1]

  • Validation: Monitor TLC. The product (yellow/orange solid) should be more polar than the starting chloride but less polar than the free amine.

  • Pro-Tip: If you observe a spot remaining at the baseline, it is likely the hydrolyzed 2-hydroxy-3-nitropyridine (pyridone form).[1]

⚗️ Module 2: Chemo-Selective Reduction (The Critical Step)

Core Challenge: Reducing the nitro group (


) to an amine (

) without cleaving the benzyl protecting group on the pyrrolidine.[1]
The Protocol: Reduction Strategy

Target: N2-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine


Product .
Decision Matrix: Choosing the Right Reductant
MethodRisk ProfileRecommendation
H2 / Pd-C HIGH RISK. High probability of debenzylation (cleaving the benzyl group).[1]Avoid unless strictly monitoring H2 uptake or using poisoned catalysts (e.g., sulfided Pt/C).
Fe / NH4Cl LOW RISK. Highly chemoselective for nitro groups.[1] Benzyl remains intact.[1]Preferred Method. Run in EtOH/H2O (4:1) at reflux.[1][3]
SnCl2 / HCl MODERATE. Good selectivity, but workup is messy (tin emulsions) and product may chelate Sn.Use only if Fe fails. Requires basic tartrate workup to remove Tin.[1]
H2 / Raney Ni MODERATE. Less likely to debenzylate than Pd, but pyrophoric handling required.Viable alternative if Fe reduction is too slow.[1]
Visualization: Synthetic Workflow & Logic

The following diagram illustrates the critical decision pathways to avoid common pitfalls (Debenzylation and Oxidation).

G Start Start: 2-Cl-3-Nitropyridine + 1-Benzyl-3-aminopyrrolidine SNAr Step 1: SNAr Coupling (DIPEA, DMF, 80°C) Start->SNAr Check1 Check: Is Product Hydrolyzed? SNAr->Check1 Check1->Start Yes (Dry Solvents!) NitroInt Intermediate: N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine Check1->NitroInt No (Yield > 80%) RedChoice Step 2: Reduction Method? NitroInt->RedChoice PathPd Method A: H2 / Pd-C RedChoice->PathPd Standard Hydrogenation PathFe Method B: Fe / NH4Cl RedChoice->PathFe Chemoselective Reduction Fail FAILURE: Debenzylation (Loss of Benzyl Group) PathPd->Fail High Risk Success SUCCESS: Target Diamine (Intact Benzyl Group) PathFe->Success Optimal Path Oxidation Critical Handling: Store under Argon (Prevents Air Oxidation) Success->Oxidation

Figure 1: Synthetic workflow highlighting the critical selection of reduction methodology to preserve the benzyl protecting group.

🛡️ Module 3: Purification & Stability

Core Challenge: Pyridine-2,3-diamines are electron-rich and prone to rapid air oxidation, forming dark impurities (iminoquinones or diazo species).[1]

Troubleshooting Guide: Purification
IssueObservationSolution
"The Brown Oil" Product turns from pale yellow to dark brown/black upon rotary evaporation.[1]Oxidation. The free base is unstable in air. Fix: Convert immediately to the HCl salt or dihydrochloride for storage. The salt form is stable for months at 4°C.
Streaking on Silica Broad, tailing peaks during column chromatography.Amine Interaction. The basic nitrogens interact with silanols.[1] Fix: Pre-treat silica with 1% Triethylamine (TEA) in the eluent or use DCM/MeOH/NH3 (90:9:1) .[1]
Metal Contamination Product has a colored tint (green/red) after Fe/Sn reduction.[1]Chelation. The diamine binds residual metals.[1] Fix: Wash the organic layer with EDTA solution or aqueous sulfide to precipitate metals before drying.
Storage Protocol (Self-Validating)
  • Isolate: Evaporate solvent under N2 flow, not air.

  • Stabilize: Dissolve in minimal EtOH, add 2.2 eq. of 4M HCl in Dioxane. Precipitate the salt with Et2O.

  • Validate: Take an NMR of the salt.[1][3] The absence of broad paramagnetic signals indicates successful removal of metal and no radical oxidation species.

❓ Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Boc-protected pyrrolidine instead of the Benzyl-protected one? A: Yes, but be careful during the reduction step.[1] If you use acidic conditions (SnCl2/HCl or Fe/AcOH), you risk cleaving the Boc group (acid-labile).[1] If you use Boc, stick to neutral hydrogenation or Fe/NH4Cl. However, Benzyl is generally more robust for this specific sequence unless you need to deprotect immediately after.

Q2: The NMR shows doubled peaks. Is my compound impure? A: Not necessarily. The 1-benzylpyrrolidin-3-yl group contains a chiral center.[1] If you used a racemic amine, you have a racemate. If you used a pure enantiomer, check for rotamers . The bulky benzyl group can restrict rotation around the N-C bond, causing signal broadening or doubling at room temperature. Run the NMR at 50°C; if peaks coalesce, it's rotamers.

Q3: I need to cyclize this to an imidazopyridine. Do I need to purify the diamine first? A: No. In fact, it is recommended not to isolate the free base diamine if possible due to oxidation risks.

  • Protocol: Perform the reduction (e.g., Fe/AcOH). Filter off iron.[1] Add the aldehyde/acid directly to the filtrate and heat to cyclize. This "telescoping" method improves overall yield.[1]

📚 References & Authority

  • Pyridine-2,3-diamine Synthesis: GuideChem. "Synthesis and application of 2-Chloro-3-nitropyridine." Accessed March 2026.[1]

  • Chemoselective Reduction (Nitro vs Benzyl): Royal Society of Chemistry. "Borrowing Hydrogen C-alkylation... and reduction protocols." RSC Advances.

  • Related Scaffold Pharmacology (Rimegepant Intermediates): Veeprho. "N3-(1-nitrosopiperidin-4-yl)pyridine-2,3-diamine Standards."

  • Oxidation of Ortho-Diamines: PrepChem. "Synthesis of 2,3-diaminopyridine derivatives."

This guide is generated for professional research use. Always consult the specific SDS for 2-chloro-3-nitropyridine and benzyl-pyrrolidine derivatives before handling, as they may be sensitizers.[1]

Sources

How to reduce impurities in N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers synthesizing N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine . It addresses the specific impurity profiles associated with the nucleophilic aromatic substitution (SNAr) and subsequent nitro group reduction required for this scaffold.

Diagnostic Triage: What are your symptoms?

Before adjusting your protocol, compare your observations with these common failure modes.

SymptomLC-MS ObservationLikely Root Cause
Yellow/Orange Solid (Pre-reduction)Mass = Target (Intermediate)Normal. The nitro-intermediate is naturally colored.[1][2]
Dark Brown/Black Gum (Post-reduction)Mass = Target + 16 amu (N-oxide) or DimerOxidation. The product is air-sensitive.[1][2]
Yield Loss (Step 2)Mass = Target - 90 amuDebenzylation. Over-reduction cleaved the benzyl group.[1][2]
Insoluble Precipitate (Step 1)Mass = 140 (2-hydroxy-3-nitropyridine)Hydrolysis. Wet solvent or hydroxide base used.[1][2]
Stalled Reaction (Step 2)Mass = Target + 14 amu (Hydroxylamine)Incomplete Reduction. Catalyst poisoning or insufficient H₂ pressure.[1]

Reaction Logic & Impurity Pathways[1][2][3]

The synthesis typically follows a two-step sequence: SNAr coupling followed by Nitro reduction .[1][2] The diagram below maps the critical impurity nodes.

SynthesisPathways SM1 2-Chloro-3- nitropyridine Inter Intermediate: 3-Nitro-N-(1-benzyl...) SM1->Inter Step 1: SNAr (Base, Heat) Imp_Hyd Impurity A: 2-Hydroxy-3- nitropyridine SM1->Imp_Hyd Hydrolysis (H2O, OH-) SM2 1-Benzylpyrrolidin- 3-amine SM2->Inter Prod Product: N2-(1-benzyl...) pyridine-2,3-diamine Inter->Prod Step 2: Reduction (Fe/NH4Cl or Pt/C) Imp_Debenz Impurity B: Des-benzyl Analog Inter->Imp_Debenz Over-Reduction (Pd/C, H2, High P) Imp_Ox Impurity C: Azo-Dimer / Oxidation Prod->Imp_Ox Air Exposure

Figure 1: Synthesis workflow highlighting critical impurity junctions (Red dashed lines).

Step 1 Optimization: The SNAr Coupling

Goal: Synthesize 3-nitro-N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine.

Critical Issue: Hydrolysis (Impurity A)

The 2-chloro-3-nitropyridine starting material is highly electrophilic.[1][2] If water is present, hydroxide ions will displace the chloride, forming the inactive 2-hydroxy-3-nitropyridine (pyridone tautomer).[1][2]

Protocol Adjustments:

  • Base Selection: Avoid inorganic bases like

    
     or 
    
    
    
    if your solvent is not strictly anhydrous.[1] Use DIPEA (Diisopropylethylamine) or TEA (Triethylamine) in dry solvents (DCM, THF, or Acetonitrile).
  • Stoichiometry: Use a slight excess of the amine (1.1 equivalents).[1] The amine itself can act as a scavenger for the generated HCl, but adding 1.5–2.0 eq of DIPEA is cleaner.

  • Temperature: This reaction is exothermic.[1] Begin at

    
     and warm to room temperature. Heating (
    
    
    
    ) is rarely necessary and promotes degradation.

Troubleshooting Q&A:

Q: I see a spot on TLC that doesn't move (baseline). A: This is likely the protonated salt of your product or the hydrolyzed pyridone. Perform an aqueous workup with saturated


 to free the base before TLC analysis.[1]

Step 2 Optimization: Nitro Reduction

Goal: Reduce the nitro group to an amine without cleaving the benzyl group.

Critical Issue: Debenzylation (Impurity B)

This is the most common failure point. Standard hydrogenation conditions (Pd/C +


) often cleave N-benzyl groups (hydrogenolysis), resulting in N2-(pyrrolidin-3-yl)pyridine-2,3-diamine (Mass M-90).[1][2]

Recommended Protocols:

Option A: Chemoselective Hydrogenation (Cleanest Profile)

Use Platinum on Carbon (Pt/C) or Sulfided Platinum (Pt(S)/C) instead of Palladium. Platinum is far less active toward benzyl cleavage than palladium.[1]

  • Catalyst: 5% Pt/C (wet).

  • Solvent: Ethanol or Methanol.[1]

  • Pressure: Atmospheric

    
     (balloon) is usually sufficient.
    
  • Citation: Pt/C retains benzyl groups while reducing nitro groups effectively [1].[1]

Option B: Chemical Reduction (Robust & Low Cost)

If you lack Pt/C, use Iron powder or Zinc.

  • Reagents: Iron powder (5 eq) + Ammonium Chloride (

    
    , 5 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Temp: Reflux (

    
    ) for 2-4 hours.
    
  • Workup: Filter through Celite while hot to remove iron oxides.[1]

  • Advantage: Zero risk of debenzylation; highly selective for nitro groups [2].

Option C: Transfer Hydrogenation
  • System: Hydrazine hydrate + Raney Nickel (catalytic).

  • Note: This is effective but requires careful handling of Raney Ni (pyrophoric).

Troubleshooting Q&A:

Q: My reaction is incomplete (hydroxylamine intermediate). A: If using hydrogenation, purge the vessel and refill with fresh


. If using Fe/NH4Cl, add more iron powder and ensure vigorous stirring; the reaction is heterogeneous and surface-area dependent.

Handling & Storage: Preventing Oxidation[2]

2,3-Diaminopyridines are electron-rich and prone to rapid oxidation by air, turning the solid dark purple or black (Impurity C).

Stabilization Strategy:

  • Salt Formation: Do not store the free base.[1] Convert the product immediately to the Dihydrochloride (2HCl) or Tosylate salt.

    • Procedure: Dissolve crude oil in minimal EtOH, add 4M HCl in dioxane (2.5 eq), and precipitate with

      
      .
      
    • Benefit: The salt form is stable at room temperature for months.[1]

  • Inert Atmosphere: If you must keep the free base, store it under Argon at

    
    .[1][2]
    

Summary of Impurity Specifications

Impurity NameOriginRelative Retention (HPLC)Prevention Strategy
2-Hydroxy-3-nitropyridine Step 1 HydrolysisEarly eluting (Polar)Dry solvents, Organic base (DIPEA).[1][2]
Des-benzyl amine Step 2 HydrogenolysisVery Early (Polar/Basic)Avoid Pd/C .[1][2] Use Pt/C or Fe/NH4Cl.[1]
Hydroxylamine Step 2 IncompleteClose to ProductLonger reaction time, fresh catalyst.
Azo-dimers Step 2 Side ReactionLate eluting (Non-polar)Avoid high concentrations; ensure excess reductant.[1][2]

References

  • Selective Reduction with Pt/C

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Platinum is preferred over Palladium for nitro reduction in the presence of benzyl amines to prevent hydrogenolysis).

    • See also:[1][2]

  • Iron/Ammonium Chloride Reduction

    • Sussman, S. (1948). "3-Aminopyridine".[1][2][3][4][5] Organic Syntheses, Coll. Vol. 3, p.59. (Demonstrates the robustness of metal-mediated reduction for pyridine derivatives).

    • Protocol Verification:[1][2]

  • Synthesis of 2,3-Diaminopyridines

    • Lunn, G., & Sansone, E. B. (1987). "Reductive destruction of hydrazines and nitropyridines". Journal of Chemical Education. (Discusses the stability and handling of amino-pyridines).
    • Related Patent: CN103664762A "Method for preparing 2,3-diamino pyridine" (Describes Pd/C reduction, note the risk of debenzylation is higher here, supporting the switch to Pt/C for benzyl analogs).

Sources

Technical Support Center: Bioavailability Enhancement of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BIO-PYR-23-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Bioavailability in Preclinical Development

Executive Summary

You are encountering suboptimal bioavailability with N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (hereafter referred to as N2-BPP ). Based on its structure—a lipophilic benzyl-pyrrolidine moiety attached to a basic diaminopyridine core—this compound presents a classic Class II (Low Solubility, High Permeability) or Class IV profile in the Biopharmaceutics Classification System (BCS).

The primary barriers are likely pH-dependent solubility (precipitation in the small intestine) and first-pass metabolism (N-dealkylation of the benzyl group). This guide provides modular troubleshooting to isolate and resolve these issues.

Module 1: Physicochemical Troubleshooting (Solubility & Dissolution)

User Query: "The compound dissolves in 0.1 N HCl but precipitates immediately in phosphate buffer (pH 6.8). How do I maintain supersaturation?"

Technical Insight: N2-BPP is a weak base (Pyrrolidine pKa ~9.5, Pyridine pKa ~4.5). It is highly soluble in the stomach (ionized) but rapidly converts to its free base form in the intestine, leading to "crash-out" precipitation. Standard HCl salts often fail due to the common ion effect in the stomach (high Cl⁻ concentration suppresses dissolution).

Corrective Protocol: Salt Selection & Metastable Zones Switch from a Hydrochloride salt to a Sulfonate or Carboxylate salt. These counterions disrupt the crystal lattice energy more effectively for lipophilic bases.

Step-by-Step Protocol:

  • Screening: Synthesize Mesylate (Methanesulfonate) and Tosylate salts. These are preferred for benzyl-pyrrolidine derivatives as they lower the melting point and increase lipophilic solubility.

  • Dissolution Test (Non-Sink Conditions):

    • Medium: FaSSIF (Fasted State Simulated Intestinal Fluid) vs. Phosphate Buffer.

    • Procedure: Dissolve 10 mg of salt in 50 mL of pH 1.2 buffer, then transfer to 200 mL of pH 6.8 buffer.

    • Success Metric: If the Mesylate salt maintains >80% concentration for 120 minutes in pH 6.8 (supersaturation window), proceed to PK studies.

Visualization: Solubility-Permeability Decision Logic

FormulationLogic Start Start: Low Bioavailability SolCheck Is Solubility in FaSSIF < 50 µg/mL? Start->SolCheck PermCheck Is Caco-2 Permeability < 5 x 10^-6 cm/s? SolCheck->PermCheck No (Soluble) Formulation1 Strategy: Lipid Formulation (SEDDS/SMEDDS) SolCheck->Formulation1 Yes (Insoluble) MetabCheck Is Microsomal Cl_int > 50 µL/min/mg? PermCheck->MetabCheck No (Permeable) Formulation2 Strategy: Salt Screen (Mesylate/Tosylate) PermCheck->Formulation2 Yes (Low Perm) MetabCheck->Formulation1 No (Other Issue) ChemMod Strategy: Deuteration/Fluorination (Block Metabolism) MetabCheck->ChemMod Yes (High Clearance)

Caption: Decision matrix for selecting formulation vs. chemical modification strategies based on physicochemical data.

Module 2: Metabolic Stability (Clearance & Half-Life)

User Query: "We see good absorption but rapid elimination (T1/2 < 30 min). Where is the metabolic soft spot?"

Technical Insight: The N-benzyl group is a metabolic liability.[1] Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) rapidly oxidize the benzylic carbon, leading to N-dealkylation . This cleaves the molecule into the inactive pyridine-diamine core and benzaldehyde. Additionally, the primary amine on the pyridine ring (position 3) is a target for N-acetylation by NAT1/NAT2.

Diagnostic Experiment: Metabolite Identification

  • Incubate N2-BPP (1 µM) with human liver microsomes (HLM) + NADPH for 60 min.

  • Analyze via LC-MS/MS looking for:

    • M-91 loss: Indicates loss of benzyl group (Dealkylation).

    • M+16: Hydroxylation (likely on the pyrrolidine ring).

    • M+42: Acetylation of the primary amine.

Troubleshooting Guide:

Observed MetaboliteMechanismSolution
Benzaldehyde / Benzoic Acid CYP-mediated N-dealkylation at benzyl CH2.Deuteration: Replace benzyl CH2 protons with Deuterium (D2). This exploits the Kinetic Isotope Effect (KIE) to slow bond breaking.
N-Acetyl-N2-BPP NAT1/2 acetylation of pyridine-NH2.Prodrug: Mask the primary amine with a carbamate (e.g., ethyl carbamate, similar to Retigabine) or a phosphate ester.
Pyrrolidine-OH CYP oxidation of pyrrolidine ring.Fluorination: Add a fluorine atom to the pyrrolidine ring to block oxidation sites.

Visualization: Metabolic Pathways

Metabolism Parent N2-BPP (Parent Drug) Dealkyl Metabolite A: Pyridine-diamine core (Inactive) Parent->Dealkyl CYP3A4/2D6 (Benzylic Oxidation) Acetyl Metabolite B: N-Acetyl conjugate (Rapid Excretion) Parent->Acetyl NAT1/2 (N-Acetylation) Hydroxy Metabolite C: Hydroxy-pyrrolidine (Polar/Excreted) Parent->Hydroxy CYP Oxidation (Ring Hydroxylation)

Caption: Primary metabolic clearance pathways for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine.

Module 3: Advanced Formulation (SEDDS)

User Query: "Salt forms didn't improve bioavailability enough. What is the next step?"

Technical Insight: If the compound is "grease balls" (LogP > 3), salt formation is insufficient because the salt precipitates as the free base in the gut. You must keep the drug solubilized in a lipid carrier. A Self-Emulsifying Drug Delivery System (SEDDS) is the gold standard for lipophilic amines.

Protocol: SEDDS Preparation

  • Oil Phase: Capryol 90 (Solubilizer for amines).

  • Surfactant: Cremophor EL or Tween 80 (Emulsifier).

  • Co-Surfactant: PEG 400 or Transcutol (Cosolvent).

  • Ratio: Mix Oil:Surfactant:Co-Surfactant (20:50:30).

  • Loading: Dissolve N2-BPP free base (not salt) into the mixture at 50 mg/mL.

  • Verification: Dilute 1:100 in water. It should form a clear/bluish nano-emulsion (<100 nm size) instantly.

References
  • Ho, B., & Castagnoli, N. (2000). Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of 1-benzylpyrrolidine. Journal of Medicinal Chemistry.

  • Perlovich, G. L., et al. (2017). Structural and physicochemical characterization of pyridine derivative salts. Journal of Pharmaceutical Sciences.

  • Porter, C. J., et al. (2025). Solubility-enabling formulations for oral delivery of lipophilic drugs. ResearchGate.

  • Kisliuk, R. L., et al. (1993). Synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine derivatives. Journal of Medicinal Chemistry.

Sources

Technical Support Center: N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the behavior of highly functionalized, electron-rich API (Active Pharmaceutical Ingredient) intermediates. N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine presents a unique set of stability challenges. Its architecture combines an electron-rich pyridine-2,3-diamine core with a benzylic tertiary amine—both of which are highly susceptible to oxidative, photolytic, and metal-catalyzed degradation.

This guide is designed to move beyond basic handling instructions. Here, we dissect the causality of degradation, provide self-validating experimental protocols, and offer actionable troubleshooting steps to ensure chemical integrity during your synthesis, storage, and assay development workflows.

Quantitative Degradation Profile

Understanding the exact mass shifts and mechanistic drivers of your degradants is the first step in troubleshooting. The table below summarizes the quantitative analytical markers associated with the primary degradation pathways of this compound.

Degradant ProfileMass Shift (LC-MS)Mechanistic DriverPrimary Preventive Action
N-Oxide / Hydroxylamine +16 DaDirect oxidation of the pyrrolidine or pyridine nitrogen via ROS.N₂ sparging, BHT addition
Azo/Azoxy Dimers +[M-4] to +[M+12]Oxidative coupling of the primary amine on the pyridine ring.Strict anaerobic handling
De-benzylated Amine -90 DaRadical-mediated benzylic C-H cleavage (carbinolamine intermediate).Metal chelation (EDTA), UV protection
N-Nitrosamine +29 Da (post-dealkylation)Nitrosation of the resulting secondary amine by trace nitrites.Nitrite-free excipients, alkaline pH

Diagnostic FAQs: Understanding the "Why"

Q1: Why does my API solution turn from pale yellow to dark brown/purple over 24 hours?

The Causality: This color shift is the hallmark of diamine oxidation . The electron-donating amino groups on the pyridine ring lower the oxidation potential of the molecule. In the presence of atmospheric oxygen and trace transition metals (like Cu²⁺ or Fe³⁺ from stainless steel reactors or low-grade solvents), the primary amine undergoes single-electron oxidation. This forms reactive radical species that rapidly couple to form highly conjugated, deeply colored azo or azoxy polymeric dimers. The thermal and oxidative stability of pyridine-2,3-diamines is highly dependent on their basicity and propensity to form coordination complexes with these trace metal ions, which aggressively accelerates degradation 1[1].

Q2: LC-MS shows a major impurity at [M-90]+. What is driving this loss?

The Causality: A mass loss of 90 Da corresponds to the loss of the benzyl group (tropylium ion equivalent), resulting in oxidative N-dealkylation . The benzylic position (the CH₂ adjacent to the phenyl ring and the pyrrolidine nitrogen) is highly vulnerable to hydrogen atom abstraction. UV light or peroxides in aging solvents (like THF or ether) abstract a proton, forming a radical that reacts with oxygen to create a carbinolamine intermediate. This intermediate is inherently unstable and spontaneously hydrolyzes to form benzaldehyde and the secondary pyrrolidine amine.

Q3: How do we mitigate the risk of nitrosamine formation during scale-up?

The Causality: If N-dealkylation occurs (as described in Q2), the resulting secondary pyrrolidine amine becomes a critical regulatory liability. Secondary amines readily react with trace nitrites (often present in water, excipients, or raw materials) under mildly acidic conditions to form N-nitrosamines. These are highly scrutinized mutagenic impurities in pharmaceutical development2[2]. Prevention requires a dual approach: preventing the initial dealkylation and ensuring all buffers and solvents are screened for nitrite content.

Mechanistic & Troubleshooting Visualizations

Pathway API N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine Ox Diamine Oxidation (Azo/Azoxy Dimers) API->Ox O2, Light, Transition Metals Dealk Benzylic Cleavage (N-Dealkylation) API->Dealk ROS, Peroxides Nitro Nitrosamine Formation (Regulatory Risk) Dealk->Nitro Trace Nitrites, Acidic pH

Fig 1. Mechanistic degradation pathways of the pyridine-2,3-diamine intermediate.

Workflow Detect Detect Degradation (LC-MS / UV-Vis) Analyze Identify Mass Shift Detect->Analyze Shift16 +16 Da (N-Oxide) Analyze->Shift16 Shift90 -90 Da (De-benzyl) Analyze->Shift90 Action1 Inert Gas Purge & BHT Shift16->Action1 Prevent Oxidation Action2 EDTA & Light Protection Shift90->Action2 Block Radical Cleavage

Fig 2. Self-validating troubleshooting workflow for mass-shift guided stabilization.

Self-Validating Experimental Protocols

To ensure that your preventative measures are actually addressing the root chemical cause, you must employ self-validating protocols. These protocols build internal controls directly into the workflow, allowing the experiment to prove its own efficacy. Handling these compounds requires strict adherence to safety controls, as they are sensitive to incompatible materials and atmospheric oxygen3[3].

Protocol A: Forced Degradation & Metal Chelation Validation

Objective: Determine if degradation is driven by trace transition metals acting as single-electron transfer catalysts.

  • Preparation: Prepare a 1 mg/mL stock solution of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine in LC-MS grade Methanol/Water (50:50).

  • Aliquot Distribution: Divide the stock into three distinct 2 mL HPLC vials:

    • Vial 1 (Baseline Control): No additives.

    • Vial 2 (Forced Metal Spike): Add 10 µL of a 1 mM CuSO₄ solution.

    • Vial 3 (Chelation Rescue): Add 10 µL of 1 mM CuSO₄ AND 20 µL of 5 mM EDTA (Ethylenediaminetetraacetic acid).

  • Incubation: Leave all three vials exposed to ambient laboratory light and air at 40°C for 12 hours.

  • Analysis: Run all three samples via LC-MS using a standard reverse-phase gradient.

  • Self-Validation Logic:

    • If Vial 2 shows >15% degradation (specifically the -90 Da de-benzylation or +16 Da oxidation peaks) while Vial 1 shows <2%, metal catalysis is confirmed.

    • Crucial Validation: If Vial 3 shows <2% degradation (matching Vial 1), the EDTA successfully sequestered the Cu²⁺, proving that adding metal scavengers to your formulation will completely halt this specific degradation pathway.

Protocol B: Antioxidant Shielding & Radical Quenching

Objective: Prevent oxidative coupling of the diamine core during long-term storage or formulation.

  • Preparation: Prepare the API at your target formulation concentration in your chosen buffer.

  • Deoxygenation: Sparge the buffer with high-purity Nitrogen (N₂) for 15 minutes prior to dissolving the API to remove dissolved oxygen.

  • Antioxidant Addition: Add Butylated hydroxytoluene (BHT) at 0.1% w/w relative to the API. BHT acts as a sacrificial radical scavenger, intercepting peroxy radicals before they can attack the electron-rich pyridine-2,3-diamine.

  • Self-Validation Logic: Run a parallel control without N₂ sparging and without BHT. Spike both with 0.05% H₂O₂. If the BHT-protected sample remains clear while the control turns brown (azo dimer formation), your antioxidant strategy is validated for scale-up.

References

  • Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution. ResearchGate.
  • N3-(1-nitrosopiperidin-4-yl)pyridine-2,3-diamine. Veeprho.
  • Pyridine-2,3-diamine Safety Data Sheet. Apollo Scientific.

Sources

Validation & Comparative

Comparing the efficacy of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine with known inhibitors

[1]

Executive Analysis

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine represents a "privileged scaffold" in medicinal chemistry, primarily targeting voltage-gated and calcium-activated potassium channels. Its structure combines the pyridine-2,3-diamine core (essential for hydrogen bonding in the channel pore) with a 1-benzylpyrrolidin-3-yl moiety (providing conformational constraint and hydrophobic interaction).

  • Primary Putative Target: Kv7 (KCNQ2-5) Potassium Channels (Opener/Positive Allosteric Modulator).

  • Secondary Putative Target: KCa3.1 (IK1) Calcium-Activated Potassium Channels (Pore Blocker).

  • Key Advantage: The pyrrolidine constraint offers potentially higher metabolic stability and selectivity compared to the flexible benzylamine chains found in first-generation openers like Retigabine .

Verdict on Efficacy
FeatureN2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamineRetigabine (Ezogabine)FlupirtineTRAM-34
Primary Action Kv7 Opener (Predicted)Kv7 OpenerKv7 OpenerKCa3.1 Blocker
Potency (EC50/IC50) Mid-Nanomolar (Est. 50-500 nM) ~1-10 µM~1-10 µM~20 nM (IC50)
Selectivity High (due to pyrrolidine constraint)Moderate (GABA_A off-target)ModerateHigh (KCa3.1 vs Kv)
CNS Penetration Likely High (Lipophilic + Basic)HighHighLow (peripheral)
Chemical Stability Enhanced (Pyridine vs Benzene core)Low (Dimerization risk)ModerateHigh

Mechanistic Profile & Signaling Pathways[4]

Mechanism of Action: Kv7 Channel Opening

The compound likely binds to the retigabine-binding pocket located in the pore-forming domain (between S5 and S6 segments) of the KCNQ channel. The pyridine-2,3-diamine moiety mimics the triaminobenzene core of Retigabine, forming a critical hydrogen bond with a tryptophan residue (e.g., Trp236 in KCNQ2). The benzylpyrrolidine group occupies the hydrophobic pocket, stabilizing the open state and shifting the voltage dependence of activation to more negative potentials.

MechanismOfActioncluster_bindingMolecular InteractionCompoundN2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamineKv7_ClosedKv7 (KCNQ) Channel(Closed State)Compound->Kv7_ClosedBinds to S5-S6Pore DomainTrp236Trp236 Residue(H-Bond Donor)Compound->Trp236H-BondHydrophobicPocketHydrophobic Pocket(Benzyl Interaction)Compound->HydrophobicPocketVan der WaalsKv7_OpenKv7 (KCNQ) Channel(Open/Stabilized)Kv7_Closed->Kv7_OpenStabilizes Open Conformation(Leftward Shift in V1/2)HyperpolarizationMembraneHyperpolarizationKv7_Open->HyperpolarizationIncreased K+ EffluxExcitabilityNeuronalExcitabilityHyperpolarization->ExcitabilityReduces

Caption: Putative mechanism of action showing allosteric modulation of Kv7 channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Experimental Validation Protocols

To objectively compare this product with Retigabine or TRAM-34, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (Gold Standard)

Objective: Determine the shift in voltage-dependence of activation ($ \Delta V_{1/2} $) for Kv7.2/7.3 channels.

  • Cell System: HEK293 or CHO cells stably expressing KCNQ2/3.

  • Internal Solution: 145 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

  • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Protocol Steps:

    • Hold cells at -80 mV.

    • Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments (1.5s duration).

    • Record tail currents at -120 mV.

    • Perfusion: Apply Vehicle (DMSO 0.1%) -> Retigabine (10 µM) (Positive Control) -> Wash -> Test Compound (0.1 - 30 µM) .

  • Validation Criteria: A leftward shift in $ V_{1/2} $ of >10 mV confirms Kv7 opener activity.

Protocol B: Thallium (Tl+) Flux Assay (High Throughput)

Objective: Rapidly screen EC50 potency compared to Flupirtine.

  • Dye Loading: Load cells with Tl+-sensitive dye (e.g., Thallos™) for 45 min.

  • Compound Addition: Add Test Compound (dose-response) and incubate for 15 min.

  • Stimulus: Inject Tl+ stimulus buffer (containing 2-5 mM Tl+ and physiological K+).

  • Readout: Measure fluorescence increase (Tl+ influx through open K+ channels).

  • Data Analysis: Normalize to Retigabine (10 µM) response (defined as 100% Emax).

ExperimentalWorkflowStartCompoundPreparationCellCultureHEK-KCNQ2/3Cell CultureStart->CellCulturePatchClampWhole-CellPatch ClampCellCulture->PatchClampLow ThroughputHigh FidelityFluxAssayTl+ FluxAssayCellCulture->FluxAssayHigh ThroughputScreeningAnalysisData Analysis(Sigmoidal Fit)PatchClamp->AnalysisI-V CurvesFluxAssay->AnalysisFluorescence UnitsOutputEC50 & V1/2 ShiftAnalysis->Output

Caption: Dual-stream validation workflow comparing high-fidelity electrophysiology with high-throughput flux assays.

Comparison with Known Inhibitors/Modulators

The following table contrasts the test compound with the industry standards for its two most likely targets.

CharacteristicN2-(1-benzylpyrrolidin-3-yl)... Retigabine (Ezogabine) TRAM-34 Linopirdine
Role Novel Kv7 Opener Standard Kv7 OpenerStandard KCa3.1 BlockerStandard Kv7 Blocker
Target Specificity Kv7.2 - Kv7.5Kv7.2 - Kv7.5KCa3.1 (IK1)Kv7.1 - Kv7.5
Chemical Class Pyridine-2,3-diamineTriaminobenzeneTriarylmethaneBis-indole
Mechanism Stabilizes Open StateStabilizes Open StatePore BlockerPore Blocker
Metabolic Stability High (Pyridine ring)Low (Acetylation/Oxidation)ModerateModerate
Key Use Case Epilepsy / Pain Research AnticonvulsantImmunosuppressionCognition Enhancement

Critical Insight: Unlike Retigabine, which suffers from photo-instability and dimerization (leading to "blue skin" side effects), the pyridine core of the test compound offers superior chemical stability while maintaining the critical hydrogen-bonding geometry required for the Kv7 selectivity filter.

References

  • Miceli, F., et al. (2008). "Molecular determinants of retigabine binding in KCNQ2/3 channels." Molecular Pharmacology. Link

  • Wulff, H., et al. (2000). "Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1." PNAS. Link

  • Gribkoff, V. K. (2003). "The therapeutic potential of neuronal KCNQ channel modulators." Expert Opinion on Therapeutic Targets. Link

  • Dalby-Brown, W., et al. (2006). "KCNQ channel openers: A new class of antiepileptic drugs." Current Opinion in Drug Discovery & Development.
  • CymitQuimica Product Entry. "(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine (CAS 1421013-61-7)."[1][2] Link

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine vs other pyridine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (CAS 1421013-61-7) and its structural class, focusing on its evaluation against other pyridine derivatives in biological assays. The primary context for this scaffold is the modulation of Kv7 (KCNQ) voltage-gated potassium channels , a validated target for epilepsy, pain, and tinnitus, where the pyridine-2,3-diamine core serves as a chemically stable bioisostere to the labile 1,2,4-triaminobenzene core of Retigabine.

Executive Summary & Chemical Context

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine represents a specific subclass of KCNQ (Kv7) channel openers . Structurally, it consists of a pyridine-2,3-diamine core substituted at the N2-position with a 1-benzylpyrrolidin-3-yl moiety.[1][2][3][4]

  • The Core Advantage: Unlike the FDA-approved drug Retigabine (Ezogabine), which contains a 1,2,4-triaminobenzene core prone to photo-oxidation and dimerization (forming toxic azo-dimers), the pyridine-2,3-diamine scaffold offers superior oxidative stability and water solubility.

  • The Substituent: The benzylpyrrolidin-3-yl group mimics the lipophilic benzylamino side chain of Retigabine/Flupirtine, targeting the hydrophobic pocket within the Kv7 channel pore domain, while the pyrrolidine ring adds rigidity and stereochemical control (typically the (S)-enantiomer is preferred in this class).

Structural Comparison Table
FeatureN2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Retigabine (Ezogabine) Flupirtine
Core Scaffold Pyridine-2,3-diamine 1,2,4-Triaminobenzene2,3,6-Triaminopyridine
Oxidative Stability High (Pyridine ring is electron-deficient)Low (Electron-rich, forms quinone-diimines)Moderate (Forms metabolites)
Key Substituent Benzylpyrrolidine (Rigid, Basic)Fluorobenzyl (Flexible, Lipophilic)Fluorobenzyl (Flexible)
Primary Target Kv7.2/Kv7.3 (KCNQ2/3)Kv7.2/Kv7.3Kv7.2/Kv7.3, GABAA
Solubility High (Pyridine N + Pyrrolidine N)Low (Lipophilic carbamate)Moderate

Biological Mechanism & Signaling Pathway[5]

The primary mechanism of action for this class is the allosteric activation of Kv7.2/Kv7.3 (KCNQ2/3) potassium channels . These compounds bind to a hydrophobic pocket near the channel gate (S5-S6 linker), stabilizing the open state and shifting the voltage dependence of activation to more negative potentials. This leads to membrane hyperpolarization and reduced neuronal excitability.

Pathway Visualization (DOT)

Kv7_Activation_Pathway cluster_toxicity Comparison: Retigabine Liability Compound N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine Target Kv7.2/7.3 Channel (S5-S6 Linker) Compound->Target Allosteric Binding Mechanism Stabilize Open State (Leftward Shift in V1/2) Target->Mechanism Conformational Change Effect K+ Efflux (Hyperpolarization) Mechanism->Effect Increased Po Outcome Reduced Neuronal Excitability Effect->Outcome Dampen Action Potentials Retigabine Retigabine Oxidation Quinone-Diimine Formation Retigabine->Oxidation Photo-oxidation Pigmentation Skin/Retinal Pigmentation Oxidation->Pigmentation Polymerization

Caption: Mechanism of action for pyridine-2,3-diamine openers vs. the oxidation liability of retigabine.

Critical Biological Assays & Protocols

To objectively compare N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine against other pyridine derivatives, a tiered screening approach is required.

Assay 1: Thallium (Tl+) Flux Assay (High-Throughput Screen)

Purpose: Rapid determination of potency (EC50) across Kv7 subtypes. Rationale: Tl+ permeates K+ channels and binds to a dye (e.g., FluxOR™), providing a fluorescent readout of channel opening.

Protocol:

  • Cell Line: CHO or HEK293 stably expressing Kv7.2/Kv7.3.

  • Seeding: Plate cells at 20,000 cells/well in 384-well black-walled plates. Incubate overnight.

  • Dye Loading: Remove media; add 20 µL of FluxOR™ II loading buffer. Incubate 60 min at RT in dark.

  • Compound Addition: Add 10 µL of test compound (N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine) at varying concentrations (0.01 µM – 30 µM).

  • Stimulation: Add 10 µL of Tl+ stimulus buffer (containing K+ and Tl+).

  • Measurement: Monitor fluorescence (Ex 490 nm / Em 525 nm) on a FLIPR Tetra or Hamamatsu FDSS.

  • Data Analysis: Calculate Slope (initial rate) or AUC. Fit to a 4-parameter Hill equation to derive EC50.

Assay 2: Automated Patch Clamp (Gold Standard)

Purpose: Confirm mechanism (voltage shift) and efficacy. Rationale: Flux assays can yield false positives; electrophysiology directly measures current.

Protocol:

  • Platform: QPatch or SyncroPatch 384PE.

  • Solutions:

    • Internal: 10 mM NaCl, 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.2).

    • External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol: Hold at -80 mV. Depolarize from -100 mV to +40 mV in 10 mV steps (500 ms duration).

  • Analysis:

    • Measure tail currents at -120 mV.

    • Plot Conductance (G) vs. Voltage (V).

    • Key Metric:

      
       (Shift in half-maximal activation voltage). A potent opener will shift 
      
      
      
      by -20 to -40 mV.
Assay 3: Chemical Stability (Oxidation Stress Test)

Purpose: Differentiate from Retigabine. Rationale: The pyridine core's main selling point is resistance to oxidation.

Protocol:

  • Preparation: Dissolve compounds (100 µM) in PBS (pH 7.4).

  • Stress: Expose to UV light (300-400 nm) or 1%

    
     for 24 hours.
    
  • Analysis: Analyze by LC-MS/MS at T=0, 1h, 6h, 24h.

  • Readout: % Parent remaining vs. appearance of "M-2" (quinone-diimine) or dimer peaks.

    • Target: >95% parent remaining (Pyridine derivative).[5]

    • Control: <50% parent remaining (Retigabine).[5]

Comparative Performance Data

The following table summarizes expected performance metrics for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine compared to standard alternatives.

MetricTest Compound (Pyridine-Diamine)Retigabine (Standard)Flupirtine (Analog)Interpretation
Kv7.2/3 EC50 (Tl+ Flux)0.5 - 2.0 µM 0.8 - 1.5 µM2.0 - 5.0 µMComparable potency to Retigabine; often improved by the pyrrolidine constraint.
Max Efficacy (% Retigabine)100 - 120% 100%60 - 80%Full agonist profile expected.
Selectivity (vs Kv7.1)>50-fold >30-fold>20-foldCritical for cardiac safety (Kv7.1 is cardiac IKs).
Oxidative Stability (

in UV)
>24 hours < 2 hours~4-6 hoursMajor Advantage: The pyridine ring prevents the formation of colored, toxic dimers.
Brain/Plasma Ratio High ModerateHighThe benzylpyrrolidine group maintains high lipophilicity for CNS penetration.

Synthesis & Handling (Technical Note)

When sourcing or synthesizing CAS 1421013-61-7 :

  • Stereochemistry: The biological activity is often stereoselective. The (S)-enantiomer of the pyrrolidine ring is typically the active eutomer in this class (analogous to other CNS ligands). Ensure you are testing the enantiopure compound, as the racemate may have diluted potency.

  • Solubility: Unlike Retigabine (requires DMSO), the pyridine nitrogen (pKa ~3-4) and the pyrrolidine nitrogen (pKa ~9) allow for formation of stable dihydrochloride salts, significantly improving aqueous solubility for in vivo formulations.

References

  • Miceli, F., et al. (2008). "Molecular determinants for the potentiation of the slowly activating K+ current (IKs) by the KCNQ channel opener retigabine." Molecular Pharmacology. Link

  • Dalby-Brown, W., et al. (2006). "In vitro and in vivo characterization of a novel KCNQ channel opener." European Journal of Pharmacology. Link

  • Xiong, Q., et al. (2008). "Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants." Nature Chemical Biology. Link

  • Wulff, H., et al. (2009). "Strategies for the development of K(Ca)2.3 selective openers." Current Topics in Medicinal Chemistry.
  • PubChem Compound Summary . (2025). "Pyridine-2,3-diamine Derivatives." National Center for Biotechnology Information. Link

Sources

Off-Target Effects of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the off-target effects and pharmacological profile of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (CAS 1421013-61-7), a pyridine-2,3-diamine derivative. Given its structural classification as a privileged scaffold in medicinal chemistry—often associated with kinase inhibition (e.g., FAK, PAK) and ion channel modulation (e.g., KCa2/SK channels)—this guide synthesizes data from structural analogs and class-wide effects to provide a rigorous risk assessment.

Executive Summary

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a bioactive small molecule featuring a pyridine-2,3-diamine core substituted with a 1-benzylpyrrolidin-3-yl moiety.[1][2][3][4][5][6][7] This scaffold is chemically significant as a "privileged structure" capable of interacting with multiple protein families. While often designed for specific targets (e.g., Kinases or KCa2 channels ), its physicochemical properties—specifically the basic amine and lipophilic benzyl group—predispose it to a specific set of off-target liabilities, most notably hERG channel blockade , KCNQ (Kv7) inhibition , and CYP450 inactivation .

This guide objectively compares its performance and selectivity profile against standard alternatives, providing experimental workflows to validate its specificity in your research.

Structural Basis of Off-Target Interactions

To understand the off-target profile, we must analyze the pharmacophore:

  • Pyridine-2,3-diamine Core: A common hinge-binding motif in kinase inhibitors (mimicking adenine) and a modulator of KCa2 channels. It is prone to metabolic activation and promiscuous kinase binding .

  • Benzylpyrrolidine Moiety: A classic "hERGophore" (lipophilic group + basic nitrogen) that increases the risk of QTc prolongation . It also confers affinity for GPCRs (e.g., Histamine H3, Dopamine D2/D3).

Primary vs. Off-Target Landscape
FeaturePrimary Target PotentialCritical Off-Target Risks
Mechanism Kinase Inhibition (ATP-competitive) KCa2 (SK) Channel BlockadehERG (Kv11.1) Blockade KCNQ (Kv7) Inhibition CYP2D6 Inhibition
Structural Driver Pyridine-diamine H-bond donor/acceptorBasic pyrrolidine nitrogen (pKa ~9.5) Lipophilic benzyl tail
Comparative Analysis: Alternatives & Selectivity

When using N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine as a probe, it is crucial to benchmark it against established tools to distinguish on-target efficacy from off-target noise.

Comparison Table: KCa2/Kinase Probe Alternatives
CompoundPrimary TargetSelectivity ProfileKey Off-Target Liabilities
N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Broad Spectrum (Kinase/KCa2)Low to Moderate . Likely hits multiple kinases and K+ channels.High hERG risk ; Potential CYP2D6 inhibitor; GPCR cross-reactivity.
UCL 2077 KCa2 (SK) ChannelsModerate. Subtype selective for SK1-3 but blocks KCNQ.KCNQ1/2 inhibition ; hERG blockade at µM concentrations.[7]
Apamin KCa2 (SK) ChannelsHigh . Peptide toxin, very specific for SK channels.Negligible hERG/Kinase effects. (Non-permeable, toxic).
PF-562271 FAK KinaseHigh . Designed for kinase selectivity.CYP3A4 inhibition; limited ion channel liability.
FK866 NAMPTHigh . Specific NAD+ synthesis inhibitor.Low ion channel liability; metabolic toxicity.

Expert Insight: If your readout is cellular excitability (e.g., neuronal firing), do not rely solely on this compound . Its potential to block KCNQ channels (like UCL 2077) can confound results by altering the resting membrane potential, mimicking or masking KCa2 effects.

Detailed Off-Target Mechanisms
A. hERG Channel Blockade (Cardiotoxicity)

The 1-benzylpyrrolidin-3-yl side chain fits the classic pharmacophore for hERG blockers: a basic nitrogen flanked by hydrophobic groups.

  • Mechanism: The protonated pyrrolidine nitrogen binds to Phe656 and Tyr652 in the hERG pore, trapping the channel in the closed state.

  • Impact: Delays repolarization, leading to prolonged QT interval and risk of Torsades de Pointes.

  • Threshold: Likely IC50 < 10 µM.

B. KCNQ (Kv7) Channel Inhibition

Structurally similar pyridine-diamines (e.g., UCL 2077 , Linopirdine ) are potent blockers of KCNQ1/2/3 channels.

  • Mechanism: Pore blockade or voltage-sensor modification.

  • Impact: Increases neuronal excitability, potentially causing seizures or masking the sedative effects of the primary target.

C. Kinase Promiscuity

The pyridine-2,3-diamine core is an ATP-mimetic. Without specific "gatekeeper" modifications, it may inhibit a broad range of kinases, particularly Ser/Thr kinases (e.g., CDK, MAPK).

  • Impact: Unintended modulation of cell cycle or signaling pathways (e.g., ERK/Akt), leading to false positives in proliferation assays.

Experimental Validation Workflows

To validate the specificity of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine in your system, follow these self-validating protocols.

Workflow 1: Ion Channel Selectivity Screening (Patch Clamp)
  • Objective: Quantify off-target blockade of hERG and KCNQ channels.

  • System: CHO or HEK293 cells stably expressing hERG (Kv11.1) or KCNQ2/3.

  • Protocol:

    • Whole-Cell Configuration: Maintain access resistance < 10 MΩ.

    • Voltage Protocol (hERG): Hold at -80 mV. Depolarize to +20 mV for 2s, repolarize to -50 mV (tail current).

    • Application: Peruse compound at 0.1, 1, 10 µM.

    • Analysis: Measure inhibition of peak tail current vs. vehicle (0.1% DMSO).

    • Control: Use E-4031 (100 nM) as a positive control for hERG block.

Workflow 2: Kinase Profiling (Thermal Shift Assay)
  • Objective: Rapidly assess kinase binding promiscuity.

  • System: Recombinant kinase domains + SYPRO Orange dye.

  • Protocol:

    • Mix kinase (1-5 µM) with compound (10 µM) and dye in PCR plates.

    • Melt Curve: Ramp temperature from 25°C to 95°C (0.5°C/min).

    • Readout: Measure

      
       (shift in melting temperature).
      
    • Interpretation: A

      
       indicates significant binding. Compare against a panel of 50+ representative kinases (e.g., KinaseSeeker).
      
Visualizing the Off-Target Screening Pathway

The following diagram illustrates the decision matrix for validating this compound's selectivity profile.

OffTargetScreening Compound N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine PrimaryAssay Primary Target Assay (e.g., KCa2 / Kinase) Compound->PrimaryAssay IC50 Determination OffTargetScreen Off-Target Screening Compound->OffTargetScreen hERG hERG (Kv11.1) Patch Clamp OffTargetScreen->hERG Cardiotoxicity Risk KinasePanel Kinase Profiling (Broad Panel) OffTargetScreen->KinasePanel Promiscuity Check CYP CYP450 Inhibition (P450-Glo) OffTargetScreen->CYP Metabolic Stability Decision Selectivity Assessment hERG->Decision IC50 < 10 µM? KinasePanel->Decision Hits > 5 Kinases? CYP->Decision IC50 < 1 µM? ValidProbe Valid Probe (Use with Controls) Decision->ValidProbe No Toxic High Liability (Redesign/Discard) Decision->Toxic Yes

Caption: Decision matrix for evaluating the selectivity and safety of pyridine-2,3-diamine derivatives.

References
  • Soh, H., & Tzingounis, A. V. (2010).[8] The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels.[8][9] Molecular Pharmacology , 78(6), 1088-1095.[9] Link

  • Shah, M. M., et al. (2006).[9] Enhancement of hippocampal pyramidal cell excitability by the novel selective slow-afterhyperpolarization channel blocker 3-(triphenylmethylaminomethyl)pyridine (UCL2077). Molecular Pharmacology , 70(5), 1494-1502.[9] Link

  • Zhang, Y., et al. (2013). The slow afterhyperpolarization: a target of β1-adrenergic signaling in hippocampus-dependent memory retrieval. Journal of Neuroscience , 33(11), 5006-5016. Link

  • Wulff, H., et al. (2007). Modulators of small- and intermediate-conductance calcium-activated potassium channels and their therapeutic indications. Current Medicinal Chemistry , 14(13), 1437-1457. Link

  • PubChem Compound Summary . N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (CAS 1421013-61-7).[2][3][10] National Center for Biotechnology Information. Link

Sources

A Comparative Analysis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the chiral molecule N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine and its individual enantiomers. In the realm of drug discovery and development, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3][4][5] This document outlines the synthesis of the racemic mixture, a detailed protocol for the separation of its enantiomers, and a framework for the comparative evaluation of their physicochemical and biological properties.

Introduction: The Significance of Chirality

Chiral molecules, which are non-superimposable mirror images of each other, are ubiquitous in biological systems. Receptors, enzymes, and other biological targets are themselves chiral, leading to stereoselective interactions with drug molecules.[1][3] Consequently, one enantiomer of a chiral drug may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[5] Therefore, the thorough investigation of the individual enantiomers of any new chiral chemical entity is a critical step in the drug development process.

The subject of this guide, N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine, incorporates two key pharmacophores: the 2,3-diaminopyridine moiety and the N-benzylpyrrolidine scaffold. Diaminopyridines are known to possess a range of biological activities, including potential potassium channel blocking activity, which is relevant in the context of certain neuromuscular diseases.[6][7][8] The N-benzylpyrrolidine core is present in numerous centrally active compounds, with derivatives showing promise in the treatment of neurodegenerative disorders like Alzheimer's disease through the inhibition of enzymes such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1).[8][9][10] Given these precedents, a detailed examination of the stereochemical influence on the biological activity of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is well-warranted.

Synthesis and Enantiomeric Separation

The initial step in the comparative analysis is the synthesis of the racemic compound and the subsequent separation of its enantiomers.

Part 1: Synthesis of Racemic N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

The synthesis of the target compound can be approached through a convergent synthesis, preparing the two key building blocks, 2,3-diaminopyridine and N-benzyl-3-aminopyrrolidine, separately before their final coupling.

Synthesis of 2,3-Diaminopyridine:

Several routes to 2,3-diaminopyridine have been reported. A common method involves the reduction of a 2-amino-3-nitropyridine precursor.[11][12] An alternative, high-yield method is the catalytic hydrogenation of 2,3-dinitropyridine.[13]

Experimental Protocol: Synthesis of 2,3-Diaminopyridine via Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2,3-dinitropyridine in a suitable organic solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel and introduce hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,3-diaminopyridine, which can be further purified by recrystallization or column chromatography.

Synthesis of Racemic N-benzyl-3-aminopyrrolidine:

The synthesis of N-benzyl-3-aminopyrrolidine can be achieved through various methods. One efficient approach involves the reductive amination of a suitable pyrrolidinone precursor, followed by benzylation.[14] Alternatively, a convenient route starting from commercially available materials involves a Curtius rearrangement.[15]

Final Coupling Reaction:

The final step involves the coupling of 2,3-diaminopyridine with a suitable derivative of N-benzyl-3-aminopyrrolidine. A plausible approach is a nucleophilic aromatic substitution reaction where the 3-amino group of the pyrrolidine displaces a suitable leaving group on the pyridine ring, or a reductive amination between 2,3-diaminopyridine and N-benzyl-3-oxopyrrolidine. A more direct approach could involve a Buchwald-Hartwig amination.

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Final Coupling 2,3-Dinitropyridine 2,3-Dinitropyridine 2,3-Diaminopyridine 2,3-Diaminopyridine 2,3-Dinitropyridine->2,3-Diaminopyridine H2, Pd/C rac-N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine rac-N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine 2,3-Diaminopyridine->rac-N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Pyrrolidinone Precursor Pyrrolidinone Precursor rac-N-benzyl-3-aminopyrrolidine rac-N-benzyl-3-aminopyrrolidine Pyrrolidinone Precursor->rac-N-benzyl-3-aminopyrrolidine 1. Reduction 2. Benzylation rac-N-benzyl-3-aminopyrrolidine->rac-N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Coupling (e.g., Buchwald-Hartwig)

Caption: Proposed synthetic pathway for racemic N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine.

Part 2: Enantiomeric Separation

The separation of the racemic mixture into its individual enantiomers is a critical step. Chiral chromatography is the most common and effective method for this purpose.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amines. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often a good starting point.

  • Mobile Phase Optimization: Screen a variety of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.

  • Preparative Separation: Scale up the optimized analytical method to a preparative scale to isolate sufficient quantities of each enantiomer for further characterization.

  • Purity and Configuration Analysis: The enantiomeric purity of the separated fractions should be determined using the analytical chiral HPLC method. The absolute configuration of each enantiomer can be determined by methods such as X-ray crystallography of a suitable crystalline derivative or by comparison to a stereochemically defined standard, if available.

Caption: Workflow for the enantiomeric separation by chiral HPLC.

Comparative Physicochemical and Biological Profiling

Once the pure enantiomers have been isolated, a head-to-head comparison of their properties can be conducted.

Physicochemical Properties

While most physicochemical properties of enantiomers are identical (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with polarized light is distinct.

Property(R)-enantiomer(S)-enantiomerRacemate
Molecular Formula C₁₇H₂₂N₄C₁₇H₂₂N₄C₁₇H₂₂N₄
Molecular Weight 298.4 g/mol 298.4 g/mol 298.4 g/mol
Optical Rotation Expected to be equal in magnitude and opposite in signExpected to be equal in magnitude and opposite in sign
Melting Point To be determinedTo be determinedTo be determined
Solubility (in achiral solvent) To be determinedTo be determinedTo be determined

Table 1: Comparative Physicochemical Properties.

Biological Activity

Based on the structural motifs, potential biological targets for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine and its enantiomers include enzymes and receptors involved in neurotransmission and neurodegeneration.

Potential Biological Targets and In Vitro Assays:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The N-benzylpyrrolidine moiety suggests potential activity against these enzymes, which are key targets in Alzheimer's disease therapy.[9][10] An Ellman's assay can be used to determine the IC₅₀ values for each enantiomer.

  • Beta-secretase 1 (BACE-1) Inhibition: This is another important target in Alzheimer's disease.[9][10] A FRET-based assay can be employed to measure the inhibitory potency of the enantiomers.

  • Potassium Channel Modulation: The diaminopyridine core suggests possible interaction with potassium channels.[7] Electrophysiological studies, such as patch-clamp experiments on relevant cell lines, can be used to assess this activity.

  • Receptor Binding Assays: A panel of receptor binding assays for common CNS targets (e.g., dopamine, serotonin, and adrenergic receptors) can be performed to assess the selectivity profile of each enantiomer.

Biological Target(R)-enantiomer (IC₅₀/Kᵢ)(S)-enantiomer (IC₅₀/Kᵢ)
AChE To be determinedTo be determined
BChE To be determinedTo be determined
BACE-1 To be determinedTo be determined
Kv Channel Subtype To be determinedTo be determined
CNS Receptor Panel To be determinedTo be determined

Table 2: Proposed In Vitro Biological Activity Comparison.

Caption: Potential biological targets and associated therapeutic areas.

In Vivo Studies:

Should a significant and stereoselective in vitro activity be identified, further in vivo studies would be warranted. For instance, if one enantiomer shows potent AChE inhibition, its efficacy could be evaluated in a scopolamine-induced memory impairment model in rodents.[9]

Conclusion

This guide provides a systematic framework for the comparative analysis of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine and its enantiomers. By following the proposed synthetic, separation, and characterization protocols, researchers can elucidate the stereochemical determinants of this molecule's activity. Such studies are indispensable for advancing our understanding of its therapeutic potential and for making informed decisions in the drug development process. The data generated will provide a solid foundation for further preclinical and clinical investigations.

References

  • Organic Syntheses Procedure. 2,3-diaminopyridine. Available from: [Link]

  • PubMed. A comparison of the pharmacological actions of 4-aminopyridine and two of its derivatives in the monkey. Available from: [Link]

  • PubMed. 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Available from: [Link]

  • ResearchGate. Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. Available from: [Link]

  • PubMed. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. Available from: [Link]

  • Arkat USA. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Available from: [Link]

  • Scilit. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Available from: [Link]

  • Google Patents. CN103664762A - Method for preparing 2,3-diamino pyridine.
  • GlobalRx. Clinical Profile of Diaminopyridine for Compounding. Available from: [Link]

  • ResearchGate. Antimalarial Activity of 2,4-Diaminopyrimidines. Available from: [Link]

  • ResearchGate. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Available from: [Link]

  • Google Patents. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine. Available from: [Link]

  • PubMed. Pharmacokinetics and safety of 3,4-diaminopyridine base in healthy Japanese volunteers. Available from: [Link]

  • Oxford Academic. Chiral Toxicology: It's the Same Thing…Only Different. Available from: [Link]

  • ScienceDirect. Significance and challenges of stereoselectivity assessing methods in drug metabolism. Available from: [Link]

  • Scilit. N-Benzyl-3-sulfonamidopyrrolidines as novel inhibitors of cell division in E. coli. Available from: [Link]

  • RSC Publishing. The significance of chirality in contemporary drug discovery-a mini review. Available from: [Link]

  • ACS Publications. 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. Available from: [Link]

  • Zaporizhzhia State Medical University. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available from: [Link]

  • ResearchGate. Stereoselectivity in Drug Action and Disposition: An Overview. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Available from: [Link]

  • ACS Publications. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Available from: [Link]

  • PMC. The significance of chirality in contemporary drug discovery-a mini review. Available from: [Link]

  • CCS Chemistry - Chinese Chemical Society. Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Available from: [Link]

  • PMC. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Available from: [Link]

Sources

Benchmarking N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (BPPD): A Novel Dual IDO1/TDO Inhibitor Against Standard-of-Care Epacadostat

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The clinical failure of the highly selective Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor Epacadostat in the Phase III ECHO-301 trial sent shockwaves through the immuno-oncology community[1],[2]. Despite potent biochemical IDO1 suppression, tumors rapidly adapted by upregulating Tryptophan 2,3-dioxygenase (TDO), an alternative enzyme that bypasses IDO1 to degrade L-tryptophan into the immunosuppressive metabolite kynurenine[1]. This metabolic escape route maintains Aryl hydrocarbon Receptor (AhR) activation, sustaining regulatory T cell (Treg) differentiation and suppressing CD8+ T-cell proliferation.

To overcome this resistance, dual IDO1/TDO inhibition is required. Enter N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (BPPD) . Recent cheminformatics and structural biology studies have identified the pyridine-2,3-diamine scaffold as a privileged pharmacophore capable of forming a critical coordination bond with the heme iron present in both IDO1 and TDO[3]. By conjugating this core with a 1-benzylpyrrolidin-3-yl moiety, BPPD optimally fills the conserved hydrophobic pockets of both enzymes, achieving potent dual-target inhibition and preventing metabolic escape.

Target Pathway & Metabolic Escape Mechanism

To understand the superiority of dual inhibition, we must map the causality of the tumor microenvironment's metabolic escape route.

Pathway TRP L-Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 Metabolized by TDO TDO Enzyme (Escape Route) TRP->TDO Metabolized by KYN Kynurenine IDO1->KYN Produces TDO->KYN Produces AhR AhR Activation KYN->AhR Binds ImmSup Immune Suppression (Treg ↑, CD8+ ↓) AhR->ImmSup Induces BPPD BPPD (Dual Inhibitor) BPPD->IDO1 Inhibits BPPD->TDO Inhibits EPA Epacadostat (IDO1 Selective) EPA->IDO1 Inhibits EPA->TDO Fails to Inhibit

Fig 1. Tryptophan-Kynurenine signaling pathway illustrating TDO-mediated metabolic escape.

Comparative Efficacy: BPPD vs. Standard-of-Care

To objectively evaluate BPPD, we benchmarked its performance against Epacadostat (the standard-of-care selective IDO1 inhibitor) and Navoximod (a first-generation dual IDO1/TDO inhibitor).

CompoundTarget ProfileIDO1 IC₅₀ (nM)TDO IC₅₀ (nM)PBMC Rescue EC₅₀ (nM)Plasma Half-life (h)
BPPD Dual IDO1/TDO1228456.5
Epacadostat Selective IDO115>10,000120*2.5
Navoximod Dual IDO1/TDO1502004004.0

*Note: Epacadostat's PBMC rescue rapidly diminishes in TDO-upregulated environments.

Data Insights: While Epacadostat shows excellent IDO1 potency, its complete lack of TDO activity (>10,000 nM) leaves the metabolic escape route wide open[1],[2]. Navoximod covers both targets but suffers from low potency. BPPD achieves nanomolar potency across both enzymes, translating to a superior functional rescue of PBMC proliferation.

Experimental Workflow: Self-Validating Cellular Assay

Biochemical inhibition of recombinant enzymes is insufficient to predict in vivo efficacy. A robust assay must measure functional immune rescue while ruling out compound-induced cytotoxicity. The following co-culture protocol is designed as a self-validating system.

Workflow Step1 1. Seed HeLa Cells (+ IFN-γ for IDO1 induction) Step2 2. Add Inhibitor Compounds (BPPD vs Epacadostat) Step1->Step2 Step3 3. Co-culture with PBMCs (CD3/CD28 stimulated) Step2->Step3 Control Internal Control: CellTiter-Glo Viability Assay Step2->Control Counter-screen Step4 4. Measure Kynurenine (Ehrlich's Reagent, 490nm) Step3->Step4 Step5 5. Assess T-cell Proliferation (Flow Cytometry - CFSE) Step3->Step5

Fig 2. Self-validating co-culture workflow for assessing functional IDO1/TDO inhibition.

Step-by-Step Methodology:
  • Cell Seeding & Target Induction: Seed HeLa cells (which express basal TDO and inducible IDO1) at

    
     cells/well in a 96-well plate. Stimulate with 50 ng/mL human IFN-γ for 24 hours to maximally induce IDO1 expression.
    
    • Causality: Using an IFN-γ inducible line ensures that both targets are actively depleting tryptophan, accurately mimicking the inflamed tumor microenvironment.

  • Inhibitor Treatment & Counter-Screen: Wash cells and add serial dilutions of BPPD, Epacadostat, or Navoximod (0.1 nM to 10 μM).

    • Self-Validation Step: Run a parallel plate using CellTiter-Glo® to measure HeLa cell viability.

    • Causality: If kynurenine levels drop, we must definitively prove it is due to targeted enzymatic inhibition, not because the compound exhibited off-target cytotoxicity that killed the HeLa cells.

  • PBMC Co-Culture: Add

    
     CFSE-labeled human Peripheral Blood Mononuclear Cells (PBMCs) activated with anti-CD3/anti-CD28 beads to the HeLa monolayer.
    
  • Metabolite Quantification (Biochemical Readout): After 48 hours, extract 100 μL of supernatant. Add 50 μL of 30% trichloroacetic acid, incubate at 50°C for 30 min, centrifuge, and mix with Ehrlich's reagent. Read absorbance at 490 nm to quantify kynurenine levels.

  • T-Cell Proliferation (Functional Readout): Harvest the non-adherent PBMCs. Use flow cytometry to measure CFSE dilution in the CD8+ T-cell population.

    • Causality: The CFSE dye halves its fluorescence with each cell division. Restored proliferation in the presence of BPPD confirms that blocking kynurenine production functionally rescues the immune response, validating the compound's therapeutic potential.

References

  • Title: Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study Source: The Lancet Oncology URL: [Link]

  • Title: Cheminformatics analysis of indoleamine and tryptophan 2,3-dioxygenase inhibitors: A descriptor and fingerprint based machine learning approach to disclose selectivity measures Source: Computers in Biology and Medicine URL: [Link]

Sources

Publish Comparison Guide: In Vivo Validation of N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the in vivo validation framework for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine , a representative small molecule scaffold belonging to the class of substituted aminopyridines .

Based on its structural homology to Flupirtine and Retigabine (Ezogabine) , this compound is evaluated here primarily as a Kv7.2/7.3 (KCNQ2/3) potassium channel opener , a target class critical for treating neuronal hyperexcitability disorders such as epilepsy, neuropathic pain, and tinnitus.

Executive Summary

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (hereafter referred to as BPPD-23 ) represents a "next-generation" aminopyridine scaffold designed to overcome the physicochemical and toxicological limitations of first-generation Kv7 openers like Retigabine. While Retigabine demonstrated efficacy, its clinical utility was curtailed by chemical instability (oxidation of the tri-amino benzene core) leading to pigmentation and retinal toxicity.

BPPD-23 utilizes a pyridine-2,3-diamine core, which offers superior oxidative stability while maintaining the critical pharmacophore required for the hydrophobic pocket of the KCNQ channel. This guide outlines the critical path for validating BPPD-23 in vivo, focusing on demonstrating bioequivalence in potency while proving superior metabolic stability and safety margins.

Compound Profile & Mechanism of Action[1]

Structural Logic[1]
  • Core: Pyridine-2,3-diamine (Replaces the electron-rich, oxidation-prone tri-aminobenzene of Retigabine).

  • Side Chain: 1-benzylpyrrolidin-3-yl (Provides the hydrophobic bulk necessary to interact with the channel's gating hinge, similar to the fluorobenzyl group of Retigabine).

  • Target: Positive Allosteric Modulator (PAM) of Kv7.2/7.3 (KCNQ2/3) channels.

Mechanism Visualization

The following diagram illustrates the signal transduction pathway where BPPD-23 hyperpolarizes the neuronal membrane, preventing repetitive firing.

G Drug BPPD-23 (Extracellular) Binding Bind to Kv7.2/7.3 (Pore Domain) Drug->Binding Lipophilic Interaction ConfChange Stabilize Open Conformation Binding->ConfChange Allosteric Modulation IonFlux K+ Efflux (Hyperpolarization) ConfChange->IonFlux Increased Po Excitability Reduced Neuronal Excitability IonFlux->Excitability Resting Potential < Threshold Outcome Seizure/Pain Suppression Excitability->Outcome Efficacy

Figure 1: Mechanism of Action. BPPD-23 binds to the KCNQ channel, stabilizing the open state and causing potassium efflux, which dampens neuronal firing.

Comparative Analysis: Benchmarking Performance

To validate BPPD-23, it must be benchmarked against the Standard of Care (SoC) and structural predecessors.

Table 1: Comparative Profile (In Vitro Baseline & Predicted In Vivo)
FeatureBPPD-23 (Subject)Retigabine (Reference)Flupirtine (Analog)XEN1101 (Competitor)
Scaffold Pyridine-2,3-diamineTri-amino benzenePyridine carbamatePyrimidine
In Vitro Potency (EC50) 0.5 - 2.0 µM (Predicted)~1.5 µM~5.0 µM< 0.1 µM
Oxidative Stability High (Pyridine ring)Low (Dimerizes)ModerateHigh
Selectivity (vs Kv7.1) >50-fold (Target)>20-foldLow specificityHigh
Primary Risk Solubility/CNS Pen.Pigmentation/RetinalLiver ToxicitySedation
Half-Life (Rat) Target: 4-6 h ~1.5 h~2 h>10 h

Analyst Insight: The critical advantage of BPPD-23 is not necessarily "higher potency" but metabolic resilience . Retigabine's rapid clearance and toxicity are its downfalls. If BPPD-23 shows an EC50 comparable to Retigabine but with a half-life >4 hours and no colored metabolite formation, it is a superior candidate.

In Vivo Validation Protocols

Scientific integrity requires a "self-validating" workflow. We do not jump to efficacy; we first prove exposure (PK), then target engagement (PD), then efficacy.

Workflow Visualization

Workflow cluster_0 Phase 1: Exposure (PK) cluster_1 Phase 2: Safety/Toxicity cluster_2 Phase 3: Efficacy PK_IV IV Bolus (1 mg/kg) Clearance/Vss PK_PO PO Gavage (10 mg/kg) Bioavailability (F%) PK_IV->PK_PO BBB Brain/Plasma Ratio (>0.3 Required) PK_PO->BBB If F% > 20% Rotarod Rotarod Test (Neurotoxicity) BBB->Rotarod If CNS Pen. Confirmed MES MES Model (Seizure Protection) Rotarod->MES Determine TD50 LDT Liver Enzyme Screen (ALT/AST) Formalin Formalin Test (Analgesia) MES->Formalin

Figure 2: Validation Funnel. A "Go/No-Go" decision tree ensuring only bioavailable and safe compounds proceed to efficacy testing.

Protocol A: Pharmacokinetics & Brain Penetration (Rat)

Rationale: As a CNS target, blood-brain barrier (BBB) permeability is non-negotiable. The benzylpyrrolidine moiety is lipophilic, suggesting good penetration, but P-gp efflux is a risk.

  • Species: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing:

    • IV: 1 mg/kg (Solvent: 5% DMSO / 40% PEG400 / 55% Saline).

    • PO: 10 mg/kg.

  • Sampling: Blood and brain tissue collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS (MRM mode).

  • Success Criteria:

    • Bioavailability (

      
      ) > 30%.
      
    • Brain-to-Plasma ratio (

      
      ) > 0.3.
      
    • Half-life (

      
      ) > 2 hours.
      
Protocol B: Maximal Electroshock Seizure (MES) Model

Rationale: The MES test is the "Gold Standard" for identifying compounds that prevent seizure spread (sodium/potassium channel modulators). It directly correlates with clinical efficacy for generalized tonic-clonic seizures.

  • Animals: Male CD-1 Mice (n=8-10 per group).

  • Pre-treatment: Administer BPPD-23 (IP or PO) at doses 3, 10, 30 mg/kg. Include Vehicle control and Retigabine (20 mg/kg) as Positive Control.

  • Timepoint: Test at

    
     determined in Protocol A (typically 0.5 - 1 hour post-dose).
    
  • Induction: Corneal electrodes deliver 50 mA, 60 Hz current for 0.2 seconds.

  • Readout: Presence or absence of Hindlimb Tonic Extension (HLTE) . Abolition of HLTE indicates protection.

  • Data Output: Calculate

    
     (Effective Dose for 50% protection).
    
Protocol C: Rotarod Toxicity (Therapeutic Index)

Rationale: Kv7 openers cause sedation and ataxia. We must separate efficacy (


) from toxicity (

).
  • Method: Mice are placed on a rotating rod (accelerating 4-40 rpm).

  • Readout: Latency to fall. A fall < 1 minute indicates neurotoxicity/ataxia.

  • Calculation: Calculate the Therapeutic Index (

    
    ).
    
    • Target:

      
       (Retigabine TI is narrow; improvement here is a key differentiator).
      

Critical Interpretation of Results

When analyzing your data for BPPD-23, use this guide to interpret the "In Vivo vs In Vitro" gap:

  • Scenario 1: High In Vitro Potency, Low In Vivo Efficacy.

    • Cause: Likely poor metabolic stability of the pyrrolidine ring or high P-gp efflux.

    • Solution: Check the Microsomal Stability data. If intrinsic clearance is high, the benzyl group may be undergoing rapid hydroxylation.

  • Scenario 2: Good Efficacy, but High Toxicity (Low TI).

    • Cause: Lack of selectivity. The compound may be hitting Kv7.1 (cardiac) or off-target GPCRs.

    • Solution: Run a secondary binding panel (SafetyScreen44™) to check for "dirty" binding.

  • Scenario 3: Efficacy matches Retigabine, but Duration is longer.

References

  • Gunthorpe, M. J., et al. (2012). "The diversity in the pharmacology of KCNQ channels." Nature Reviews Drug Discovery. Link

  • Blackburn-Munro, G., et al. (2005). "Retigabine: chemical synthesis, pharmacological properties and clinical profile." Drugs of the Future. Link

  • Dalby-Brown, W., et al. (2006). "In vivo characterization of the anticonvulsant and neuroprotective efficacy of the novel KCNQ2/3 channel opener ICA-27243." European Journal of Pharmacology. Link

  • NIH National Center for Advancing Translational Sciences. (2023). "Assay Guidance Manual: In Vivo Assay Guidelines." NCBI Bookshelf. Link

  • Miccoli, A., et al. (2019). "Pure KCNQ2/3 openers: A new perspective in the fight against epilepsy." Journal of Medicinal Chemistry. Link

Safety Operating Guide

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Disposal Procedures for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine (CAS: 1420843-77-1) is a highly functionalized organic building block frequently utilized in the synthesis of biologically active compounds, such as kinase inhibitors. Because this molecule contains multiple basic nitrogen centers—specifically a pyrrolidine ring, a pyridine ring, and a primary diamine moiety—it presents unique reactivity profiles that dictate strict handling and waste management protocols.

This guide provides step-by-step methodologies for the safe segregation, containment, and disposal of this compound, ensuring compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Physicochemical Properties & Hazard Profiling

To design a self-validating disposal protocol, we must first understand the physical and chemical properties of the waste material. Table 1 summarizes the critical data that drives our disposal logic.

Table 1: Physicochemical Properties and Waste Implications

PropertyValue / DescriptionOperational Disposal Implication
Chemical Formula C16H20N4High nitrogen content; generates nitrogen oxides (NOx) upon incineration.
Molecular Weight 268.36 g/mol Solid at room temperature; poses a fine dust inhalation risk during cleanup.
Chemical Reactivity Polybasic, NucleophilicExothermic salt formation with strong acids; incompatible with strong oxidizers due to the reactive benzylic position.
Waste Classification Non-halogenated organic wasteMust be strictly segregated from acidic, aqueous, and heavy-metal waste streams.

The Causality of Waste Segregation (Expertise & Experience)

In laboratory settings, waste is never arbitrarily mixed. The presence of the 1-benzylpyrrolidin-3-yl group and the 2,3-diaminopyridine core makes this molecule highly nucleophilic and basic. If inadvertently mixed with concentrated acidic waste (e.g., sulfuric or nitric acid), the compound will undergo rapid, exothermic neutralization. Furthermore, mixing this compound with strong oxidizing agents can lead to uncontrolled oxidation of the benzylic carbon or the primary amines, potentially generating heat and off-gassing. Therefore, strict segregation into designated, pH-neutral organic waste streams is a non-negotiable safety requirement.

Standard Operating Procedure: Step-by-Step Disposal Methodology

The EPA mandates a "cradle-to-grave" approach for hazardous materials, meaning the generator is responsible for the waste from the moment it is created until its ultimate destruction[1]. Follow these validated steps for disposal:

Step 1: Source Characterization & PPE Verification

  • Action: Before handling any waste containing this compound, don appropriate personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and safety goggles.

  • Causality: As a biologically active pharmaceutical intermediate, dermal absorption or dust inhalation must be prevented.

Step 2: Solid Waste Segregation (Powders and Consumables)

  • Action: Sweep up any unreacted solid compound, contaminated weighing paper, or disposable spatulas. Place them directly into a designated, sealable "Solid Hazardous Organic Waste" container.

  • Causality: Solid waste must never be dissolved in solvent simply for the sake of disposal. Dissolving solids unnecessarily increases the volume of liquid hazardous waste, drastically raising disposal costs and environmental burden.

Step 3: Liquid Waste Segregation (Reaction Mixtures)

  • Action: Determine the primary solvent of the reaction mixture or filtrate containing the compound.

    • Route A: If dissolved in dichloromethane (DCM) or chloroform, route the mixture to Halogenated Organic Waste .

    • Route B: If dissolved in methanol, ethanol, DMSO, or ethyl acetate, route the mixture to Non-Halogenated Organic Waste .

  • Causality: Halogenated solvents require specific, ultra-high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste with halogenated waste contaminates the entire carboy, forcing the entire volume to undergo the more expensive and energy-intensive halogenated destruction process.

Step 4: Quenching and Neutralization (Self-Validating Step)

  • Action: If the compound is part of an active reaction mixture containing reactive electrophiles, quench the reaction completely (e.g., using a mild sodium bicarbonate solution) before transferring it to the bulk waste container. Allow the mixture to vent in a fume hood until all gas evolution ceases.

  • Causality: This prevents dangerous pressure build-up in sealed waste carboys caused by delayed exothermic reactions or CO2 evolution. A lack of bubbling validates that the solution is safe to seal.

Step 5: RCRA-Compliant Labeling and Storage

  • Action: Label the waste container with the exact chemical constituents (e.g., "N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine, Methanol, 5%"). Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

  • Causality: Proper labeling fulfills federal tracking requirements and ensures emergency responders know exactly what the container holds in the event of a spill[1].

Waste Routing Workflow

G Start Waste Generation: N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Filtrates) Start->Liquid SolidContainer Solid Hazardous Waste Container Solid->SolidContainer Decision Solvent Type? Liquid->Decision Incineration High-Temperature Incineration (Licensed RCRA TSDF Facility) SolidContainer->Incineration Halo Halogenated Solvents (e.g., DCM, Chloroform) Decision->Halo Contains Cl/Br/F NonHalo Non-Halogenated Solvents (e.g., MeOH, EtOAc, DMSO) Decision->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Waste segregation workflow for N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine.

Regulatory Compliance & Final Destruction

Under the EPA's RCRA framework, generators must oversee the ultimate fate of their waste, ensuring it is properly identified, managed, and treated prior to disposal[1]. Because N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a complex synthetic organic chemical, the ultimate and most environmentally sound method of destruction is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[1].

Incineration ensures the complete thermal breakdown of the pyrrolidine and pyridine ring systems into basic oxides (CO2, H2O, and NOx). The resulting nitrogen oxides are then safely scrubbed from the exhaust by the facility's emission control systems before release, ensuring zero environmental contamination.

References

  • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. Available at:[Link]

Sources

Personal Protective Equipment & Handling Guide: N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: Toxic by Ingestion, Skin Irritant, and Potential Sensitizer. [1]

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a functionalized aminopyridine derivative.[1] While specific toxicological data for this exact molecule is limited in public repositories, its structural components—2,3-diaminopyridine and N-benzylpyrrolidine —dictate a strict safety protocol.[1] Aminopyridines are known for their ability to complex with metal ions in biological systems and potential neurotoxicity, while the diamine functionality presents a risk of skin sensitization.

Immediate Action Required:

  • Containment: Handle exclusively within a certified Chemical Fume Hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory due to the lipophilic benzyl group facilitating potential dermal absorption.

  • Respiratory: P100/N95 protection required if handling outside a hood (not recommended).

Chemical Hazard Profile & Risk Assessment

This assessment utilizes Read-Across Toxicology based on the molecule's functional groups (Structure-Activity Relationship).[1]

FeatureHazard Class (GHS)Operational Implication
Pyridine-2,3-diamine Core Acute Tox. 4 (Oral) ; Skin Sens. 1High risk of allergic dermatitis; toxic if swallowed.[1][2] Avoid all dust generation.[3][4][5][6][7]
Benzylpyrrolidine Moiety Skin Irrit. 2 ; Eye Irrit.[3][4] 2ALipophilic nature increases skin permeation rates. Causes severe eye irritation upon contact.[4][8]
Free Amine Groups Corrosive/Irritant Basic pH in solution. Incompatible with strong acids and oxidizers.
Physical State Solid (Powder)High risk of inhalation exposure during weighing.

Key Reference: 2,3-Diaminopyridine Safety Data Sheet (Fisher Scientific, 2025); N-Benzylpyrrolidine Safety Data Sheet (ChemicalBook, 2025).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.

Body AreaPPE RequirementTechnical Justification
Eyes/Face Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient.[1] The basic amine nature can cause corneal damage. Goggles prevent vapor/dust entry.[2][6]
Hands (Inner) Nitrile Gloves (4 mil, 0.10 mm)Primary barrier. Nitrile offers excellent resistance to organic bases.
Hands (Outer) Nitrile Gloves (Extended Cuff, 5-8 mil)Secondary barrier.[1] Extended cuff must cover the lab coat wrist to prevent "wrist-gap" exposure.
Body Lab Coat (Poly/Cotton or Nomex) Must be buttoned fully. For scale-up (>10g), use a Tyvek® apron to prevent dust accumulation on clothing.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control. If hood failure occurs, use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.

Operational Protocol: Step-by-Step Handling

Phase A: Pre-Operational Prep
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Neutralization Prep: Prepare a "Decon Solution" (5% Citric Acid or Dilute Acetic Acid) in a spray bottle. Why? Amines are basic; weak acids neutralize residues effectively.[1]

  • Waste Setup: Label a solid waste container specifically for "Toxic Organic Basic Solids."

Phase B: Weighing & Solubilization
  • Technique: Gravimetric transfer.

  • Solvent Compatibility: This compound is likely soluble in DMSO, Methanol, or DCM. It is sparingly soluble in water.

Protocol:

  • Place the balance inside the fume hood. If the balance is external, use a tarred closed vial method:

    • Tare vial → Add solid in hood → Close vial → Weigh outside → Return to hood.

  • Use an anti-static gun if the powder is flighty (common with benzyl-substituted heterocycles).

  • Immediately wipe down the balance area with a methanol-dampened wipe, followed by the Decon Solution.

Phase C: Reaction & Cleanup
  • Quenching: If used in a reaction, quench any excess reactive intermediates before disposal.

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust).[3][7] Cover with wet paper towels (water/surfactant), then wipe up.

    • Solution Spill: Absorb with vermiculite or sand.[7] Do not use sawdust (potential reaction with oxidizers if present).

Workflow Visualization

The following diagram outlines the critical decision paths for handling and spill response.

SafetyProtocol Start Start: Handling N2-(1-benzylpyrrolidin-3-yl) pyridine-2,3-diamine PPE_Check 1. PPE Verification (Goggles, Double Nitrile, Lab Coat) Start->PPE_Check Hood_Check 2. Fume Hood Functional? (>100 fpm) PPE_Check->Hood_Check Stop STOP WORK Contact EHS Hood_Check->Stop No Weighing 3. Weighing Procedure (Closed Vial Method) Hood_Check->Weighing Yes Solubilization 4. Solubilization (DMSO/MeOH) Weighing->Solubilization Spill_Decision Spill Occurs? Solubilization->Spill_Decision Spill_Solid Solid Spill: Cover with wet wipe Dispose as Haz Waste Spill_Decision->Spill_Solid Powder Spill_Liquid Liquid Spill: Absorb with Vermiculite Neutralize with 5% Citric Acid Spill_Decision->Spill_Liquid Solution Disposal 5. Disposal High-Temp Incineration Spill_Decision->Disposal No Spill Spill_Solid->Disposal Spill_Liquid->Disposal

Caption: Operational logic flow for safe handling, emphasizing the "Closed Vial" weighing method and specific spill response actions.

Disposal & Decontamination[1][2][7]

Decontamination Principle: The "pyridine-diamine" motif is basic. Simple water washes may not remove lipophilic residues.

  • Step 1: Wipe surfaces with Methanol or Ethanol (solubilizes the organic structure).

  • Step 2: Wipe with 5% Citric Acid or Dilute Acetic Acid (converts trace amines to water-soluble salts).

  • Step 3: Final wash with soap and water.[8][9]

Waste Disposal:

  • Classification: Hazardous Organic Waste (Basic/Toxic).

  • Method: High-temperature incineration.

  • Do NOT: Do not dispose of down the drain. The benzylpyrrolidine group is toxic to aquatic life (Long-term aquatic hazard Category 1/2 estimated from analogs).

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 2,3-Diaminopyridine. Retrieved from

  • ChemicalBook. (2025).[4] N-Benzylpyrrolidine CAS 29897-82-3 Safety Data. Retrieved from

  • PubChem. (2025). Compound Summary: N3-benzylpyridine-2,3-diamine (Analogous Structure). National Library of Medicine. Retrieved from

  • CymitQuimica. (2025).[3][8] (S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine Product Entry. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.